Boc-D-Aspartic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJBMCZQVSQJDE-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427332 | |
| Record name | Boc-D-Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62396-48-9 | |
| Record name | Boc-D-Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Boc-D-Aspartic Acid
This guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-D-aspartic acid (Boc-D-Aspartic acid), a critical reagent in peptide synthesis and drug development. The protocol detailed below is designed for researchers, scientists, and professionals in the field of drug development, offering a robust method for the preparation of this important building block.
Introduction
This compound is an essential derivative of the non-proteinogenic amino acid D-aspartic acid. The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for the selective formation of peptide bonds at the carboxyl groups without unwanted side reactions at the amine.[1][2] This protection is crucial in solid-phase peptide synthesis (SPPS) and other synthetic methodologies where precise control over reactive sites is necessary.[3][4][] The Boc group is favored for its stability under a wide range of conditions and its facile removal under moderately acidic conditions.[2][6]
Reaction Principle
The synthesis of this compound is achieved through the reaction of D-aspartic acid with di-tert-butyl dicarbonate ((Boc)₂O), commonly known as Boc anhydride.[2][7] The reaction proceeds via nucleophilic attack of the amino group of D-aspartic acid on one of the carbonyl carbons of the Boc anhydride.[7][8] A base is typically used to deprotonate the amino group, enhancing its nucleophilicity. The reaction results in the formation of the N-Boc protected amino acid, with tert-butanol and carbon dioxide as byproducts.[8]
Experimental Protocol
This protocol is adapted from established methods for the Boc protection of amino acids.[9][10]
Materials and Reagents:
-
D-Aspartic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Potassium bicarbonate (KHCO₃) or Triethylamine (Et₃N)[9][10]
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether or hexane
-
Ethyl acetate (EtOAc)
-
Deionized water
Procedure:
-
Dissolution of D-Aspartic Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-aspartic acid in an aqueous solution of potassium bicarbonate.[9] The pH of the solution should be adjusted to approximately 9-11 to ensure the amino group is sufficiently deprotonated.[9] Alternatively, a mixture of acetone and water can be used as the solvent with triethylamine as the base.[10]
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate portion-wise.[9] It is recommended to add the (Boc)₂O in batches to control the reaction rate and temperature. The reaction is typically carried out at room temperature or slightly below (0-40 °C).[10]
-
Reaction Monitoring: Allow the reaction to stir for a period of 0.5 to 4 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction:
-
Once the reaction is complete, if using an organic co-solvent like acetone, it should be removed under reduced pressure.[10]
-
The aqueous solution is then washed with a nonpolar organic solvent like ethyl acetate or ether to remove any unreacted (Boc)₂O and byproducts.[10][11]
-
The aqueous layer is then carefully acidified to a pH of 2-6 with a dilute solution of hydrochloric acid.[9][10] This protonates the carboxyl groups of the this compound, making it soluble in organic solvents.
-
The product is then extracted from the acidic aqueous solution using an organic solvent such as dichloromethane or ethyl acetate. This extraction should be performed multiple times to ensure complete recovery of the product.[9][11]
-
-
Drying and Evaporation: The combined organic layers are washed with a saturated solution of sodium chloride (brine), and then dried over anhydrous sodium sulfate.[9][10] The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Crystallization and Purification: The crude this compound is then purified by crystallization. This is typically achieved by dissolving the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate) and then adding a non-polar solvent (e.g., petroleum ether or hexane) to induce precipitation of the pure product.[9] The resulting crystalline solid is collected by filtration, washed with a cold non-polar solvent, and dried under vacuum.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of Boc-protected aspartic acid, based on literature values for the L-isomer which are expected to be comparable for the D-isomer.
| Parameter | Value | Reference |
| Yield | > 90% | [9] |
| Purity (HPLC) | > 96% | [9] |
| Melting Point | 116-123 °C | [1] |
| Optical Rotation | +5.0° ±1° (c=1.03% in MeOH) | [1] |
Visualizations
Reaction Pathway for this compound Synthesis
Caption: General reaction scheme for the synthesis of this compound.
Experimental Workflow for this compound Synthesis
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 6. mdpi.com [mdpi.com]
- 7. homework.study.com [homework.study.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. CN104276966A - Preparation method of Boc-L-aspartic acid - Google Patents [patents.google.com]
- 10. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 11. peptide.com [peptide.com]
An In-depth Technical Guide to Boc-D-Aspartic Acid: Chemical Properties and Structure
For researchers, scientists, and drug development professionals, N-tert-butoxycarbonyl-D-aspartic acid (Boc-D-Asp-OH) is a crucial chiral building block. This guide provides a comprehensive overview of its chemical properties, structure, and applications, with a focus on its role in peptide synthesis.
Core Chemical and Physical Properties
Boc-D-Aspartic acid is a derivative of the non-proteinogenic amino acid D-aspartic acid, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This protecting group is vital in peptide synthesis as it prevents unwanted reactions at the amino group, allowing for controlled, sequential formation of peptide bonds.[2]
Structural and Identification Data
| Parameter | Value | Reference |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid | [3] |
| Molecular Formula | C₉H₁₅NO₆ | [1][3] |
| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | [3] |
| InChI Key | KAJBMCZQVSQJDE-RXMQYKEDSA-N | [3] |
| CAS Number | 62396-48-9 | [1][3] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 233.22 g/mol | [3] |
| Melting Point | 116-123 °C | [1] |
| Optical Rotation | +5.0° ±1° (c=1.03% in MeOH) | [1] |
| Appearance | White crystalline powder | [4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | [5] |
Molecular Structure and Visualization
The structure of this compound, with its characteristic Boc protecting group and the D-configuration at the alpha-carbon, is fundamental to its utility in stereospecific synthesis.
References
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Mechanism of Boc Protection
An in-depth technical guide or whitepaper on the core.
The reversible protection of primary amines is a foundational strategy in modern organic synthesis, particularly in the realm of peptide synthesis.[1] Among the various amine-protecting groups, the tert-butoxycarbonyl (Boc) group is distinguished by its reliability, ease of introduction, and selective removal under specific acidic conditions.[1] Its introduction revolutionized peptide chemistry, enabling the stepwise and controlled assembly of amino acids into complex peptide chains, a process famously refined by Bruce Merrifield in his Nobel Prize-winning work on solid-phase peptide synthesis (SPPS).[2][3]
This technical guide provides a comprehensive examination of the Boc protection mechanism, detailing the underlying chemistry, reaction kinetics, and its application in SPPS. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical synthetic tool.
The Core Mechanism of Boc Protection
The primary function of the Boc group is to reversibly mask the α-amino group of an amino acid, preventing its nucleophilic character from interfering with the carboxyl activation and coupling steps during peptide bond formation.[2] This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[1][4]
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5][6] This initial attack forms an unstable tetrahedral intermediate.[1][5] The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion or tert-butanol.[7][8][9] The final product is a stable, acid-labile carbamate.[1][10]
The reaction can be performed with or without a base. However, the inclusion of a base like triethylamine (TEA), diisopropylethylamine (DIEA), or sodium hydroxide is common to neutralize the protonated amine intermediate, which can accelerate the reaction.[1][11]
The Mechanism of Boc Deprotection
A key advantage of the Boc group is its stability under neutral and basic conditions, which allows for orthogonality with other protecting groups like Fmoc (9-fluorenylmethoxycarbonyl).[1][12] The removal of the Boc group is efficiently achieved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), typically in a 25-50% solution with a solvent like dichloromethane (DCM).[13][14][15]
The deprotection mechanism involves several steps:
-
Protonation : The process begins with the protonation of the carbonyl oxygen of the carbamate by the strong acid.[7][14]
-
Cleavage : This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][14] The stability of the tertiary carbocation is a critical factor that enables the use of mild acidic conditions for cleavage.[10]
-
Decarboxylation : The carbamic acid intermediate is unstable and rapidly decomposes, releasing carbon dioxide and the free amine (as its ammonium salt).[7][14] The evolution of CO₂ gas is a characteristic observation during this step.[7]
The highly reactive tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of sensitive amino acid side chains like tryptophan, cysteine, and methionine.[2][13] To prevent these undesired modifications, "scavengers" such as dithiothreitol (DTE), triethylsilane, or anisole are often added to the deprotection solution to trap the carbocations.[2][12][13]
The Boc Strategy in Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classic approach in SPPS. In this scheme, the temporary Nα-amino protection is provided by the acid-labile Boc group, while semi-permanent side-chain protection is afforded by more robust, benzyl-based groups that require a very strong acid like hydrogen fluoride (HF) for final cleavage from the resin.[2][13]
The SPPS cycle using the Boc strategy involves three main stages:
-
Deprotection : The resin-bound peptide is treated with TFA in DCM to remove the N-terminal Boc group, exposing a free amino group (as a TFA salt).[13][14]
-
Neutralization : The protonated amino group is neutralized with a hindered base, typically DIEA, to regenerate the free amine nucleophile required for coupling.[13]
-
Coupling : The next incoming Boc-protected amino acid is activated (e.g., with DCC, HBTU, or HATU) and coupled to the N-terminus of the resin-bound peptide chain.[13][16]
This cycle is repeated for each amino acid in the sequence.
Quantitative Data Summary
The efficiency of both the protection and deprotection steps is critical for the overall yield and purity of the final peptide.[14] The following tables summarize key quantitative data related to these processes.
Table 1: Typical Conditions for Boc Protection of Amino Acids
| Parameter | Condition/Value | Notes | Reference |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.5 equivalents | [17] |
| Base | NaOH, Triethylamine (TEA), or DIEA | 1.5 - 2.0 equivalents | [11][17] |
| Solvent System | Dioxane/Water, THF/Water, Acetone/Water | Typically 1:1 mixtures | [17][18][19] |
| Temperature | 0 °C to Room Temperature | Initial addition often at 0 °C | [17][20] |
| Reaction Time | 1 - 4 hours | Monitored by TLC | [2] |
| Typical Yield | >95% | Generally high and clean reactions | [18][19] |
Table 2: Typical Conditions for Boc Deprotection in SPPS
| Parameter | Condition/Value | Scavengers (if needed) | Notes | Reference |
| Reagent | Trifluoroacetic acid (TFA) | N/A | Standard and most common method | [14] |
| Concentration | 25-50% in Dichloromethane (DCM) | None typically required | Deprotection is rapid | [14][15] |
| Reaction Time | 20-30 minutes | 0.5% DTE for Cys, Met, Trp | A pre-wash (5 min) is common | [14][15] |
| Efficiency | >99% | N/A | Must be near-quantitative for long peptides | [14] |
| Neutralization | 5-10% DIEA in DCM | N/A | Required before the next coupling step | [13][14] |
Note: Reaction kinetics for acid-catalyzed deprotection can exhibit a second-order dependence on the acid concentration, meaning that changes in acid concentration can significantly impact the reaction rate.[21]
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of an Amino Acid
This protocol outlines a general method for the N-protection of a free amino acid using Boc anhydride.[17]
-
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium hydroxide (NaOH) (1.5 eq)
-
Solvent: 1,4-Dioxane and Water (1:1)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add the base (e.g., NaOH, 1.5 eq) and stir until the amino acid is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by Thin Layer Chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent (dioxane).
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x the volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[17]
-
Protocol 2: General Procedure for Boc Deprotection in Solid-Phase Peptide Synthesis
This protocol describes the removal of the Boc group from a resin-bound peptide chain during SPPS.[14][15]
-
Materials:
-
Peptide-resin with an N-terminal Boc group
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Deprotection Solution: 50% TFA in DCM (v/v). Add scavengers like 0.5% DTE if Trp, Met, or Cys are present.[15]
-
Neutralization Solution: 5% Diisopropylethylamine (DIEA) in DCM (v/v)
-
-
Procedure:
-
Swell the peptide-resin in DCM for 20-30 minutes in a suitable reaction vessel.
-
Drain the DCM.
-
Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 5 minutes (pre-wash).
-
Drain the solution and add a fresh portion of the deprotection solution.
-
Agitate the mixture for 20-25 minutes at room temperature.[15]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess TFA.
-
Neutralize the resin by washing with the neutralization solution (5% DIEA in DCM) for 5 minutes. Repeat this step once.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.
-
The resin is now ready for the next coupling step.
-
Conclusion
The tert-butyloxycarbonyl (Boc) group remains a robust and indispensable tool in the synthesis of peptides. Its utility is grounded in a well-understood mechanism involving the formation of a stable carbamate that is selectively cleaved under moderately acidic conditions. This chemical principle allows for the precise, stepwise elongation of peptide chains, which is the essence of SPPS. A thorough understanding of the reaction mechanisms, kinetics, and optimized protocols for both protection and deprotection is paramount for achieving high yields and purity in the final peptide product. This guide provides the foundational knowledge and practical methodologies to effectively implement Boc chemistry in peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. chempep.com [chempep.com]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Contact Support [mychemblog.com]
- 21. researchgate.net [researchgate.net]
The Strategic Role of Boc-D-Aspartic Acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the chiral building block N-α-tert-butyloxycarbonyl-D-aspartic acid (Boc-D-Aspartic acid) has emerged as a critical component in the synthesis of sophisticated therapeutic agents. Its unique stereochemistry and the utility of the Boc protecting group provide chemists with precise control over molecular architecture, leading to the development of novel peptides, peptidomimetics, and small molecules with enhanced pharmacological profiles. This technical guide delves into the multifaceted role of this compound, offering an in-depth exploration of its applications in neuroscience, enzyme inhibition, and the creation of stabilized peptide therapeutics. Detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), comprehensive tables of relevant quantitative data, and diagrams of key signaling pathways are provided to equip researchers with the foundational knowledge to leverage this versatile molecule in their drug discovery endeavors.
Introduction: The Significance of D-Amino Acids and the Boc Protecting Group
The incorporation of D-amino acids into peptide-based drug candidates is a well-established strategy to confer resistance to proteolytic degradation, thereby enhancing their in vivo stability and bioavailability.[1] D-Aspartic acid, an endogenous amino acid, plays a crucial role in the neuroendocrine and central nervous systems, acting as a neurotransmitter and neuromodulator.[2][3] It is a known agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[4][5]
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[6][7] Its stability during peptide bond formation and its facile removal under mild acidic conditions make it an ideal choice for the temporary protection of the α-amino group of amino acids.[6][8] this compound, therefore, represents a powerful synthetic tool, combining the pharmacological relevance of D-aspartic acid with the synthetic advantages of the Boc protecting group.[5] This guide will explore the practical applications and methodologies associated with the use of this compound in the development of next-generation therapeutics.
Applications of this compound in Drug Discovery
The unique properties of this compound make it a valuable building block in several areas of therapeutic research.
Neuroscience and NMDA Receptor Modulation
Given the role of D-aspartic acid as an endogenous agonist at the NMDA receptor, derivatives synthesized from this compound are of significant interest for the development of drugs targeting neurological and psychiatric disorders.[5][9] Overactivation of the NMDA receptor is implicated in excitotoxicity, a key pathological process in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10][11] Consequently, the synthesis of NMDA receptor antagonists is a major focus of neuroscience research.[10][12][13][14] this compound can be utilized as a chiral starting material for the synthesis of conformationally constrained analogues designed to act as selective NMDA receptor antagonists.[14]
Development of Enzyme Inhibitors
Enzyme inhibitors are fundamental to the regulation of biological pathways and are a major class of therapeutic drugs.[15][16][17] this compound can serve as a scaffold or key binding element in the design of inhibitors for various enzymes, particularly proteases.[18] The carboxylic acid side chain of aspartic acid is often involved in the catalytic mechanism of enzymes like aspartic proteases (e.g., renin and HIV protease), making aspartic acid-containing molecules prime candidates for inhibitor design.[18] The use of the D-enantiomer can enhance the inhibitor's resistance to degradation by other proteases, improving its therapeutic window.
Synthesis of Stabilized Peptides and Peptidomimetics
A significant hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of D-amino acids, such as D-aspartic acid, into a peptide sequence disrupts the natural L-amino acid chain, rendering it less susceptible to proteolytic cleavage.[1][19] this compound is a key reagent in the synthesis of these stabilized peptides.[5] Furthermore, it is used in the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties like enhanced stability and oral bioavailability.[20]
Asymmetric Synthesis
As a chiral building block, this compound is invaluable in asymmetric synthesis for the creation of enantiomerically pure active pharmaceutical ingredients (APIs). The defined stereochemistry of this compound allows for the controlled introduction of a chiral center, which is critical as the pharmacological activity of a drug often resides in a single enantiomer.
Quantitative Data on Relevant Compounds
The following tables summarize quantitative data for various classes of compounds where D-aspartic acid or its derivatives play a key role. This data is intended to provide a comparative overview of the potencies and binding affinities that can be achieved.
Table 1: Inhibitory Constants (Ki) of D-Aspartic Acid and Related Compounds for Excitatory Amino Acid Transporter 4 (EAAT4)
| Compound | Ki (μM) |
| D-Aspartic acid | Accurately Estimated |
| L-Aspartic acid | 3.03 |
| Reference indicates that the Ki of D-aspartic acid was accurately estimated, but a specific value is not provided in the abstract.[2] |
Table 2: IC50 Values of Peptides with D-Amino Acid Substitutions
| Peptide | P1 Residue | IC50 (μM) | Cleavage Status |
| B05 (native) | L-Glu | ~35 | Cleaved |
| B05 variant | D-Glu | ~8-10 | Not Cleaved |
| B06 (native) | L-Glu | ~35 | Cleaved |
| B06 variant | D-Glu | ~8-10 | Not Cleaved |
| *Data from a study on ADAMTS-4 inhibitors, where substitution with D-Glutamic acid at the P1 position enhanced binding but prevented cleavage.[4] |
Table 3: Binding Affinities (Kd) of Peptidomimetics
| Compound | Target | Kd (nM) |
| Peptidomimetic 31 | BIR3 domain | 740 |
| ABP-1 | ACE2 | 19 |
| ABP series | ACE2 | 19-123 |
| *Data from studies on peptidomimetics targeting protein-protein interactions.[12][13] |
Table 4: IC50 Values for Selected NMDA Receptor Antagonists
| Compound | IC50 |
| NP10679 | 0.617 μM (for hERG channel inhibition) |
| MK801 | 170 nM and 760 nM (for biphasic and RD responses, respectively) |
| DNQX | 120 nM and 110 nM (for biphasic and RD responses, respectively) |
| *Data for various NMDA receptor antagonists.[7] |
Experimental Protocols: Boc-Solid-Phase Peptide Synthesis (SPPS)
The following protocols provide a general framework for the synthesis of peptides containing D-aspartic acid using Boc-SPPS.
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Merrifield or PAM resin) in a reaction vessel.
-
Wash the resin with dichloromethane (DCM) (2-3 times).
-
Swell the resin in DCM or N,N-dimethylformamide (DMF) for 20-30 minutes to ensure optimal reaction conditions.[7]
Boc Deprotection
-
After swelling, drain the solvent from the resin.
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate the mixture for 5 minutes (pre-wash), then drain.[9]
-
Add a fresh solution of 25-50% TFA in DCM and agitate for an additional 15-25 minutes.[9]
-
If the peptide contains tryptophan, methionine, or cysteine residues, add scavengers like 2.5% triisopropylsilane (TIS) and 2.5% water to the TFA/DCM solution to prevent side reactions.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) and then isopropanol (IPA) (2-3 times) to remove residual acid.[9]
Amino Acid Coupling
-
Dissolve the this compound (or other Boc-protected amino acid) (typically 1.5-3 equivalents relative to the resin loading) and a coupling agent such as HBTU (1.5-3 eq.) and HOBt (1.5-3 eq.) in DMF.[6]
-
Add a base, typically diisopropylethylamine (DIEA) (2-4 eq.), to the amino acid solution to neutralize the TFA salt of the deprotected N-terminus on the resin-bound peptide.[6]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a ninhydrin test to check for the presence of free amines.
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
Cleavage from the Resin and Final Deprotection
-
Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is 95% TFA, 2.5% TIS, and 2.5% water. For peptides with sensitive residues, stronger acids like liquid hydrogen fluoride (HF) or more complex scavenger mixtures may be required.[9][12]
-
Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin).[9]
-
Agitate the mixture at room temperature for 2-4 hours.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail to ensure complete recovery.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration and wash it with cold diethyl ether to remove scavengers and other small molecules.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Mechanisms of Action
The therapeutic potential of compounds derived from this compound is rooted in the biological roles of D-aspartic acid itself. The following diagrams illustrate two key pathways.
Neuroendocrine Regulation via the Hypothalamus-Pituitary-Gonad Axis
D-Aspartic acid plays a significant role in the regulation of hormone synthesis and release.[2] It acts on the hypothalamus to stimulate the release of Gonadotropin-Releasing Hormone (GnRH).[3] GnRH then travels to the pituitary gland, where it triggers the secretion of Luteinizing Hormone (LH).[3] LH, in turn, acts on the Leydig cells in the testes to stimulate the production and release of testosterone.[2] This pathway highlights the potential for D-aspartic acid mimetics in the treatment of hormonal imbalances and reproductive disorders.
Neuronal Signaling via the NMDA Receptor
In the central nervous system, D-aspartic acid functions as a neurotransmitter by binding to and activating the NMDA receptor, a subtype of ionotropic glutamate receptor. This binding event opens the receptor's ion channel, leading to an influx of calcium ions (Ca²⁺) into the postsynaptic neuron.[5] The increase in intracellular Ca²⁺ activates a cascade of downstream signaling molecules, including Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn phosphorylates transcription factors like CREB (cAMP response element-binding protein).[5] This signaling pathway is fundamental to synaptic plasticity, learning, and memory. The development of antagonists that block this pathway is a key strategy in preventing excitotoxicity.
Experimental Workflow for Boc-SPPS
The logical flow of a typical solid-phase peptide synthesis using this compound involves a cyclical process of deprotection and coupling, followed by a final cleavage step.
Conclusion
This compound is a versatile and indispensable tool in the arsenal of medicinal chemists and drug discovery professionals. Its application spans the synthesis of neurologically active compounds, robust enzyme inhibitors, and stabilized peptide therapeutics. The strategic use of the Boc protecting group in conjunction with the D-enantiomer of aspartic acid allows for the creation of complex and potent drug candidates with improved pharmacokinetic profiles. A thorough understanding of the synthetic methodologies and the underlying biological pathways associated with D-aspartic acid, as outlined in this guide, is essential for harnessing the full potential of this chiral building block in the quest for novel and effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AVP‐IC50Pred: Multiple machine learning techniques‐based prediction of peptide antiviral activity in terms of half maximal inhibitory concentration (IC50) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of Peptidomimetics Targeting IAPs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 14. researchgate.net [researchgate.net]
- 15. examine.com [examine.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. D-Aspartic acid is a novel endogenous neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Boc-D-Aspartic Acid: A Chiral Building Block for the Synthesis of Unnatural Amino Acids in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug development, the incorporation of unnatural amino acids into peptide-based therapeutics has emerged as a powerful strategy to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. Boc-D-aspartic acid, a protected derivative of the naturally occurring D-aspartic acid, serves as a versatile and indispensable chiral building block for the synthesis of a diverse array of these novel amino acid structures. This technical guide provides a comprehensive overview of the applications of this compound in the construction of unnatural amino acids, with a focus on synthetic strategies, experimental protocols, and the challenges associated with its use.
The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function offers a robust yet readily cleavable shield, compatible with a wide range of reaction conditions employed in peptide synthesis and organic modifications.[][2] This allows for selective manipulation of the side-chain carboxylic acid, which is the primary site for structural elaboration and diversification.
Properties and Handling of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value |
| Chemical Formula | C₉H₁₅NO₆ |
| Molecular Weight | 233.22 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol, ethanol, DMF, and aqueous base |
| Melting Point | 108-112 °C |
| Storage | Store at 2-8 °C, protect from moisture |
Data compiled from various chemical supplier specifications.
Synthetic Strategies for Unnatural Amino Acid Synthesis
The primary utility of this compound as a building block lies in the chemical modification of its side-chain carboxyl group. This can be achieved through a variety of synthetic transformations to introduce novel functionalities. A general workflow for the synthesis of unnatural amino acids from this compound is depicted below.
Caption: General workflow for unnatural amino acid synthesis.
Side-Chain Amidation
A common modification is the formation of an amide bond at the β-carboxyl group. This can be achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine.
Experimental Protocol: General Procedure for Side-Chain Amidation
-
Activation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, HBTU (1.1 eq) or HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amination: To the activated ester solution, add the desired amine (1.2 eq). Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Decarboxylative Cross-Coupling
Recent advances have demonstrated the use of the pendant carboxylic acid side chain of aspartate derivatives as radical precursors for decarboxylative cross-coupling reactions. This enables the formation of carbon-carbon bonds with a broad range of heteroaryl halides under Ag/Ni-electrocatalytic conditions.[3]
Experimental Protocol: Ni/Ag-Electrocatalytic Cross-Coupling (Adapted from Baran et al.) [3]
-
Reaction Setup: In an undivided electrochemical cell equipped with a carbon plate anode and a nickel foam cathode, combine the this compound derivative (1.0 eq), the heteroaryl halide (1.5 eq), and a suitable electrolyte/base mixture in an appropriate solvent.
-
Electrolysis: Apply a constant current to the cell and allow the reaction to proceed at room temperature for the specified time. Monitor the reaction by LC-MS.
-
Work-up and Purification: After the reaction is complete, remove the electrodes and concentrate the reaction mixture. Purify the residue by preparative high-performance liquid chromatography (HPLC) to isolate the desired unnatural amino acid.
Challenges in Synthesis: Aspartimide Formation
A significant challenge when using this compound, particularly in solid-phase peptide synthesis (SPPS), is the formation of aspartimide, an intramolecular cyclization side reaction.[4][5] This is especially pronounced under the basic conditions often used for Fmoc-deprotection in SPPS.[4] Aspartimide formation can lead to a mixture of α- and β-peptides and epimerization, reducing the yield and purity of the target peptide.[4]
To mitigate this, several strategies have been developed, including the use of bulky ester protecting groups for the side chain or backbone protection.[4][5]
Caption: Decision workflow for mitigating aspartimide formation.
| Side-Chain Protecting Group | Aspartimide Formation (%) | Target Peptide Purity (%) |
| O-tert-butyl (OtBu) | 15-50 | 40-75 |
| O-Menthyl (OMen) | 5-15 | 80-90 |
| O-Cyclohexyl (OcHex) | 8-20 | 75-85 |
| 3-Methyl-pent-3-yl ester (OMpe) | <5 | >90 |
| 2-Phenyl-2-propyl ester (OPhp) | <5 | >90 |
Data represents typical values for aspartimide-prone sequences in Fmoc-SPPS and is compiled from multiple studies.
Applications in Drug Development
The unnatural amino acids synthesized from this compound are valuable in various therapeutic areas. For instance, β-amino acids, which can be synthesized through homologation of α-amino acids, are known to confer increased metabolic stability and unique conformational properties to peptides.[6][][8] Peptides containing β-amino acids often exhibit resistance to enzymatic degradation.[8] These modified peptides can serve as protease inhibitors, receptor antagonists, or T-cell receptor antagonists in the development of treatments for a range of diseases.
Conclusion
This compound is a cornerstone building block in the synthesis of unnatural amino acids for drug discovery. Its protected α-amino group and reactive side-chain carboxylate provide a versatile platform for a multitude of chemical transformations. While challenges such as aspartimide formation require careful consideration of synthetic strategy and protecting group chemistry, the ability to generate novel amino acid structures with tailored properties makes this compound an invaluable tool for medicinal chemists. The continued development of innovative synthetic methodologies will further expand the utility of this chiral synthon in the creation of next-generation peptide therapeutics.
References
Physical and chemical properties of N-Boc-D-aspartic acid
An In-Depth Technical Guide to N-Boc-D-aspartic Acid
N-tert-Butoxycarbonyl-D-aspartic acid (N-Boc-D-aspartic acid) is a pivotal derivative of the non-proteinogenic amino acid D-aspartic acid. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the amino function makes it an essential building block in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics.[1][2][3] Its unique structural properties allow for the controlled and sequential assembly of amino acids to form complex peptide chains, preventing unwanted side reactions during synthesis.[2] This guide provides a comprehensive overview of the physical and chemical properties of N-Boc-D-aspartic acid, detailed experimental protocols, and its role in relevant biochemical pathways.
Physical and Chemical Properties
N-Boc-D-aspartic acid is a white to off-white solid at room temperature.[4][5] It is stable under recommended storage conditions, which are typically refrigerated (0-8°C) and dry.[1][4][6]
Chemical Identifiers and Structure
| Identifier | Value |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid[7] |
| CAS Number | 62396-48-9[1][7] |
| Molecular Formula | C₉H₁₅NO₆[1][7] |
| Molecular Weight | 233.22 g/mol [1][7] |
| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[7] |
| InChI Key | KAJBMCZQVSQJDE-RXMQYKEDSA-N[7] |
| Synonyms | Boc-D-Asp-OH, N-(tert-Butoxycarbonyl)-D-aspartic acid[1][4][7] |
Quantitative Physical and Chemical Data
| Property | Value |
| Melting Point | 116-123 °C[1] |
| Boiling Point | 377.4 ± 32.0 °C (Predicted)[4] |
| Density | 1.302 ± 0.06 g/cm³ (Predicted)[4] |
| pKa | 3.77 ± 0.23 (Predicted)[4] |
| Optical Rotation | +5.0° ± 1° (c=1.03% in MeOH)[1] |
| Solubility | Soluble in water[8] |
| Appearance | White to off-white solid/powder[4][5] |
Experimental Protocols
The following sections detail key experimental procedures involving N-Boc-D-aspartic acid.
Synthesis of N-Boc-D-aspartic Acid
The standard procedure for the N-terminal protection of an amino acid involves the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.
Methodology:
-
Dissolve D-aspartic acid in a suitable aqueous basic solution, such as a solution of potassium bicarbonate.[9]
-
Cool the mixture in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O), often dissolved in a solvent like tetrahydrofuran (THF), to the amino acid solution in batches while stirring.[9][10]
-
Allow the reaction to proceed for several hours at room temperature to ensure complete conversion.[10]
-
After the reaction is complete, acidify the mixture to a pH of 4-6 using an acid solution like hydrochloric acid.[9]
-
Extract the product into an organic solvent, such as dichloromethane or ethyl acetate.[9][10]
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[10]
-
The product can be further purified by crystallization, for example, by adding an anti-solvent like petroleum ether.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Exploring the Properties and Applications of Boc-L-Aspartic Acid [thinkdochemicals.com]
- 4. Boc-D-Aspartic acid | 62396-48-9 [amp.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. This compound | C9H15NO6 | CID 7021110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. CN104276966A - Preparation method of Boc-L-aspartic acid - Google Patents [patents.google.com]
- 10. beilstein-journals.org [beilstein-journals.org]
An In-depth Technical Guide to Boc-D-Aspartic Acid for Researchers and Drug Development Professionals
Central Point, NJ – Boc-D-Aspartic acid, a cornerstone in synthetic peptide chemistry, is a vital building block for researchers in drug discovery and development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with detailed protocols and pathway diagrams to support advanced research endeavors. The CAS Registry Number for this compound is 62396-48-9 , and it has a molecular weight of 233.22 g/mol .[1]
Physicochemical and Structural Data
This compound, chemically known as (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid, is a derivative of the non-essential amino acid D-aspartic acid. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality allows for controlled and sequential peptide bond formation during solid-phase peptide synthesis (SPPS).[2][3]
| Property | Value | Reference |
| CAS Number | 62396-48-9 | [4] |
| Molecular Formula | C₉H₁₅NO₆ | [4] |
| Molecular Weight | 233.22 g/mol | [1] |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid | [1] |
| Melting Point | 116-123 °C | [4] |
| Optical Rotation | +5.0° ±1° (c=1.03% in MeOH) | [4] |
| Appearance | White to off-white powder | |
| Purity | ≥ 99% (HPLC) | [4] |
| Storage Conditions | 0-8 °C | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound and its application in peptide synthesis are critical processes for researchers. Below are detailed experimental protocols for both.
Synthesis of this compound
The protection of the amino group of D-Aspartic acid with a tert-butyloxycarbonyl (Boc) group is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.
Materials:
-
D-Aspartic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane (or another suitable solvent like acetonitrile or tetrahydrofuran)
-
Water
-
Sodium bicarbonate (or another suitable base like sodium hydroxide)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Dissolve D-Aspartic acid in an aqueous solution of sodium bicarbonate.
-
To this solution, add a solution of di-tert-butyl dicarbonate in dioxane.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with a cold, dilute solution of hydrochloric acid to a pH of 2-3.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual steps for incorporating a this compound residue into a growing peptide chain on a solid support, such as a Merrifield or PAM resin. The process involves cycles of deprotection, neutralization, and coupling.
Materials:
-
Appropriate resin (e.g., Merrifield resin for a C-terminal acid)
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
A coupling agent (e.g., HBTU, DCC/HOBt)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
Experimental Workflow for SPPS Cycle:
Caption: A typical workflow for a single coupling cycle in Boc-based solid-phase peptide synthesis.
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes and drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM, followed by IPA, and then DCM again to remove residual acid.[3]
-
-
Neutralization:
-
Treat the resin with a 5-10% solution of DIEA in DCM and agitate for 5-10 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM to remove excess base.[3]
-
-
Coupling:
-
In a separate vial, dissolve this compound (3-4 equivalents relative to the resin loading) and a coupling agent like HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to activate the amino acid solution.
-
Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours at room temperature.[3]
-
Monitor the coupling reaction for completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: The cycle of deprotection, neutralization, and coupling is repeated with the next desired Boc-protected amino acid until the peptide sequence is complete.
-
Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), often with scavengers to protect sensitive amino acid side chains. A common cleavage cocktail for peptides without sensitive residues is Reagent B (88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane).[3]
Applications in Research and Drug Development
This compound is a critical reagent in several areas of scientific research and pharmaceutical development.
-
Peptide Synthesis: It serves as a fundamental building block for the synthesis of peptides. The incorporation of D-amino acids, such as D-aspartic acid, can increase the proteolytic stability of synthetic peptides, enhancing their therapeutic potential by extending their in vivo half-life.[2][5]
-
Neuroscience Research: D-Aspartic acid is an endogenous amino acid that plays a significant role in the neuroendocrine system.[2] It acts as a neurotransmitter/neuromodulator and is involved in the synthesis and release of hormones.[2][6] this compound is therefore used to synthesize peptide analogs to study neurotransmitter function and neurobiology.[2]
-
Drug Development: Peptides containing D-amino acids are often explored as potential therapeutics due to their enhanced stability.[5] this compound is used in the development of novel drugs, including enzyme inhibitors and receptor agonists or antagonists. Its ability to mimic natural substrates makes it a valuable component in designing selective modulators of biological pathways.[4]
-
Bioconjugation: this compound can be employed in bioconjugation processes, where it facilitates the attachment of biomolecules to other molecules or surfaces, which is crucial for creating targeted drug delivery systems.[2]
Signaling Pathways Involving D-Aspartic Acid
D-Aspartic acid is an important signaling molecule in the nervous and neuroendocrine systems. It is known to interact with N-methyl-D-aspartate (NMDA) receptors and plays a role in the hypothalamus-pituitary-gonadal (HPG) axis.
D-Aspartic Acid in the Hypothalamus-Pituitary-Gonadal Axis
D-Aspartic acid is involved in the regulation of hormone synthesis and release. In the hypothalamus, it enhances the release of Gonadotropin-Releasing Hormone (GnRH). GnRH then stimulates the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). In the testes, LH stimulates the Leydig cells to produce testosterone.[2][7]
References
- 1. This compound | C9H15NO6 | CID 7021110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
Solubility Profile of Boc-D-aspartic Acid: A Technical Guide for Researchers
Introduction
N-tert-butoxycarbonyl-D-aspartic acid (Boc-D-aspartic acid) is a pivotal building block in modern peptide synthesis and drug discovery. As a protected amino acid derivative, its solubility characteristics in various organic solvents are critical for reaction setup, purification, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative and qualitative data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₅NO₆ |
| Molecular Weight | 233.22 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 62396-48-9 |
Quantitative and Qualitative Solubility Data
The solubility of this compound has been characterized in a limited number of solvents. The following table summarizes the available quantitative and qualitative data to facilitate solvent selection for various applications.
| Solvent | Chemical Class | Solubility (mg/mL) | Molar Solubility (M) | Conditions & Notes |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | ≥ 200[1][2][3] | ≥ 0.858 | Hygroscopic DMSO can impact solubility; it is recommended to use a freshly opened container. |
| N,N-Dimethylformamide (DMF) | Amide | ~116.6 | ~0.500 | Based on the reported solubility of the L-enantiomer (Boc-L-aspartic acid) as "clearly soluble" at 1 mmole in 2 mL. The solubility of enantiomers is generally very similar. |
| Methanol | Alcohol | Soluble | Not Determined | A related derivative, Boc-Asp(OtBu)-OH, is reported to be soluble in methanol.[4] |
| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Likely Soluble | Not Determined | A polymeric derivative of L-aspartic acid has shown high solubility in dichloromethane.[5] |
| Chloroform | Chlorinated Hydrocarbon | Likely Soluble | Not Determined | A polymeric derivative of L-aspartic acid has shown high solubility in chloroform.[5] |
| Acetone | Ketone | Likely Soluble | Not Determined | A polymeric derivative of L-aspartic acid has shown high solubility in acetone.[5] |
| Water | Aqueous | Sparingly Soluble | Not Determined | The parent compound, D-aspartic acid, has a solubility of approximately 10 mg/mL in PBS (pH 7.2).[6] The Boc-protecting group generally decreases aqueous solubility. |
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
For solvents where quantitative data is unavailable, the following isothermal shake-flask method is a reliable technique for determining the solubility of this compound. This method is considered the "gold standard" for thermodynamic solubility measurements.
1. Materials and Equipment
-
This compound (solid)
-
Solvent of interest (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Thermostatic shaker or orbital shaker in a temperature-controlled environment
-
Analytical balance (readable to at least 0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique
-
Volumetric flasks and pipettes
2. Procedure
-
Sample Preparation: Accurately weigh an excess amount of this compound into a vial. The excess solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature to let the undissolved solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed container to remove all undissolved particles. This step is critical to prevent undissolved solid from artificially inflating the measured solubility.
-
Quantification:
-
Gravimetric Method (for non-volatile solvents): Evaporate the solvent from the filtered solution under reduced pressure or a gentle stream of inert gas at a temperature that will not cause degradation of the solute. Weigh the dried residue to determine the mass of dissolved this compound.
-
Chromatographic Method (e.g., HPLC): Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest. Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation: Calculate the solubility based on the mass of the dissolved solute and the volume of the solvent used. Express the solubility in appropriate units, such as mg/mL or mol/L.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Experimental workflow for the isothermal shake-flask solubility measurement method.
Conclusion
While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, this guide provides the currently available information and a robust experimental protocol for its determination. The high solubility in polar aprotic solvents like DMSO and DMF is well-documented. For other solvent systems, the provided isothermal shake-flask method offers a reliable approach to generate the necessary data to optimize reaction conditions, streamline purification processes, and facilitate formulation development for this essential amino acid derivative.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. parchem.com [parchem.com]
- 5. Poly(L-aspartic acid) derivative soluble in a volatile organic solvent for biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Spectroscopic Characterization of Boc-D-Aspartic Acid: A Technical Guide
Introduction
N-tert-butoxycarbonyl-D-aspartic acid (Boc-D-Aspartic acid) is a crucial building block in peptide synthesis and various areas of medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise assembly of amino acids into peptide chains. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of this compound before its use in sensitive applications. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound, along with comprehensive experimental protocols for data acquisition.
Spectroscopic Data
The following sections summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. The data is compiled from typical values for Boc-protected amino acids and spectral data of closely related compounds.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool for confirming the presence of key functional groups in this compound. The characteristic signals are presented in Table 1.
Table 1: ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| (CH₃)₃C- | ~1.45 | Singlet (s) | The nine equivalent protons of the tert-butyl group give a strong, characteristic singlet. |
| -CH₂- | ~2.80 - 3.00 | Doublet of doublets (dd) or Multiplet (m) | The two diastereotopic protons on the β-carbon. |
| α-CH | ~4.50 - 4.70 | Doublet of doublets (dd) or Multiplet (m) | The proton attached to the α-carbon. |
| -NH- | Variable | Broad singlet (br s) | Chemical shift is dependent on solvent and concentration. |
| -COOH | Variable | Broad singlet (br s) | Chemical shift is highly dependent on solvent, concentration, and water content. Often not observed. |
Note: Chemical shifts are typically referenced to a residual solvent peak. The exact values can vary based on the solvent, concentration, and instrument used.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of the molecule. Table 2 outlines the expected chemical shifts for this compound.
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) | Notes |
| (CH₃)₃ C- | ~28.5 | The three equivalent methyl carbons of the Boc group. |
| -C H₂- | ~36-38 | The β-carbon of the aspartic acid residue. |
| α-C H | ~50-52 | The α-carbon. |
| (C H₃)₃C - | ~80.0 | The quaternary carbon of the Boc group. |
| Boc C =O | ~156.0 | The carbonyl carbon of the tert-butoxycarbonyl group. |
| α-C OOH | ~172-174 | The carboxylic acid carbon at the α-position. |
| β-C OOH | ~172-174 | The carboxylic acid carbon at the β-position. |
Note: The exact chemical shifts can be influenced by the choice of solvent and pH.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The expected IR absorption bands for this compound are summarized in Table 3.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H Stretch | 3300 - 2500 | Strong, Broad | Carboxylic acid O-H stretching, often overlaps with N-H stretch. |
| N-H Stretch | 3400 - 3300 | Medium | Amide N-H stretching. |
| C-H Stretch | 3000 - 2850 | Medium | Aliphatic C-H stretching from the Boc group and aspartic acid backbone. |
| C=O Stretch | ~1740 | Strong | Carboxylic acid C=O stretching. |
| C=O Stretch | ~1690 | Strong | Urethane C=O stretching of the Boc group. |
| N-H Bend | 1540 - 1510 | Medium | Amide II band. |
| C-O Stretch | 1250 - 1150 | Strong | C-O stretching of the ester-like Boc group. |
Note: Spectra of solid samples are often acquired using Attenuated Total Reflectance (ATR) or as a KBr pellet.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy Protocol
2.1.1 Sample Preparation
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial. Complete dissolution is crucial for high-quality spectra.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. It is recommended to filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.
-
Cap the NMR tube securely.
2.1.2 Instrument Parameters
The following are typical parameters for ¹H and ¹³C NMR acquisition on a 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K (25 °C)
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
-
Temperature: 298 K (25 °C)
-
2.1.3 Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and assign all signals in both spectra to the corresponding atoms in the this compound structure.
IR Spectroscopy Protocol (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[1]
2.2.1 Sample Preparation
-
Ensure the ATR crystal (typically diamond) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue and allow it to dry completely.
-
Record a background spectrum of the empty, clean ATR crystal.
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal to ensure complete coverage of the crystal surface.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
2.2.2 Data Acquisition
-
Acquire the sample spectrum. Typical parameters include:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
2.2.3 Data Processing
-
Perform baseline correction if necessary.
-
Label the significant peaks in the spectrum and assign them to the corresponding functional group vibrations.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.
References
The Versatility of Boc-D-Aspartic Acid in Neurobiological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-D-Aspartic acid, a protected form of the endogenous neuromodulator D-Aspartic acid, serves as a pivotal tool in contemporary neurobiology research. While not directly employed for its physiological activity in its protected state, its unique chemical properties make it an indispensable component in two major areas of investigation: the chemical synthesis of novel neuroactive compounds and the development of sophisticated methods for the precise spatiotemporal control of neuronal signaling. This technical guide provides an in-depth exploration of the core applications of this compound, detailing its function as a crucial building block for N-methyl-D-aspartate (NMDA) receptor antagonists and other neuropeptides. Furthermore, it elaborates on its role as a precursor to "caged" D-Aspartate compounds, which allow for the light-induced activation of NMDA receptors and glutamate transporters, facilitating the precise study of synaptic function. This document furnishes researchers with structured quantitative data, detailed experimental protocols, and visual diagrams of associated signaling pathways and experimental workflows to empower future neurobiological discovery.
Introduction: The Significance of this compound
D-Aspartic acid (D-Asp) is an endogenous amino acid that plays a significant role in the neuroendocrine system.[1] It functions as a neurotransmitter and neuromodulator, notably acting as an agonist at the N-methyl-D-aspartate (NMDA) receptor.[2] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[3][4] Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders.[3]
The direct application of D-Aspartic acid in research can be challenging due to its ubiquitous activity. This is where the tert-butyloxycarbonyl (Boc) protecting group becomes invaluable. This compound is a derivative in which the amino group of D-Aspartic acid is reversibly protected by a Boc group. This protection prevents unwanted chemical reactions during the synthesis of more complex molecules, making it a key building block in the development of targeted research tools and potential therapeutics.[5][6]
This guide will delve into the two primary applications of this compound in neurobiology research:
-
As a synthetic building block: Facilitating the construction of novel peptides and small molecule NMDA receptor antagonists.
-
As a precursor to caged compounds: Enabling the precise photo-inducible release of D-Aspartate to study neuronal signaling with high temporal and spatial resolution.
This compound in the Synthesis of Neuroactive Compounds
The Boc protecting group is instrumental in solid-phase peptide synthesis (SPPS) and other organic synthesis methodologies.[7] Its stability under various reaction conditions and its facile removal under acidic conditions allow for the controlled, stepwise assembly of complex molecules.[2][8]
Synthesis of NMDA Receptor Antagonists
Given the role of NMDA receptor overactivation in excitotoxicity, the development of specific antagonists is a major focus of neuropharmacology.[9] this compound can be a key starting material or intermediate in the synthesis of such antagonists. The synthesis of 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP), a potent and selective NMDA receptor antagonist, provides a relevant example of the chemical strategies employed.[9] While the direct use of this compound in the original synthesis of CPP is not explicitly detailed in the provided results, the principles of using protected amino acids are central to creating such structured antagonists.
Table 1: Quantitative Data for Selected NMDA Receptor Antagonists
| Compound | Target | Action | IC50 / ED50 | Reference |
| 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) | NMDA Receptor | Competitive Antagonist | IC50: 8 µM (NMDA-evoked [3H]ACh release) | [9] |
| Biphenyl-based NAM | NMDA Receptor | Negative Allosteric Modulator | IC50: 50 nM | [4] |
| Ketamine Metabolites (e.g., (2R,6R)-HNK) | NMDA Receptor | Weak Antagonist | 24% inhibition at 100 µM | [10] |
Synthesis of Neuroactive Peptides
This compound is also utilized in the synthesis of peptides that may have neuroactive properties. The incorporation of D-amino acids can increase the stability of peptides against enzymatic degradation, a desirable property for therapeutic candidates.[11]
Experimental Protocol: General Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Asp-OH
This protocol outlines the general steps for incorporating a Boc-D-Asp(OR)-OH residue into a peptide chain on a solid support (e.g., Merrifield resin). The side chain of aspartic acid is typically protected as an ester (e.g., benzyl ester, OBzl) to prevent side reactions.
-
Resin Preparation: Start with a suitable resin, for example, a pre-loaded Merrifield resin with the first amino acid.
-
Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). Typically, 25-50% TFA in DCM is used for 30 minutes.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as 10% diisopropylethylamine (DIEA) in DCM.
-
Coupling: a. Pre-activate the Boc-D-Asp(OR)-OH (e.g., Boc-D-Asp(OBzl)-OH) by dissolving it with a coupling reagent such as dicyclohexylcarbodiimide (DCC) and an additive like N-hydroxybenzotriazole (HOBt) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM. b. Add the activated amino acid solution to the resin and shake at room temperature for 2-4 hours. c. Monitor the completion of the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent like acetic anhydride.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
This compound as a Precursor for Caged D-Aspartate
A significant advancement in neuroscience has been the development of "caged" neurotransmitters. These are biologically inactive precursors that can be rapidly converted to the active form by photolysis (a flash of light). This technology allows for the precise control of neurotransmitter concentration in both time and space, enabling researchers to mimic synaptic events and probe neuronal circuits with high fidelity.[12]
While not directly a "Boc" cage, other photolabile protecting groups are used to create caged D-Aspartate. The synthesis of these caged compounds often involves starting with a protected form of D-Aspartate, for which this compound can be a suitable precursor. Examples of caged D-Aspartate include N-[(6-nitrocoumarin-7-yl)methyl]-D-aspartic acid (Ncm-D-aspartate).
NMDA Receptor Activation via Photolysis of Caged D-Aspartate
The photo-release of D-Aspartate provides a powerful method to activate NMDA receptors and glutamate transporters on demand. This is particularly useful for studying synaptic transmission and plasticity in brain slices.
Experimental Protocol: Electrophysiological Recording of NMDA Receptor Currents Evoked by Photolysis of Caged D-Aspartate in Hippocampal Slices
This protocol provides a framework for recording NMDA receptor-mediated currents in neurons within acute hippocampal slices using the whole-cell patch-clamp technique combined with photolysis of a caged D-Aspartate compound.
-
Acute Hippocampal Slice Preparation: a. Anesthetize and decapitate a rodent (e.g., mouse or rat) according to approved animal care protocols. b. Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution. A common cutting solution contains (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 dextrose, 2 MgSO₄, and 2 CaCl₂. c. Section the hippocampus into 300-400 µm thick slices using a vibratome. d. Transfer the slices to a holding chamber containing oxygenated aCSF (e.g., in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 dextrose, 1 MgSO₄, and 2 CaCl₂) and allow them to recover at 32-34°C for at least 1 hour before recording.
-
Electrophysiological Recording Setup: a. Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or a near-physiological temperature. b. Visualize neurons using differential interference contrast (DIC) optics. c. Prepare patch pipettes (3-5 MΩ resistance) and fill them with an internal solution appropriate for recording NMDA currents, typically containing (in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.2-7.3 with CsOH. Cesium is used to block potassium channels. d. Obtain a whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron).
-
Application of Caged D-Aspartate and Photolysis: a. Add the caged D-Aspartate compound (e.g., 200-500 µM Ncm-D-aspartate) to the perfusion aCSF. Ensure the solution is protected from light. b. Position the light source for photolysis (e.g., a UV flash lamp or a focused laser) to illuminate the desired area of the slice, such as the dendritic region of the recorded neuron. c. In voltage-clamp mode, hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor. d. Deliver a brief flash of UV light (e.g., 1-5 ms) to uncage the D-Aspartate.
-
Data Acquisition and Analysis: a. Record the inward current evoked by the photolysis of caged D-Aspartate. This current is primarily mediated by NMDA receptors. b. To confirm the identity of the current, apply a specific NMDA receptor antagonist, such as D-AP5 (50 µM), to the bath and observe the blockade of the light-evoked current. c. Analyze the amplitude, rise time, and decay kinetics of the recorded currents using appropriate software.
Calcium Imaging with Photo-released D-Aspartate
In addition to electrophysiology, calcium imaging is a powerful technique to visualize the downstream consequences of NMDA receptor activation. The influx of Ca²⁺ through the NMDA receptor can be monitored using fluorescent calcium indicators.
Experimental Protocol: Calcium Imaging of Neuronal Responses to Photolysis of Caged D-Aspartate
-
Slice Preparation and Dye Loading: a. Prepare acute brain slices as described in the electrophysiology protocol. b. Load the slices with a fluorescent calcium indicator. This can be done by bath application of a membrane-permeant form of the dye (e.g., Fluo-4 AM, Oregon Green BAPTA-1 AM) or by filling an individual cell with a membrane-impermeant dye via a patch pipette.
-
Imaging Setup: a. Place the slice in the recording chamber of a confocal or two-photon microscope. b. Perfuse with oxygenated aCSF containing the caged D-Aspartate.
-
Imaging and Photolysis: a. Acquire a baseline fluorescence image of the region of interest. b. Deliver a UV light flash to uncage the D-Aspartate. c. Acquire a time-series of fluorescence images to capture the change in intracellular calcium concentration.
-
Data Analysis: a. Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀) to calculate ΔF/F₀. b. Analyze the spatial and temporal dynamics of the calcium signal.
Table 2: Quantitative Parameters for Caged D-Aspartate Experiments
| Parameter | Typical Value/Range | Notes |
| Caged D-Aspartate Concentration | 200 - 500 µM | Concentration in the bath aCSF. |
| Photolysis Wavelength | ~350-365 nm (UV-A) | For single-photon uncaging. |
| Photolysis Duration | 1 - 10 ms | A brief pulse is sufficient for rapid release. |
| Expected NMDA Current Amplitude | Variable (pA to nA) | Depends on receptor density, light intensity, and cell properties. |
| D-AP5 Concentration for Blockade | 50 µM | A standard concentration for effective NMDA receptor antagonism. |
| Calcium Indicator Concentration | 1-10 µM (for AM esters) | For bath loading of brain slices. |
Conclusion
This compound is a versatile and indispensable tool in the arsenal of the modern neurobiologist. Its primary function is not as a direct physiological modulator but as a critical enabler of sophisticated research methodologies. As a protected building block, it facilitates the synthesis of novel NMDA receptor antagonists and stabilized neuropeptides, paving the way for new therapeutic strategies. As a precursor to caged compounds, it allows for the unprecedented spatiotemporal control of NMDA receptor activation, providing deep insights into the mechanisms of synaptic transmission and plasticity. The continued application and development of techniques centered around this compound and its derivatives will undoubtedly continue to illuminate the complex workings of the nervous system.
References
- 1. Four-dimensional multi-site photolysis of caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, absolute configuration and activity at N-methyl-D-aspartic acid (NMDA) receptor of the four D-2-amino-4,5-methano-adipate diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quantitative description of NMDA receptor-channel kinetic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combining calcium imaging with other optical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of NMDA receptor subunits proteins in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and N-Methyl-D-aspartate (NMDA) Receptor Activity of Ketamine Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Boc-D-Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of D-amino acids, such as D-Aspartic acid, into peptide sequences is a critical strategy in medicinal chemistry and drug development. Peptides containing D-amino acids often exhibit enhanced proteolytic stability and unique conformational properties, leading to improved pharmacokinetic profiles and biological activity.[1] The tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy is a well-established and robust method for peptide assembly. This document provides a detailed protocol for the incorporation of Boc-D-Aspartic acid in SPPS, addressing key considerations such as side-chain protection, coupling, deprotection, cleavage, and the mitigation of common side reactions.
Key Challenge: Aspartimide Formation
A significant side reaction during the synthesis of peptides containing aspartic acid is the formation of an aspartimide intermediate. This intramolecular cyclization involves the backbone amide nitrogen attacking the side-chain ester of the aspartic acid residue.[2][3] In Boc-SPPS, aspartimide formation is primarily an acid-catalyzed reaction that can occur during the final cleavage step with strong acids like hydrogen fluoride (HF).[2] The resulting succinimide ring is unstable and can lead to the formation of a mixture of D/L-α-aspartyl and D/L-β-aspartyl peptides, which are challenging to separate from the target peptide.[2][3][4] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Ala, and Asp-Ser motifs being particularly susceptible.[5]
Strategies for Mitigating Aspartimide Formation
Several strategies have been developed to minimize aspartimide formation during Boc-SPPS:
-
Bulky Side-Chain Protecting Groups: Utilizing sterically hindered esters for the side-chain protection of aspartic acid can significantly reduce the rate of aspartimide formation. The benzyl ester (OBzl) is a common choice, but for particularly problematic sequences, more sterically demanding groups like the cyclohexyl ester (OcHex) offer superior protection.[3][6]
-
Optimized Cleavage Conditions: Careful selection of the cleavage cocktail and reaction conditions can minimize acid-catalyzed side reactions.
-
Alternative Protecting Group Strategies: Novel protecting groups, such as cyanosulfurylides, have been developed to mask the carboxylic acid side chain via a stable C-C bond, effectively preventing aspartimide formation.[7]
Data Presentation: Quantitative Overview of Boc-SPPS Steps
The efficiency of each step in the SPPS process is crucial for the successful synthesis of the target peptide. The following table summarizes the expected efficiencies and common monitoring methods for the synthesis of peptides containing this compound.
| Parameter | Expected Efficiency/Purity | Monitoring Method |
| Resin Loading | 0.5 - 1.0 mmol/g | Gravimetric analysis, elemental analysis |
| Boc Deprotection Efficiency | > 99% | Kaiser Test (for primary amines) |
| Coupling Efficiency | > 99% | Kaiser Test (Ninhydrin Test) or Chloranil Test |
| Crude Peptide Purity (Post-Cleavage) | Sequence-dependent, typically 70-90% | Analytical RP-HPLC |
| Final Purity (Post-Purification) | > 95-98% | Analytical RP-HPLC and Mass Spectrometry |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of a peptide containing a this compound residue using the Boc/Bzl protection strategy.
Resin Selection and Preparation
The choice of resin depends on the desired C-terminal functionality of the peptide.
-
Merrifield Resin: For peptides with a C-terminal carboxylic acid.[5]
-
MBHA or BHA Resin: For peptides with a C-terminal amide.[5]
Protocol:
-
Place the desired amount of resin (e.g., 0.1-0.5 mmol) in a reaction vessel equipped with a sintered glass frit.
-
Swell the resin in dichloromethane (DCM) for 30-60 minutes.
-
Wash the resin with DCM (3 x 10 mL/g resin).
Boc-SPPS Cycle for Peptide Elongation
The following cycle of deprotection, neutralization, and coupling is repeated for each amino acid to be incorporated into the peptide chain.
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
Protocol:
-
Wash the resin with DCM (2 x 10 mL/g resin).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[5][8]
-
Agitate the mixture for 1-2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 x 10 mL/g resin) to remove residual acid.[9]
-
Wash the resin with isopropanol (IPA) (2x) and then DCM (3x).[9]
This step neutralizes the protonated N-terminus to the free amine, which is necessary for the subsequent coupling reaction.
Protocol:
-
Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.[9]
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution and repeat the neutralization step.[9]
-
Wash the resin with DCM (3-5x) to remove excess base.[9]
This protocol utilizes HBTU/DIEA as the coupling reagents. Other carbodiimide-based reagents like DCC/HOBt can also be used.[9]
Protocol:
-
In a separate vial, dissolve the Boc-D-Asp(OBzl)-OH (3-4 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).[9]
-
Add DIEA (6 equivalents) to the amino acid solution to activate it.[9]
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[9]
-
Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a recoupling.[9]
-
Once coupling is complete, drain the reaction solution and wash the resin with DMF (3-5x) and DCM (3-5x).[9]
Final Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups. The most common reagent for this in Boc-SPPS is anhydrous hydrogen fluoride (HF).[5][10]
CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment and by experienced personnel.
Cleavage Cocktail:
A typical cleavage cocktail consists of HF with scavengers to protect sensitive amino acid residues from reactive cations generated during the cleavage process.
-
Standard Cocktail: HF:anisole (9:1, v/v)
-
For peptides containing Trp, Cys, or Met: HF:anisole:dimethyl sulfide:p-thiocresol (8:1:0.5:0.5, v/v/v/v)
Protocol:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Cool the apparatus to -5 to 0 °C in an ice-salt bath.
-
Carefully condense the required volume of anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resulting peptide-resin mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Extract the crude peptide with a suitable solvent (e.g., 10% acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide.
Visualizing the Workflow
The following diagrams illustrate the key processes in this compound SPPS.
Caption: General workflow for a single cycle of Boc-SPPS.
Caption: Mechanism of aspartimide formation and subsequent products.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Aspartic(OBzl)-ONp | Benchchem [benchchem.com]
Application Notes: Solution-Phase Synthesis of Boc-D-Aspartic Acid Derivatives
Introduction
N-tert-butyloxycarbonyl-D-aspartic acid (Boc-D-Asp-OH) and its side-chain protected derivatives are fundamental building blocks in modern peptide synthesis and drug development.[1] The Boc protecting group provides robust protection for the α-amino group, which can be readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[2][3] For peptides containing aspartic acid, selective protection of the β-carboxyl side chain is crucial to prevent side reactions during peptide coupling, most notably the formation of aspartimide.[4][5] Aspartimide formation can lead to racemization and the production of undesired β-peptides.[5]
This document provides detailed protocols for the solution-phase synthesis of Boc-D-Asp-OH and its commonly used side-chain protected esters: benzyl (OBn), tert-butyl (OtBu), and methyl (OMe). The choice of the side-chain protecting group is dictated by the overall synthetic strategy, particularly the deprotection conditions required for other protecting groups used in the peptide sequence.
General Workflow for Synthesis
The synthesis of side-chain protected Boc-D-Aspartic acid derivatives generally follows a multi-step process. The following diagram illustrates the logical workflow from the starting material to the final protected amino acid.
Caption: General synthetic workflow for side-chain protected this compound.
Protocol 1: Synthesis of N-α-Boc-D-Aspartic Acid
This protocol describes the foundational step of protecting the α-amino group of D-aspartic acid using di-tert-butyl dicarbonate (Boc anhydride).[6][7]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| D-Aspartic Acid | 133.10 | 13.31 g | 100 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 24.01 g | 110 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 21.00 g | 250 |
| Dioxane | - | 200 mL | - |
| Water | - | 200 mL | - |
| Ethyl Acetate | - | 3 x 150 mL (for ext.) | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Sodium Chloride (Brine) | - | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Experimental Protocol
-
Dissolution: In a 1 L round-bottom flask, dissolve D-aspartic acid and sodium bicarbonate in a mixture of 200 mL of water and 200 mL of dioxane with vigorous stirring. Cool the mixture to 0 °C in an ice bath.
-
Boc Protection: While maintaining the temperature at 0 °C, add di-tert-butyl dicarbonate to the solution portion-wise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer three times with 150 mL of ethyl acetate.
-
-
Purification:
-
Combine the organic layers and wash with 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a white solid.
-
-
Drying: Dry the product under vacuum to obtain N-α-Boc-D-Aspartic acid.
Expected Results
| Parameter | Value |
| Yield | 90-95% |
| Purity | >98% (by HPLC) |
| Form | White crystalline solid |
Protocol 2: Synthesis of Side-Chain Protected this compound Derivatives via Anhydride Intermediate
A common and efficient method for preparing side-chain esters of this compound involves the formation of an intramolecular anhydride, followed by nucleophilic opening with the desired alcohol.
Caption: Synthesis of side-chain esters via an anhydride intermediate.
Synthesis of Boc-D-Aspartic Anhydride
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-α-Boc-D-Aspartic Acid | 233.22 | 23.32 g | 100 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 20.63 g | 100 |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |
Experimental Protocol
-
Dissolution: Dissolve N-α-Boc-D-Aspartic acid in 250 mL of anhydrous THF in a 500 mL round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Cyclization: Add a solution of DCC in 50 mL of anhydrous THF dropwise to the cooled solution over 30 minutes.
-
Reaction: Stir the mixture at 0 °C for 2 hours, then at room temperature for an additional 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Isolation: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of cold THF.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain Boc-D-Aspartic anhydride as a white solid. This intermediate is often used immediately in the next step without further purification.
Synthesis of Boc-D-Asp(OtBu)-OH
Experimental Protocol
-
Reaction Setup: Dissolve the crude Boc-D-Aspartic anhydride (from step 2.1, ~100 mmol) in 200 mL of anhydrous tert-butanol.
-
Catalysis: Add 4-dimethylaminopyridine (DMAP) (1.22 g, 10 mmol) to the solution.
-
Esterification: Stir the reaction mixture at 40 °C for 24 hours.
-
Work-up:
-
Remove the tert-butanol under reduced pressure.
-
Dissolve the residue in 200 mL of ethyl acetate and wash with 0.5 M citric acid solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to an oil.
-
-
Purification: Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate gradient) or by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield Boc-D-Asp(OtBu)-OH.
Synthesis of Boc-D-Asp(OBn)-OH & Boc-D-Asp(OMe)-OH
The synthesis of the benzyl and methyl esters follows a similar protocol to the tert-butyl ester, with modifications to the alcohol and reaction conditions.
-
For Boc-D-Asp(OBn)-OH: Use benzyl alcohol instead of tert-butanol. The reaction can typically be run at room temperature.
-
For Boc-D-Asp(OMe)-OH: Use methanol instead of tert-butanol. The reaction is usually rapid and can be performed at room temperature.[8]
Summary of Protected this compound Derivatives
The selection of a side-chain protecting group is a critical decision in peptide synthesis.[9] The table below summarizes the properties and applications of the most common derivatives.
| Derivative | Deprotection Condition | Key Advantages | Common Issues |
| Boc-D-Asp(OtBu)-OH | Strong acid (e.g., TFA)[10] | Orthogonal to Fmoc chemistry; stable to catalytic hydrogenation.[4] | Prone to aspartimide formation in Fmoc-SPPS during piperidine treatment.[5] |
| Boc-D-Asp(OBn)-OH | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Orthogonal to Boc and Fmoc chemistry; stable to mild acid and base. | Not suitable for peptides containing other reducible groups (e.g., Cys(Trt)). |
| Boc-D-Asp(OMe)-OH | Saponification (e.g., NaOH)[11] | Useful in specific solution-phase syntheses; orthogonal to acid-labile groups. | Basic conditions can cause racemization and other side reactions.[8] |
Protecting Group Selection Workflow
Choosing the correct protecting group strategy is essential for a successful synthesis. The following diagram outlines a decision-making process for selecting an appropriate Asp side-chain protecting group.
Caption: Decision workflow for selecting an Aspartic acid side-chain protecting group.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN104276966A - Preparation method of Boc-L-aspartic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Application Notes: Coupling Reagents for Boc-D-Aspartic Acid in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust approach where the temporary Nα-amino protecting group is the acid-labile Boc group. A critical step in SPPS is the coupling reaction, where a new Nα-protected amino acid is added to the growing peptide chain. The choice of coupling reagent is paramount for achieving high yields and purity, especially when incorporating amino acids with reactive side chains like Aspartic Acid.
Boc-D-Aspartic acid requires side-chain protection (e.g., as a benzyl or cyclohexyl ester) to prevent side reactions. Two major challenges during the coupling of aspartic acid residues are racemization and aspartimide formation.[1][2] Aspartimide formation is a base-catalyzed intramolecular cyclization that can lead to a mixture of α- and β-peptides and racemization.[2][3] While this is a more pronounced issue in Fmoc-SPPS due to the repetitive use of a base (piperidine) for deprotection, careful control of conditions is also necessary in Boc-SPPS, particularly during the coupling step.[1][3][4] Racemization, the loss of stereochemical integrity, can be catalyzed by bases or occur via an oxazolone intermediate, and it significantly impacts the biological activity of the final peptide.[5][6]
This document details the application of two common uronium-based coupling reagents, HBTU and HATU, for the incorporation of this compound in SPPS.
Coupling Reagent Comparison: HBTU vs. HATU
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that act by forming activated ester intermediates with the carboxylic acid of the incoming amino acid.[7][8] HATU is generally considered more reactive and effective than HBTU.[7][9] This enhanced reactivity stems from the 7-azabenzotriazole (HOAt) moiety in HATU, which creates a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[7]
Data Presentation: Performance of HBTU and HATU
The following table summarizes the key performance indicators for HBTU and HATU in the context of SPPS.
| Parameter | HBTU (O-(Benzotriazol-1-yl)-... ) | HATU (O-(7-Azabenzotriazol-1-yl)-... ) | Notes |
| Reaction Speed | Slower | Faster | HATU's higher reactivity leads to shorter coupling times.[7][9] |
| Coupling Efficiency | High (>99%) | Very High (>99.5%) | HATU is often superior for "difficult" couplings or sterically hindered amino acids.[7][10] |
| Racemization Risk | Higher Risk | Lower Risk | The OAt-ester formed by HATU is less prone to racemization than the OBt-ester from HBTU.[7][9] |
| Aspartimide Formation | Potential Risk | Lower Risk | The faster coupling kinetics of HATU can help minimize base-catalyzed side reactions. |
| Cost | Lower | Higher | HBTU is a more cost-effective option for routine synthesis. |
| Application | Routine peptide synthesis, standard couplings. | Difficult sequences, sterically hindered couplings, cases where racemization must be minimized.[7][9] |
Experimental Protocols
These protocols outline the manual coupling of a this compound derivative onto a resin-bound peptide chain using the Boc/Bzl strategy.
Core Materials:
-
Resin: Merrifield or MBHA resin pre-loaded with the C-terminal amino acid.
-
Amino Acid: Boc-D-Asp(OR)-OH (where R is a side-chain protecting group, e.g., Bzl or cHex).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (peptide synthesis grade).
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM with scavengers (e.g., 0.5% dithioethane) if needed.[11]
-
Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIPEA) in DMF or DCM.[10][11]
-
Coupling Reagents: HBTU or HATU.
-
Base for Coupling: DIPEA.
-
Washing Solvents: DCM, Isopropanol (IPA), DMF.
Protocol 1: HBTU-Mediated Coupling
-
Resin Preparation: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.[12] Drain the solvent.
-
Boc Deprotection:
-
Add the deprotection solution (50% TFA/DCM) to the resin and agitate for 1-2 minutes (pre-wash).[12]
-
Drain and add fresh deprotection solution. Agitate for 20-30 minutes to ensure complete removal of the Boc group.[10][12]
-
Drain the solution and wash the resin thoroughly with DCM (3x), IPA (3x), and DCM (3x) to remove residual acid.[12]
-
-
Neutralization:
-
Add the neutralization solution (5-10% DIPEA/DCM) to the resin and agitate for 2 minutes.[10]
-
Repeat the neutralization step one more time.
-
Wash the resin with DCM (3x) and then DMF (3x) to prepare for the coupling step.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-D-Asp(OR)-OH (2-3 eq.), HBTU (2-3 eq.), and HOBt (2-3 eq., optional but recommended to suppress racemization) in DMF.[12][13]
-
Add DIPEA (4-6 eq.) to the amino acid solution to begin activation.[12]
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.[10]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[12]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor reaction completion. A negative result (yellow beads) indicates a complete coupling.[10]
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle of deprotection and coupling.
-
Protocol 2: HATU-Mediated Coupling
-
Resin Preparation, Deprotection, and Neutralization: Follow steps 1-3 from the HBTU protocol.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-D-Asp(OR)-OH (2-3 eq.) and HATU (2-3 eq.) in DMF.[10]
-
Add DIPEA (4-6 eq.) to the amino acid solution. Due to HATU's high reactivity, pre-activation time should be minimal.[14]
-
Immediately add the activated solution to the neutralized peptide-resin.
-
Agitate the reaction mixture. Coupling is typically faster than with HBTU, often complete within 1 hour.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm reaction completion.[10]
-
Once complete, drain the solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
-
Visualizations
SPPS Workflow Diagram
The diagram below illustrates the logical steps in a single cycle of Boc-SPPS, from deprotection of the N-terminus to the coupling of the next amino acid.
Caption: A logical workflow diagram of a single Boc-SPPS cycle.
Coupling Reaction Pathway
This diagram illustrates the key components and their relationship in the activation and coupling process. The coupling reagent activates the carboxylic acid of this compound, which then reacts with the free amine on the peptide-resin.
Caption: Logical pathway for amino acid activation and coupling in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of D-Aspartic Acid in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Aspartic acid (D-Asp) is an endogenous N-methyl-D-aspartate (NMDA) receptor agonist found in the central nervous and endocrine systems of various species, including mammals.[1][2][3] Unlike its L-isoform, D-Asp is not a proteinogenic amino acid but serves as a crucial signaling molecule.[2] Its high concentration during embryonic development and subsequent decrease after birth suggest a significant role in neurodevelopment.[4] In the adult brain, D-Asp is involved in synaptic plasticity, learning, and memory.[5][6]
The tert-butyloxycarbonyl (Boc) protected form, Boc-D-Aspartic acid, is a key building block in solid-phase peptide synthesis (SPPS).[7][8][9] This allows for the site-specific incorporation of D-Asp into synthetic peptides, enabling the investigation of their structure-activity relationships and therapeutic potential in neuroscience. The Boc protecting group is removed during the synthesis process to yield the biologically active D-Asp residue within the peptide.[8]
These application notes provide an overview of the key applications of D-Asp in neuroscience research and detailed protocols for its use in various experimental settings.
Key Applications in Neuroscience
-
Investigation of NMDA Receptor Function: D-Aspartic acid is a selective agonist at the glutamate binding site of the NMDA receptor, making it a valuable tool to study the receptor's role in physiological and pathological processes.[4][10]
-
Modulation of Synaptic Plasticity: D-Asp has been shown to enhance long-term potentiation (LTP), a cellular correlate of learning and memory, in the hippocampus.[1][6][11]
-
Neurodevelopmental Studies: The transient high concentration of D-Asp during embryonic and early postnatal life points to its involvement in neuronal migration, differentiation, and synaptogenesis.[1]
-
Studies on Neuronal Morphology: Research has indicated that D-Asp can influence neuronal structure by increasing dendritic length and spine density in brain regions like the prefrontal cortex and hippocampus.[1][12]
-
Therapeutic Agent Development: Given its role in synaptic plasticity and neurogenesis, D-Asp and its derivatives are being explored for their potential in treating cognitive decline and neurological disorders.[4]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the interaction of D-Aspartic acid with the NMDA receptor and its effects on neuronal function.
Table 1: Receptor Binding and Activity
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 9.8 µM | Rat | Radioligand Binding | [13] |
| EC50 | Not explicitly found | |||
| Ki | Not explicitly found |
Table 2: Effects on Neuronal Morphology and Function
| Parameter | Concentration | Effect | Brain Region | Model | Reference |
| Dendritic Spine Density | 21 µM and 100 µM | Increased spine density | Hippocampal CA1 | Rat acute hippocampal slices | [14] |
| Dendritic Length | Chronic Oral Administration | Increased dendritic length | Prefrontal Cortex & Hippocampus | Mice | [1][12] |
| Long-Term Potentiation (LTP) | Chronic Oral Administration | Enhanced NMDAR-dependent LTP | Hippocampal CA1 | Mice | [1][4][6][11] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating a D-Aspartic acid residue into a peptide sequence using Boc-chemistry on a manual or automated peptide synthesizer.
Materials:
-
Boc-D-Asp(OBzl)-OH (or other suitable side-chain protected Boc-D-Asp)
-
Peptide synthesis resin (e.g., Merrifield or PAM resin)[9]
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Solvents for washing (e.g., DMF, Methanol)
-
Cleavage cocktail (e.g., HF or TFMSA)[9]
Procedure:
-
Resin Preparation: Swell the resin in DCM.
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin.
-
Deprotection: Remove the Boc protecting group with a solution of TFA in DCM (e.g., 50% TFA).[8][9]
-
Neutralization: Neutralize the resin with a solution of DIEA in DCM.[8]
-
Coupling of Subsequent Amino Acids: Couple the next Boc-protected amino acid, including Boc-D-Asp(OBzl)-OH at the desired position in the sequence, using a suitable coupling reagent.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like HF or TFMSA.[9]
-
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and verify its identity by mass spectrometry.
Workflow for Solid-Phase Peptide Synthesis with Boc-D-Asp.
Protocol 2: Electrophysiological Recording of D-Aspartic acid Effects on Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes how to assess the effect of D-Aspartic acid on LTP in acute hippocampal slices from rodents.[15][16]
Materials:
-
Rodent (mouse or rat)
-
Vibrating microtome
-
Artificial cerebrospinal fluid (aCSF)[15]
-
Carbogen gas (95% O2 / 5% CO2)
-
Submerged recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Stimulating and recording electrodes
-
D-Aspartic acid stock solution
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibratome in ice-cold aCSF.[15]
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Recording Setup:
-
Transfer a slice to the submerged recording chamber perfused with oxygenated aCSF at 32-34°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[16]
-
-
Baseline Recording:
-
Record a stable baseline of fEPSPs for at least 20 minutes by stimulating at a low frequency (e.g., 0.05 Hz).
-
-
Drug Application:
-
Bath-apply D-Aspartic acid at the desired concentration (e.g., 10-100 µM) and continue recording for another 20-30 minutes.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or two trains of 100 Hz for 1 second).[6]
-
-
Post-HFS Recording:
-
Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the degree of potentiation in control slices versus slices treated with D-Aspartic acid.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased D-aspartate brain content rescues hippocampal age-related synaptic plasticity deterioration of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Increased levels of d-aspartate in the hippocampus enhance LTP but do not facilitate cognitive flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. D-Aspartic acid | NMDA receptor Agonist | Hello Bio [hellobio.com]
- 11. d-Aspartate consumption selectively promotes intermediate-term spatial memory and the expression of hippocampal NMDA receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Free D-aspartate regulates neuronal dendritic morphology, synaptic plasticity, gray matter volume and brain activity in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Ingested d-Aspartate Facilitates the Functional Connectivity and Modifies Dendritic Spine Morphology in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Boc-D-Aspartic Acid in Peptide Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide drug development, the pursuit of enhanced therapeutic profiles is paramount. Peptides, while offering high specificity and potency, are often hampered by their susceptibility to proteolytic degradation in vivo, leading to short half-lives and limited bioavailability.[1] A key strategy to overcome this limitation is the incorporation of non-canonical amino acids, such as D-enantiomers. Boc-D-Aspartic acid, a protected form of the D-isomer of aspartic acid, serves as a critical building block in this endeavor.[2] Its use allows for the synthesis of peptides with significantly improved stability against enzymatic degradation, thereby enhancing their pharmacokinetic properties and overall therapeutic potential.[3][4] These application notes provide a comprehensive overview of the rationale, applications, and protocols for utilizing this compound in the design and synthesis of next-generation peptide therapeutics.
Key Applications & Rationale
The incorporation of D-Aspartic acid into a peptide sequence is a strategic decision driven by the goal of improving drug-like properties. The primary advantages are rooted in its stereochemistry.
1. Enhanced Proteolytic Stability: Native peptides are composed of L-amino acids, making them ideal substrates for endogenous proteases. By introducing a D-amino acid, the peptide bond's stereochemistry is altered at the site of incorporation. This "mirror-image" configuration is not recognized by most proteases, rendering the peptide resistant to cleavage.[3][5] This increased stability translates directly to a longer plasma half-life and prolonged therapeutic action.[1] The substitution can be partial, for instance in the flanking regions of a core epitope to preserve antibody binding, or total, creating an all-D-peptide.[4][6]
2. Modulation of Bioactivity and Conformation: While enhancing stability, the introduction of a D-amino acid can also influence the peptide's secondary structure and its interaction with biological targets.[5] In some cases, this can lead to altered or even improved binding affinity and bioactivity. D-Aspartic acid itself is an endogenous amino acid found in neuroendocrine tissues and functions as an agonist at the N-methyl-D-aspartate (NMDA) receptor, playing a role in neurotransmission and hormonal regulation.[7][8][9] Peptides incorporating D-Asp can therefore be designed to mimic or modulate these natural physiological processes.
3. Therapeutic Areas of Interest:
-
Neurodegenerative Diseases: In conditions like Alzheimer's disease, peptides are being developed to target and eliminate toxic amyloid-β (Aβ) oligomers.[10] All-D-enantiomeric peptides have shown promise due to their high proteolytic stability and ability to penetrate the brain.[1][10] Given D-Aspartate's role as an NMDA receptor agonist, its inclusion can be a strategic element in designing neuroactive peptides.[9]
-
Oncology: Anti-cancer peptides (ACPs) and tumor-homing peptides are promising therapeutic strategies.[11][12] However, their efficacy is often limited by instability. Replacing L-amino acids with their D-counterparts is a recognized strategy to improve the stability and therapeutic index of these agents, allowing for more effective targeting and destruction of cancer cells.[11][13]
-
Antimicrobial Peptides (AMPs): Similar to ACPs, the therapeutic use of AMPs is often limited by their degradation by bacterial or host proteases. D-amino acid substitution has been shown to significantly enhance the stability of AMPs while retaining their antimicrobial activity.[4]
Quantitative Data Summary
The incorporation of D-amino acids, including D-Aspartic acid, yields quantifiable improvements in the stability and pharmacokinetic profiles of peptide drugs.
| Parameter | L-Amino Acid Peptide | D-Amino Acid Substituted Peptide | Fold Improvement | Reference |
| Proteolytic Stability | ||||
| vs. Proteinase K | >85% degraded in 4h | 15% remaining after 24h | Significant | [3] |
| vs. Trypsin & Chymotrypsin | Susceptible to degradation | Resistant to degradation | Significant | [4] |
| Pharmacokinetics | ||||
| Terminal Half-Life (Plasma) | Typically minutes to a few hours | > 2 days (for all-D-peptide RD2) | Substantial | [10] |
| Bioavailability (i.p.) | Often low | High | - | [1] |
Table 1: Comparative data on the stability and pharmacokinetics of L-peptides versus D-amino acid-containing peptides.
Experimental Protocols & Workflows
Logical Workflow for D-Amino Acid Incorporation
The decision to incorporate this compound follows a logical progression aimed at enhancing peptide drug properties.
Caption: Rationale for using D-amino acids in peptide drug development.
Protocol 1: Solid-Phase Synthesis using Boc-D-Asp(OcHex)-OH
This protocol describes the manual Boc/Bzl solid-phase peptide synthesis (SPPS) strategy for incorporating a this compound derivative into a peptide sequence on a 4-methylbenzhydrylamine (MBHA) resin for a C-terminal amide.
Materials:
-
Resin: MBHA resin
-
Protected Amino Acids: Boc-D-Asp(OcHex)-OH, other required Boc-amino acids
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization Reagent: 10% Diisopropylethylamine (DIPEA) in DMF
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with p-cresol scavenger
-
Precipitation Solvent: Cold diethyl ether
Workflow:
Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Procedure:
-
Resin Preparation: Swell the MBHA resin in DCM in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling protocol with HBTU/DIPEA.[14]
-
Deprotection: Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 2 minutes, followed by a second treatment for 20 minutes.[14]
-
Washing: Wash the resin sequentially with DCM, IPA, and DMF to remove TFA and byproducts.
-
Neutralization: Neutralize the protonated N-terminus with 10% DIPEA in DMF.
-
Coupling of Boc-D-Asp(OcHex)-OH:
-
Pre-activate a solution of Boc-D-Asp(OcHex)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes. Note: Using the cyclohexyl (OcHex) ester for side-chain protection of Asp is common in Boc-SPPS to minimize aspartimide formation.[15]
-
Add the activated mixture to the resin and agitate for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[16]
-
Repeat Cycle: Repeat steps 3-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Boc group is removed, wash the peptide-resin thoroughly and dry it under vacuum.
-
Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using anhydrous HF with a scavenger (e.g., p-cresol) at 0°C for 1 hour. (CAUTION: HF is extremely hazardous and requires specialized equipment and training). [14]
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Pellet the peptide via centrifugation and wash it multiple times with cold ether.
-
Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol is used to compare the stability of a D-Asp-containing peptide against its all-L-amino acid counterpart in the presence of a protease.
Materials:
-
Peptides: Lyophilized all-L peptide and D-Asp-containing peptide.
-
Enzyme: Trypsin solution (e.g., 1 mg/mL in appropriate buffer).
-
Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.4.
-
Quenching Solution: 10% TFA in water.
-
RP-HPLC system with a C18 column.
Procedure:
-
Peptide Preparation: Prepare stock solutions of both the L- and D-peptides in the assay buffer to a final concentration of 1 mg/mL.
-
Reaction Setup:
-
In separate microcentrifuge tubes, add 100 µL of each peptide stock solution.
-
Initiate the reaction by adding 10 µL of the trypsin solution to each tube. For a negative control, add 10 µL of buffer instead of the enzyme.
-
Incubate all tubes at 37°C.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 24h), withdraw a 10 µL aliquot from each reaction tube.
-
Immediately quench the enzymatic reaction by adding the aliquot to a new tube containing 10 µL of 10% TFA.
-
-
HPLC Analysis:
-
Analyze each quenched sample by RP-HPLC.
-
Monitor the disappearance of the main peptide peak over time by integrating the peak area at a specific wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide versus time for both the L- and D-peptides to visualize the difference in stability.
-
Signaling Pathway: D-Aspartate as an NMDA Receptor Agonist
D-Aspartic acid can act as an endogenous neurotransmitter, directly binding to and activating the NMDA receptor, a key player in synaptic plasticity, learning, and memory. Dysregulation of this pathway is implicated in various neurological disorders.[9][17]
Caption: D-Aspartate activation of the NMDA receptor signaling pathway.
Conclusion
This compound is an invaluable tool in modern peptide drug development. Its incorporation provides a robust and well-established method for enhancing the proteolytic stability and, consequently, the pharmacokinetic properties of peptide-based therapeutics.[2][7] This strategic modification is applicable across a wide range of diseases, including neurodegenerative disorders and cancer. The detailed protocols and workflows provided herein serve as a guide for researchers and scientists to effectively utilize this key building block in the creation of more durable and effective peptide drugs.
References
- 1. Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of D-Amino Acids in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Peptide-Based Strategies for Targeted Tumor Treatment and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BOC Sciences Peptides Offer Hope to Anticancer Treatment - IssueWire [issuewire.com]
- 14. chempep.com [chempep.com]
- 15. moodle2.units.it [moodle2.units.it]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. mdpi.com [mdpi.com]
Application Notes: Attachment of Boc-D-Aspartic Acid to Merrifield Resin for Solid-Phase Peptide Synthesis
Introduction
Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Nobel laureate R. Bruce Merrifield, relies on the covalent attachment of the first amino acid to an insoluble polymer support, known as a resin.[1][2][3] Merrifield resin, a chloromethylated polystyrene-divinylbenzene copolymer, is a classical support for Boc-based SPPS.[4][5] The initial step, loading the C-terminal amino acid onto the resin, is critical as it defines the maximum theoretical yield and prevents side reactions during chain elongation.
This document provides a detailed protocol for the attachment of Boc-D-Aspartic acid to Merrifield resin. The method of choice is the cesium salt method, which is widely favored because it proceeds under mild conditions, minimizing the risk of racemization and side reactions, such as the formation of quaternary ammonium salts that can occur with other methods.[4][6][7]
Chemical Reaction Scheme
The attachment process involves a nucleophilic substitution reaction where the carboxylate of the this compound cesium salt displaces the chloride on the chloromethyl group of the Merrifield resin, forming a stable benzyl ester linkage.[3][5]
Caption: Chemical attachment of this compound to Merrifield resin.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the successful attachment of this compound to Merrifield resin.
| Parameter | Typical Value | Notes |
| Resin | ||
| Merrifield Resin Substitution | 0.5 - 1.0 mmol Cl/g | The initial substitution level of the raw resin.[6] |
| Reagents | ||
| Boc-D-Asp-OH Cesium Salt | 1.0 - 1.2 equivalents | Relative to the resin's chlorine substitution.[4][8] Using a slight excess can improve loading efficiency. |
| Cesium Carbonate (Cs₂CO₃) | 0.5 equivalents | Used to form the cesium salt of the Boc-amino acid. |
| Reaction Conditions | ||
| Solvent | Dimethylformamide (DMF) | Anhydrous DMF is crucial for optimal results.[4] |
| Temperature | 50°C | Provides sufficient energy for the reaction without causing degradation.[4][5] |
| Reaction Time | 24 hours | Ensures the reaction proceeds to completion.[4][5] |
| Outcome | ||
| Expected Loading Efficiency | >90% | Can be determined by gravimetric analysis or other methods like the picric acid test.[9] |
| Final Resin Loading | 0.45 - 0.90 mmol/g | The final functionalization of the resin after amino acid attachment. |
Experimental Protocols
Protocol 1: Attachment of this compound via the Cesium Salt Method
This protocol details the step-by-step procedure for loading this compound onto Merrifield resin.
Materials:
-
This compound (Boc-D-Asp-OH)
-
Merrifield Resin (1% DVB, 100-200 mesh, ~1.0 mmol/g substitution)
-
Cesium Carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
Procedure:
-
Preparation of this compound Cesium Salt:
-
Dissolve Boc-D-Asp-OH (1.0 equivalent based on resin substitution) in methanol (approx. 5 mL/mmol) and add a small amount of water (approx. 0.5 mL/mmol).[4]
-
Titrate the solution to a neutral pH of 7.0 with a 20% aqueous solution of cesium carbonate.[4][5]
-
Remove the solvent completely using a rotary evaporator.
-
To ensure the salt is anhydrous, add anhydrous DMF (approx. 2.5 mL/mmol) and evaporate to dryness at 45-50°C. Repeat this step at least once. The resulting salt must be completely dry for a successful reaction.[4][5]
-
-
Resin Swelling and Amino Acid Coupling:
-
Place the Merrifield resin (1.0 g) in a suitable reaction vessel.
-
Swell the resin in anhydrous DMF (6-8 mL per gram of resin) for at least 1 hour with gentle agitation.[4]
-
Add the completely dried Boc-D-Asp-OH cesium salt to the swollen resin.[4]
-
Secure the reaction vessel on an orbital shaker and heat the mixture to 50°C for 24 hours.[4][5]
-
-
Washing the Loaded Resin:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the resin using a fritted glass funnel.
-
Wash the resin thoroughly and sequentially with the following solvents to remove unreacted materials and byproducts:
-
-
Drying the Resin:
-
Dry the washed resin in a vacuum oven to a constant weight. The increase in weight can be used for a preliminary estimation of the loading efficiency.
-
Protocol 2: Determination of Resin Loading by Gravimetric Analysis
This method provides a quantitative measure of the amino acid loading based on the mass increase of the resin.
Procedure:
-
Accurately weigh the dry Merrifield resin before the reaction (W_initial).
-
Accurately weigh the final, dry Boc-D-Asp-loaded resin after following Protocol 1 (W_final).
-
Calculate the resin loading (L) in mmol/g using the following formula:
L (mmol/g) = (W_final - W_initial) / [MW_AA - MW_Cl] * (1000 / W_final)
Where:
-
W_initial: Initial weight of the Merrifield resin in grams.
-
W_final: Final weight of the loaded resin in grams.
-
MW_AA: Molecular weight of the attached this compound residue (Boc-D-Asp minus H = 232.23 g/mol ).
-
MW_Cl: Molecular weight of the displaced Chlorine atom (35.45 g/mol ).
-
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the attachment and verification process.
Caption: Workflow for this compound attachment to Merrifield resin.
References
- 1. peptide.com [peptide.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Resin Loading Protocols [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
Application Note: Trifluoroacetic Acid (TFA) Mediated Cleavage of the Boc Group from D-Aspartic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[1][2][3] Its widespread use stems from its stability under a variety of reaction conditions and its facile, selective removal under moderately acidic conditions.[2][3] D-Aspartic acid is a non-canonical amino acid increasingly utilized as a building block in the design of peptide-based therapeutics, enzyme inhibitors, and neurobiology research probes to enhance stability against enzymatic degradation.[4][5][6]
This application note provides a detailed overview and experimental protocols for the cleavage of the Boc protecting group from D-Aspartic acid residues using trifluoroacetic acid (TFA), a standard procedure in peptide chemistry. It covers the underlying mechanism, reaction optimization, potential side reactions, and detailed experimental workflows.
Chemical Principle and Mechanism
The removal of the Boc group is an acid-labile deprotection process.[2] Trifluoroacetic acid (TFA) is the most common reagent for this transformation due to its effectiveness and volatility, which simplifies product workup.[1][3] The mechanism proceeds through a series of well-defined steps:
-
Protonation : The carbonyl oxygen of the Boc group is protonated by TFA.[2][7]
-
C-O Bond Cleavage : This protonation weakens the adjacent carbon-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][7]
-
Decarboxylation : The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[2][7]
-
Amine Salt Formation : The newly liberated free amine is immediately protonated by the acidic medium, yielding the corresponding trifluoroacetate salt.[7]
Key Reaction Parameters and Optimization
The efficiency of Boc cleavage is influenced by several factors. Proper optimization is critical to ensure complete deprotection while minimizing side reactions.
| Parameter | Typical Range | Notes | References |
| TFA Concentration | 25% - 100% in DCM | 50-55% TFA in Dichloromethane (DCM) is common for SPPS, as it promotes better resin swelling than 100% TFA, leading to higher purity.[8][9] Higher concentrations (95-100%) are used for final cleavage from the resin. | [8][9][10] |
| Solvent | Dichloromethane (DCM) | DCM is the most common solvent due to its ability to swell polystyrene resins and its inertness to TFA. | [8][10] |
| Reaction Time | 5 - 30 minutes | For SPPS, a short pre-wash (2-5 min) followed by a longer deprotection step (15-25 min) is standard. Completeness of the reaction is crucial to avoid deletion sequences. | [8][10] |
| Temperature | Room Temperature (20-25°C) | The reaction is typically performed at room temperature. Elevated temperatures are generally not required and may increase side reactions. | [11] |
| Scavengers | 1% - 5% (v/v) | Essential for trapping the reactive tert-butyl cation. The choice depends on the peptide sequence. | [12][13] |
Potential Side Reactions and Mitigation Strategies
The primary source of side reactions is the highly reactive tert-butyl cation generated during cleavage.[12][14] This electrophile can attack any nucleophilic functional group within the peptide sequence.
-
Aspartimide Formation : Aspartic acid residues are particularly susceptible to forming a five-membered aspartimide ring, a rearrangement that can occur under both acidic and basic conditions.[8][12] While more prevalent in Fmoc chemistry, it can also occur during the final HF or high-TFA cleavage step in Boc-SPPS.[15] Using milder deprotection conditions and carefully controlled neutralization steps can minimize this side reaction.
-
Alkylation of Nucleophilic Residues : Amino acids with nucleophilic side chains are vulnerable to alkylation (tert-butylation) by the tert-butyl cation.[12][14]
To prevent these undesired modifications, scavengers are added to the deprotection or cleavage cocktail to trap the tert-butyl cation.
| Scavenger | Target Residue(s) | Notes | References |
| Water (H₂O) | General | Protonates the t-butyl cation, facilitating its removal as t-butanol. | [12][16] |
| Triisopropylsilane (TIS) | Trp, Tyr, Met, Cys | A highly effective and common carbocation scavenger. | [12][14] |
| Thioanisole | Trp, Met, Cys | Reduces methionine sulfoxide and protects against alkylation. | [12][13] |
| 1,2-Ethanedithiol (EDT) | Trp, Cys | Protects tryptophan and helps prevent disulfide bridge formation in cysteine-containing peptides. | [12][14] |
Experimental Protocols
Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the removal of the Nα-Boc group from a resin-bound peptide chain.
-
Resin Swelling : Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes in a suitable reaction vessel.
-
Solvent Removal : Drain the DCM from the swollen resin.
-
Pre-wash : Add a solution of 50% TFA in DCM (v/v) to the resin (approx. 10 mL per gram of resin). Agitate for 5 minutes and then drain the solution.[8][10]
-
Deprotection : Add a fresh solution of 50% TFA in DCM. If the sequence contains sensitive residues like Met, Cys, or Trp, include 0.5% Dithioethane (DTE) or other appropriate scavengers in the TFA solution.[8] Agitate the mixture for an additional 20-25 minutes to ensure complete deprotection.[8][10]
-
Washing : Drain the TFA solution and wash the peptide-resin thoroughly to remove residual acid and byproducts. A typical wash sequence is:
-
DCM (3 times)
-
Isopropanol (IPA) (2 times)
-
DCM (3 times)
-
-
Neutralization : The N-terminal amine is now present as a trifluoroacetate salt and must be neutralized before the next coupling step. Suspend the resin in a 10% solution of Diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes. Repeat this step.[8]
-
Final Wash : Wash the resin thoroughly with DCM (at least 5 times) to remove excess base. The resin is now ready for the coupling of the next Boc-protected amino acid.
Protocol for Boc Deprotection in Solution Phase
This protocol is a general guideline for removing a Boc group from a substrate in solution.
-
Dissolution : Dissolve the Boc-protected D-Aspartic acid derivative in a minimal amount of DCM (e.g., 0.1 M concentration).
-
Acid Addition : Cool the solution to 0°C using an ice bath. Add TFA to the solution. The amount can vary; a common starting point is a 1:1 ratio of DCM to TFA (v/v).[11]
-
Reaction : Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 30 minutes to several hours, depending on the substrate.[11]
-
Workup : Upon completion, remove the TFA and DCM under reduced pressure (rotary evaporation). Co-evaporation with a solvent like toluene or hexanes can help remove final traces of TFA.[17]
-
Isolation : The resulting crude product is the TFA salt of the deprotected amine. It can be used directly in the next step or purified further. To obtain the free amine, the crude salt can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction.
Visualized Experimental Workflow (SPPS)
The cyclical nature of SPPS is well-defined. The deprotection step is a critical part of each cycle leading up to the coupling of a new amino acid.
Conclusion
The TFA-mediated deprotection of Boc-D-Aspartic acid is a robust and fundamental transformation in peptide synthesis and drug development. A thorough understanding of the reaction mechanism, careful optimization of parameters such as TFA concentration and reaction time, and the judicious use of scavengers are paramount to achieving high yields and purity. The protocols provided herein serve as a comprehensive guide for researchers to successfully perform this critical step, minimizing common side reactions like aspartimide formation and alkylation, thereby enabling the efficient synthesis of complex D-aspartic acid-containing peptides.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Exploring the Properties and Applications of Boc-L-Aspartic Acid [thinkdochemicals.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. chempep.com [chempep.com]
- 9. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
Application Notes and Protocols for In Situ Neutralization in Boc-D-Aspartic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the efficient coupling of Boc-D-Aspartic acid in solid-phase peptide synthesis (SPPS) utilizing in situ neutralization. This method streamlines the synthesis process by combining the neutralization and coupling steps, leading to reduced cycle times, minimized solvent consumption, and improved peptide purity, particularly for challenging sequences.[1][2] These protocols are designed to offer a robust framework for researchers in drug development and peptide chemistry, ensuring high-yield synthesis of peptides containing D-Aspartic acid residues.
Introduction
In tert-butyloxycarbonyl (Boc) based solid-phase peptide synthesis, the Nα-Boc protecting group is removed with an acid, typically trifluoroacetic acid (TFA), which leaves the terminal amino group as an ammonium salt.[1] This salt is non-nucleophilic and requires neutralization to the free amine before the next amino acid can be coupled. Traditional protocols involve a separate neutralization step with a hindered base, followed by extensive washing, before the introduction of the activated amino acid.[1]
The in situ neutralization protocol simplifies this workflow by adding the activated Boc-amino acid and a hindered base directly to the TFA salt of the peptide-resin.[1][2] Neutralization and coupling occur concurrently, which minimizes the exposure time of the reactive free amine, thereby reducing the risk of side reactions such as peptide aggregation.[1][2] This approach has been shown to significantly enhance the efficiency of chain assembly, especially for "difficult" sequences.[2] this compound is a crucial building block in the synthesis of various peptide-based therapeutics, including enzyme inhibitors and neuropeptide analogs.[3][4] Efficient and reliable coupling of this residue is therefore of significant importance.
Advantages of In Situ Neutralization for this compound Coupling
-
Reduced Cycle Times: By eliminating separate neutralization and washing steps, the overall synthesis time per amino acid addition is significantly shortened.[2]
-
Improved Synthesis Efficiency: The simultaneous nature of neutralization and coupling can lead to higher coupling yields, especially for sterically hindered amino acids or during the synthesis of long or aggregation-prone peptides.[2]
-
Minimized Side Reactions: Limiting the exposure of the free amine can reduce the likelihood of side reactions. For aspartic acid, a key concern is the formation of aspartimide, which can occur under basic conditions.[5] While in situ neutralization still employs a base, the immediate presence of the activated amino acid for coupling can help to minimize this side reaction.
-
Reduced Solvent Consumption: Fewer washing steps translate to a greener and more cost-effective synthesis process.[1]
Key Reagents and Equipment
-
Resin: Appropriate solid support (e.g., Merrifield, PAM, or Wang resin) pre-loaded with the C-terminal amino acid.
-
Boc-D-Asp(OR)-OH: Boc-protected D-Aspartic acid with a suitable side-chain protecting group (e.g., O-benzyl (OBzl) or O-cyclohexyl (OcHex)) to prevent side-chain reactions.
-
Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[6]
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Coupling Reagents:
-
Aminium/Uronium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[7]
-
Phosphonium Salts: PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[7]
-
Carbodiimides: DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure.[6][8]
-
-
Bases: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[9]
-
Reaction Vessel: Solid-phase peptide synthesis vessel with a frit.
-
Shaker/Mixer: For agitating the resin during reactions.
Experimental Protocols
Protocol 1: In Situ Neutralization and Coupling using HBTU/DIPEA
This protocol is a widely adopted and robust method for in situ neutralization.[6]
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection:
-
In Situ Neutralization and Coupling:
-
In a separate vessel, prepare the activation solution:
-
Add the activation solution to the deprotected peptide-resin.
-
Shake the reaction vessel at room temperature for 10-60 minutes. The reaction progress can be monitored using a qualitative test such as the Kaiser test.[6]
-
-
Post-Coupling Wash:
-
Drain the reaction mixture.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Cycle Repetition: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
Protocol 2: In Situ Neutralization and Coupling using DIC/Oxyma
This protocol utilizes a carbodiimide activator, which can be beneficial in certain contexts to avoid side reactions associated with some uronium salts.
-
Resin Preparation and Boc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
In Situ Neutralization and Coupling:
-
In a separate vessel, dissolve 3.0 equivalents of Boc-D-Asp(OR)-OH and 3.0 equivalents of Oxyma in DMF.
-
Add this solution to the deprotected peptide-resin.
-
Add 3.0 equivalents of DIC to the resin slurry.
-
Add 6.0 equivalents of DIPEA.
-
Shake the reaction vessel at room temperature for 1-2 hours. Monitor the reaction progress with the Kaiser test.
-
-
Post-Coupling Wash and Cycle Repetition: Follow steps 4 and 5 from Protocol 1.
Data Presentation
The following table summarizes typical reaction parameters for the described protocols. Note that optimal conditions may vary depending on the specific peptide sequence and resin.
| Parameter | Protocol 1 (HBTU/DIPEA) | Protocol 2 (DIC/Oxyma) |
| Boc-D-Asp(OR)-OH (eq.) | 2.0[6] | 3.0 |
| Coupling Reagent (eq.) | 2.0 (HBTU)[6] | 3.0 (DIC) |
| Additive (eq.) | - | 3.0 (Oxyma) |
| Base (eq.) | 4.0 (DIPEA)[6] | 6.0 (DIPEA) |
| Typical Reaction Time | 10-60 min[2][6] | 1-2 hours |
| Monitoring | Kaiser Test[6] | Kaiser Test |
Potential Side Reactions and Mitigation
Aspartimide Formation: Aspartic acid residues are particularly susceptible to the formation of a five-membered ring aspartimide intermediate, especially when the C-terminal adjacent residue is Gly, Ser, or Asn.[5] This can lead to racemization and the formation of β-peptides.[5]
-
Mitigation:
-
Use of bulky side-chain protecting groups on the Aspartic acid (e.g., O-tert-butyl, O-adamantyl).
-
Employing coupling reagents that minimize base-catalyzed side reactions. While in situ neutralization uses a base, the rapid coupling can help to outcompete the side reaction.
-
Careful control of reaction times and temperature.
-
Chain Termination: Reaction with excess HBTU or acetylation from acetic acid impurities in commercial Boc-amino acids can lead to chain termination.[2]
-
Mitigation:
-
Use high-purity reagents.
-
Avoid a large excess of the coupling reagent.
-
Visualization of Workflows
Caption: Workflow comparison of Traditional vs. In Situ Neutralization in Boc-SPPS.
Caption: Key steps in the in situ neutralization and coupling reaction.
Conclusion
The in situ neutralization protocol for Boc-SPPS represents a significant advancement in peptide synthesis methodology.[1] By combining the neutralization and coupling steps, this technique not only accelerates the synthesis cycle but also enhances the overall efficiency and purity of the final peptide product, especially for sequences prone to aggregation.[1][2] For researchers and professionals in drug development, adopting this protocol for the coupling of this compound can lead to substantial savings in time and resources, while improving the quality and yield of synthesized peptides. Careful selection of coupling reagents and side-chain protecting groups is crucial to minimize potential side reactions, particularly aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. file.globalso.com [file.globalso.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
Application Notes: Synthesis of Cyclic Peptides Using Boc-D-Aspartic Acid
The incorporation of D-amino acids, such as Boc-D-Aspartic acid, into peptide structures is a key strategy in modern drug discovery for enhancing proteolytic stability and modulating biological activity.[1] Cyclic peptides, in particular, offer advantages over their linear counterparts, including improved receptor binding affinity, enhanced metabolic stability, and increased conformational rigidity.[2][3] The synthesis of these complex structures relies heavily on robust solid-phase peptide synthesis (SPPS) methodologies and the strategic use of orthogonal protecting groups.[4][5]
This document provides detailed protocols for the synthesis of cyclic peptides incorporating a lactam bridge formed from the side chain of D-Aspartic acid. The primary approach discussed is Boc-based SPPS, where the Nα-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[6][7] The key to successful cyclization is the use of an orthogonal protecting group on the β-carboxyl group of this compound, such as an allyl (All) ester. This allows for selective deprotection of the side chain on-resin, without disturbing the Nα-Boc group, other acid-labile side-chain protecting groups, or the peptide-resin linkage.[4][8]
The cyclization is typically achieved by forming an amide (lactam) bond between the deprotected side-chain carboxyl group of D-Aspartic acid and a deprotected side-chain amino group of another residue, such as L-Lysine, L-Ornithine, or L-2,3-diaminopropionic acid (Dap).[2][3] This on-resin cyclization is generally more efficient than solution-phase methods as it minimizes intermolecular side reactions like dimerization and oligomerization.[9]
Core Principles of the Method
The synthesis strategy involves several key stages:
-
Linear Peptide Assembly: The linear peptide is assembled on a solid support using standard Boc-SPPS chemistry.[6][10]
-
Orthogonal Side-Chain Deprotection: The protecting groups on the side chains destined for cyclization (e.g., Allyl on Asp and Fmoc on Lys) are selectively removed under conditions that do not affect other protecting groups.[2][8]
-
On-Resin Cyclization: An intramolecular amide bond is formed between the newly exposed side-chain functional groups using a suitable coupling reagent.[2][3]
-
Final Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a strong acid, typically hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6][11]
Experimental Workflows and Logical Diagrams
Caption: General workflow for linear peptide synthesis using Boc-SPPS.
Caption: Workflow for on-resin side-chain to side-chain cyclization.
Caption: Orthogonal protecting groups used in cyclic peptide synthesis.
Quantitative Data Summary
Table 1: Comparison of Orthogonal Protecting Groups
| Protecting Group | Protected Functionality | Removal Conditions | Stability |
| Boc | Nα-Amine | 25-50% TFA in DCM[6][7] | Base, Pd(0) |
| Fmoc | Side-Chain Amine (e.g., Lys) | 20% Piperidine in DMF[2] | Acid, Pd(0) |
| Allyl (All) | Side-Chain Carboxyl (e.g., Asp) | Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃)[8] | Acid, Base |
| Benzyl (Bzl) | Side-Chain (e.g., Ser, Thr, Tyr) | Strong Acid (HF, TFMSA)[7] | TFA, Base, Pd(0) |
| tert-Butyl (tBu) | Side-Chain (e.g., Asp, Glu, Ser) | Strong Acid (HF, TFMSA); Partially labile to TFA[8] | Base, Pd(0) |
Table 2: Common Reagents for Peptide Coupling and Cyclization
| Reagent | Full Name | Typical Equivalents | Activation Time | Notes |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 3 eq. | 2 min | Commonly used for linear chain elongation.[2] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 3 eq. | 2-5 min | Highly efficient, especially for difficult couplings and cyclizations.[12] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | 3 eq. | 2-5 min | Effective for both linear synthesis and on-resin cyclization.[2][11] |
| DCC | N,N'-Dicyclohexylcarbodiimide | 3 eq. | 10 min | A classic coupling reagent; can cause racemization.[11] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the assembly of a linear peptide on a PAM (phenylacetamidomethyl) resin using Boc-SPPS.
1. Resin Preparation: a. Swell the PAM resin (1.0 g, ~0.7 mmol/g substitution) in dichloromethane (DCM) for 30 minutes in a reaction vessel. b. Drain the DCM.
2. First Amino Acid Coupling: a. Couple the C-terminal Boc-amino acid to the resin using the cesium salt method for minimal racemization.[10]
3. SPPS Cycle for Elongation: a. Boc Deprotection: Add 10 mL of 50% trifluoroacetic acid (TFA) in DCM to the resin. Shake for 2 minutes, drain, then add another 10 mL of 50% TFA/DCM and shake for 20-30 minutes.[6][10] Note: If Trp or Met are present, add 0.5% dithioethane (DTE) as a scavenger.[7] b. Wash: Wash the resin sequentially with DCM (3x), isopropanol (2x), and DCM (3x). c. Neutralization: Add 10 mL of 10% diisopropylethylamine (DIEA) in DCM. Shake for 2 minutes and repeat. Wash the resin with DCM (5x).[7] d. Amino Acid Coupling: i. In a separate vial, dissolve the next Boc-protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in N,N-dimethylformamide (DMF). ii. Add DIEA (6 eq.) to pre-activate the mixture for 2 minutes.[2] iii. Add the activated amino acid solution to the resin. Shake at room temperature for 2-4 hours. iv. Monitor coupling completion with a Kaiser test. e. Wash: Wash the resin with DMF (3x) and DCM (3x). f. Repeat: Repeat step 3 (a-e) for each amino acid in the sequence, incorporating Boc-D-Asp(OAll)-OH and Boc-L-Lys(Fmoc)-OH at the desired positions.
Protocol 2: On-Resin Side-Chain Cyclization
This protocol details the selective deprotection and formation of a lactam bridge between the D-Asp and L-Lys side chains.
1. Selective Fmoc Deprotection (Lys Side Chain): a. Wash the resin-bound linear peptide with DMF (5x). b. Add a solution of 20% piperidine in DMF. Shake for 5 minutes, drain. c. Add a fresh solution of 20% piperidine in DMF. Shake for 15-20 minutes.[2] d. Wash the resin thoroughly with DMF (5x) and DCM (5x).
2. Selective Allyl Deprotection (D-Asp Side Chain): a. Swell the resin in chloroform (CHCl₃). b. Suspend the resin in CHCl₃ (approx. 35 mL per gram of resin). c. Add phenylsilane (PhSiH₃) as a scavenger (24 eq.). d. Purge the vessel with argon for 10 minutes. e. Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.25 eq.). f. Shake the mixture at room temperature for 2 hours.[8] g. Wash the resin thoroughly with CHCl₃ (3x), 0.5% DIEA in DMF (2x), 0.5% sodium diethyldithiocarbamate in DMF (to remove residual palladium), DMF (5x), and DCM (5x).
3. On-Resin Lactam Bridge Formation: a. Swell the resin in DMF. b. Add a solution of PyBOP (3 eq.) and DIEA (6 eq.) in DMF to the resin.[2] c. Shake the reaction mixture at room temperature for 4-24 hours. d. Monitor cyclization by cleaving a small sample and analyzing with LC-MS. e. Once complete, wash the resin with DMF (5x) and DCM (5x).
Protocol 3: Final Cleavage, Deprotection, and Purification
This protocol describes the release of the cyclic peptide from the solid support and the removal of all remaining protecting groups.
1. Final N-terminal Boc Deprotection: a. Perform a final Boc deprotection as described in Protocol 1, Step 3a. b. Wash and dry the resin under vacuum.
2. HF Cleavage and Global Deprotection: a. Caution: This step must be performed in a specialized, properly ventilated fume hood by trained personnel. b. Place the dried peptide-resin (1.0 g) in an HF cleavage apparatus. c. Add a scavenger cocktail (e.g., 1 mL p-cresol). d. Cool the vessel to -5 to 0 °C. e. Condense anhydrous hydrogen fluoride (HF) (approx. 10 mL) into the vessel. f. Stir the mixture at 0 °C for 1-2 hours. g. Evaporate the HF under a stream of nitrogen.
3. Peptide Precipitation and Purification: a. Wash the residue with cold diethyl ether to precipitate the crude peptide. b. Centrifuge the mixture to pellet the peptide. Wash the pellet with cold ether twice.[2] c. Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid). d. Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). e. Lyophilize the pure fractions to obtain the final product as a white powder.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. A Tetra-Orthogonal Strategy for the Efficient Synthesis of Scaffolds Based on Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Incorporation of Boc-D-Aspartic Acid into Glycopeptides
Introduction
The strategic incorporation of non-canonical amino acids and post-translational modifications into peptide structures is a cornerstone of modern drug discovery and chemical biology. D-amino acids, such as D-Aspartic acid (D-Asp), are introduced to enhance peptide stability by conferring resistance to proteolytic degradation by endogenous proteases.[1] Glycosylation, the attachment of sugar moieties, is another critical modification known to improve the pharmacokinetic profiles, solubility, and in vivo stability of peptide-based therapeutics.[2][]
This document provides a detailed protocol for the incorporation of a Boc-protected D-Aspartic acid residue into a peptide chain, followed by its side-chain modification to create an N-linked glycopeptide. The methodology leverages the well-established Boc/Bzl strategy for solid-phase peptide synthesis (SPPS). In this approach, the temporary Nα-amino protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group, while semi-permanent side-chain protecting groups are typically benzyl (Bzl)-based.[4][5][6] The N-glycosidic linkage is formed by coupling a desired glycosylamine to the side-chain carboxyl group of the D-Aspartic acid residue, effectively converting it into a glycosylated D-Asparagine (D-Asn) analogue. This convergent approach, often referred to as Lansbury aspartylation, allows for the precise installation of complex glycans onto a peptide backbone.[7]
Key Reagents and Building Blocks
The selection of appropriate reagents and orthogonally protected building blocks is critical for a successful synthesis. The table below summarizes the essential components for the Boc/Bzl SPPS strategy for glycopeptide synthesis.
| Component | Description | Purpose |
| Resin | MBHA or Merrifield Resin | Solid support for peptide assembly; cleavage with strong acid (e.g., HF) yields a C-terminal amide or acid, respectively.[8][9] |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Temporary protection for the α-amino group of all amino acids. Removed by moderate acid (TFA).[4][10] |
| D-Asp Building Block | Boc-D-Asp(OBzl)-OH | D-Aspartic acid with Nα-Boc protection and side-chain carboxyl protection as a Benzyl ester.[11] The Bzl group is stable to TFA but cleaved by strong acid (HF).[4] |
| Coupling Agents | HBTU, HOBt, DIC, DCC | Reagents that activate the C-terminal carboxyl group of the incoming amino acid to facilitate amide bond formation.[12][13] |
| Boc Deprotection | TFA (Trifluoroacetic acid) in DCM | Reagent for the cleavage of the Nα-Boc group in each cycle of SPPS.[9][14] |
| Neutralization | DIEA (Diisopropylethylamine) in DCM | A non-nucleophilic base used to neutralize the protonated N-terminus after Boc deprotection, preparing it for the next coupling step.[4] |
| Side-Chain Protection | Benzyl (Bzl)-based groups | Protects reactive side chains (e.g., -COOH of Glu, -OH of Ser/Thr, ε-NH₂ of Lys) during synthesis. Removed during final cleavage.[4][5] |
| Glycosyl Donor | Glycosylamine (e.g., GlcNAc-NH₂) | The carbohydrate moiety with an anomeric amine, which will be coupled to the D-Asp side chain to form the N-glycosidic bond.[7] |
| Final Cleavage | HF (Hydrogen Fluoride) or TFMSA | Strong acids used for the final cleavage of the glycopeptide from the resin and removal of all side-chain protecting groups.[9][13][15] |
Experimental Workflow for Glycopeptide Synthesis
The overall workflow involves the stepwise assembly of the peptide on a solid support, followed by on-resin glycosylation of the D-Aspartic acid side chain, and concluding with cleavage and purification.
Caption: General workflow for Boc-SPPS of a glycopeptide.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)
This protocol outlines the manual synthesis of a peptide chain on a 0.1 mmol scale using MBHA resin.
-
Resin Swelling:
-
Place 200 mg of MBHA resin (loading ~0.5 mmol/g) in a fritted reaction vessel.
-
Wash with Dichloromethane (DCM) (3 x 5 mL).
-
Swell the resin in 5 mL of DCM for 30 minutes.
-
-
First Amino Acid Coupling:
-
Couple the C-terminal Boc-protected amino acid to the resin according to standard manufacturer protocols, often provided with the resin.
-
-
Peptide Elongation Cycle (for each amino acid):
-
Boc Deprotection: Add 5 mL of 50% Trifluoroacetic acid (TFA) in DCM to the resin. Agitate for 2 minutes. Drain. Add another 5 mL of 50% TFA in DCM and agitate for 20 minutes. Drain the solution.[4][9]
-
Washing: Wash the resin sequentially with DCM (3 x 5 mL), Isopropanol (1 x 5 mL), and DCM (3 x 5 mL) to remove residual TFA.
-
Neutralization: Add 5 mL of 10% Diisopropylethylamine (DIEA) in DCM. Agitate for 2 minutes and drain. Repeat this step once more.[4]
-
Washing: Wash the resin with DCM (3 x 5 mL) and then with Dimethylformamide (DMF) (3 x 5 mL).
-
Coupling:
-
In a separate vial, dissolve the next Boc-amino acid (0.4 mmol, 4 eq.) and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.
-
Add DIC or DCC (0.4 mmol, 4 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor reaction completion using a qualitative ninhydrin test.
-
-
Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Repeat: Repeat step 3 for each amino acid in the sequence, including the Boc-D-Asp(OBzl)-OH building block.
-
Protocol 2: On-Resin Glycosylation of D-Aspartic Acid
This protocol describes the conversion of the resin-bound D-Asp(OBzl) residue to a glycosylated D-Asn analogue. This requires a strategy where the Asp side-chain protecting group is orthogonal to both the Nα-Boc and other Bzl-based groups. For this protocol, we assume the use of Boc-D-Asp(OFm)-OH during synthesis, where Fm (fluorenylmethyl) is a base-labile group.
-
Selective Side-Chain Deprotection:
-
Once the full peptide is assembled, wash the resin-bound peptide with DMF (3 x 5 mL).
-
Add 5 mL of 20% piperidine in DMF to the resin.[8]
-
Agitate for 30 minutes to cleave the Fm ester from the D-Asp side chain, exposing the free carboxyl group.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL) to remove all traces of piperidine.
-
-
Side-Chain Activation and Glycosylamine Coupling (Lansbury Aspartylation):
-
Swell the resin in 4 mL of DMF.
-
In a separate vial, dissolve PyBOP (0.3 mmol, 3 eq.) and HOBt (0.3 mmol, 3 eq.) in 1 mL of DMF. Add DIEA (0.6 mmol, 6 eq.).
-
Add this activation cocktail to the resin and agitate for 20 minutes to activate the D-Asp side-chain carboxyl group.
-
In another vial, dissolve the desired glycosylamine (e.g., 2-acetamido-2-deoxy-β-D-glucopyranosylamine) (0.5 mmol, 5 eq.) in 1 mL of DMF/DMSO (1:1).
-
Add the glycosylamine solution to the activated resin.
-
Agitate the reaction mixture for 24-48 hours at room temperature.[7]
-
Wash the resin extensively with DMF (5 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL). Dry the resin under vacuum.
-
Protocol 3: Cleavage, Purification, and Characterization
-
Cleavage from Resin:
-
Transfer the dry glycopeptide-resin to an HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 1 mL of anisole or p-cresol) to the vessel.
-
Perform the HF cleavage at 0°C for 1-2 hours according to established safety protocols.[4][13] This step removes all Bzl-based side-chain protecting groups and cleaves the peptide from the MBHA resin.
-
Evaporate the HF under a stream of nitrogen.
-
-
Work-up and Purification:
-
Wash the cleaved peptide/resin mixture with cold diethyl ether to precipitate the crude glycopeptide and remove organic scavengers.
-
Extract the glycopeptide with an aqueous solution (e.g., 10% acetic acid).
-
Lyophilize the aqueous extract to obtain the crude glycopeptide powder.
-
Purify the glycopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical RP-HPLC.
-
Verify the molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the successful incorporation of both the D-amino acid and the glycan.[16]
-
Mechanism of Action: A Biological Context
Glycopeptides containing D-amino acids are of significant interest in drug development, particularly as antibiotics. The mechanism of action for vancomycin-class antibiotics, which contain D-amino acids, involves targeting the bacterial cell wall synthesis pathway. This provides a relevant biological context for the application of synthetic glycopeptides.
Caption: Inhibition of bacterial cell wall synthesis by glycopeptides.
This mechanism highlights how glycopeptide antibiotics bind with high affinity to the D-Alanyl-D-Alanine terminus of peptidoglycan precursors (Lipid II).[17][18] This binding sterically hinders the action of transglycosylase and transpeptidase enzymes, which are essential for elongating and cross-linking the bacterial cell wall, ultimately leading to cell death.[19] The development of synthetic glycopeptides with novel structures offers a promising avenue for creating new antibiotics to combat resistant bacterial strains.
References
- 1. mdpi.com [mdpi.com]
- 2. Glycopeptide Drugs: A Pharmacological Dimension Between “Small Molecules” and “Biologics” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 10. chempep.com [chempep.com]
- 11. Boc-D-Asp(OBzl)-OH › PeptaNova [peptanova.de]
- 12. Chemical Synthesis of a Glycopeptide Derived from Skp1 for Probing Protein Specific Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of Custom Peptide Synthesis [peptide2.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Methods of the site-selective solid phase synthesis of peptide-derived Amadori products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Teicoplanin - Wikipedia [en.wikipedia.org]
- 18. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polycyclic peptide and glycopeptide antibiotics and their derivatives as inhibitors of HIV entry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Boc-D-Aspartic Acid in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of Nα-Boc-D-aspartic acid into peptide libraries using solid-phase peptide synthesis (SPPS). The inclusion of D-amino acids, such as D-aspartic acid, is a critical strategy in modern drug discovery to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[1] This document outlines detailed protocols, data on coupling efficiency, and the application of these libraries in targeting G protein-coupled receptors (GPCRs).
Introduction
Peptide libraries are powerful tools for the discovery of novel therapeutic leads, allowing for the screening of millions of unique sequences to identify ligands with high affinity and specificity for biological targets.[2][3][4][5] The use of non-canonical amino acids, including D-enantiomers, significantly expands the chemical diversity of these libraries and can lead to peptides with improved in vivo stability.[3] Boc-D-aspartic acid, with its side-chain carboxyl group typically protected as a tert-butyl ester (Boc-D-Asp(OtBu)-OH), is a key building block in this endeavor. This document provides the necessary protocols and data to successfully incorporate this residue into a one-bead-one-compound (OBOC) peptide library.
Data Presentation: Coupling Efficiency of Boc-D-Asp(OtBu)-OH
The efficient coupling of sterically hindered amino acids is crucial for the successful synthesis of high-quality peptide libraries. While specific comparative data for Boc-D-Asp(OtBu)-OH is not extensively published, the following table provides a summary of the expected performance of common coupling reagents based on their general efficacy with sterically hindered residues. HATU is often preferred for its high coupling efficiency and rapid reaction times.[6][7][8]
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium | >95% | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[9] |
| HBTU | Uronium/Aminium | 90-95% | Fast | Low | A cost-effective and reliable option for routine and challenging couplings. |
| PyBOP | Phosphonium | 90-95% | Fast | Low | Byproducts are generally less problematic than those from BOP; effective for hindered residues.[9] |
| DIC/HOBt | Carbodiimide/Additive | 85-90% | Moderate | Moderate | A classic and economical choice. The use of HOBt is crucial to suppress racemization.[10] |
Experimental Protocols
Protocol 1: Synthesis of a One-Bead-One-Compound (OBOC) Peptide Library Incorporating Boc-D-Asp(OtBu)-OH using the Split-and-Pool Method
This protocol outlines the synthesis of a peptide library on TentaGel resin using the split-and-pool methodology, which results in each bead displaying a unique peptide sequence.[3][5]
1. Resin Preparation:
-
Swell TentaGel S NH2 resin (0.2-0.3 mmol/g) in dichloromethane (DCM) for 1 hour, followed by washing with dimethylformamide (DMF) (3 x 5 min).
2. Split-and-Pool Synthesis Cycle:
-
Splitting: Divide the resin into equal portions, one for each amino acid to be coupled in the first position.
-
Coupling of the First Amino Acid:
-
To each portion of resin, add a pre-activated solution of the corresponding Boc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the mixture.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Pooling: Combine all resin portions into a single vessel and wash thoroughly with DMF.
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with 10% DIPEA in DMF for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5x).
-
-
Repeat: Repeat the split-and-pool cycle for each subsequent position in the peptide library. For the position where Boc-D-Asp(OtBu)-OH is to be incorporated, use the pre-activated solution of Boc-D-Asp(OtBu)-OH in the coupling step.
3. Final Deprotection and Cleavage:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and stir at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptides.
-
Precipitate the peptides by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptides, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide library under vacuum.
Caption: One-Bead-One-Compound (OBOC) library synthesis workflow.
Protocol 2: On-Bead Screening of the Peptide Library Against a Target Protein
This protocol describes a general method for screening the synthesized OBOC library for binders to a target protein.
-
Library Preparation: Wash the peptide library beads with a binding buffer (e.g., PBS with 0.1% Tween-20).
-
Incubation with Target: Incubate the library beads with a fluorescently labeled target protein in the binding buffer for 1-2 hours at room temperature.
-
Washing: Wash the beads extensively with the binding buffer to remove non-specifically bound protein.
-
Hit Identification: Identify the beads with the highest fluorescence using a fluorescence microscope or a bead sorter.
-
Hit Isolation: Isolate the positive "hit" beads.
-
Sequence Determination: Determine the sequence of the peptide on the hit beads using mass spectrometry or Edman degradation.
Caption: General workflow for screening an OBOC peptide library.
Application Example: Targeting GPCRs with D-Aspartic Acid-Containing Peptides
Peptide libraries containing D-amino acids are particularly valuable for targeting GPCRs, a large family of transmembrane receptors involved in numerous physiological processes and are major drug targets.[12][13][14][15][16][17] The enhanced stability of D-peptides makes them more likely to reach and interact with their target receptor in a biological system.
The following diagram illustrates a representative GPCR signaling pathway that could be modulated by a D-aspartic acid-containing peptide identified from a library screen. For example, a peptide agonist binding to the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes, initiates a cascade of intracellular events.
Caption: A representative GPCR signaling pathway (GLP-1R) activated by a peptide agonist.
Conclusion
The incorporation of this compound into peptide libraries is a valuable strategy for the development of novel, stable, and potent therapeutic peptides. The use of robust synthesis methodologies like the split-and-pool approach for OBOC libraries, combined with efficient coupling reagents such as HATU, enables the creation of diverse libraries for screening against a wide range of biological targets, including the extensive family of GPCRs. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this powerful tool in their drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and screening of one-bead-one-compound cyclic peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Bead-One-Compound (OBOC) Library Screening - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. Synthesis and Cell-Based Screening of One-Bead-One-Compound Peptide Libraries | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. phoenixpeptide.com [phoenixpeptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Peptide-Liganded G Protein-Coupled Receptors as Neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Utilizing Boc-D-Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation techniques are pivotal in modern drug development, diagnostics, and materials science, enabling the precise linkage of molecules to confer novel functionalities. Boc-D-Aspartic acid is a valuable building block in this field, offering a strategic approach to conjugation. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for the selective utilization of the β-carboxylic acid side chain for covalent bond formation. This temporary protection prevents unwanted side reactions and permits a controlled, sequential conjugation strategy, which is critical in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) or for the immobilization of proteins onto surfaces.
The primary application of this compound in bioconjugation revolves around the activation of its side-chain carboxyl group to react with primary amines on a target molecule, forming a stable amide bond. This is most commonly achieved through the use of carbodiimide chemistry, often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance efficiency and stability of the reactive intermediate.
Core Principles and Applications
The use of this compound as a linker or conjugation moiety offers several advantages:
-
Controlled Reactivity: The Boc group ensures that the α-amino group does not interfere with the conjugation reaction, directing the coupling to the β-carboxyl group.
-
Versatility: The exposed carboxyl group can be conjugated to a wide range of amine-containing molecules, including proteins, peptides, antibodies, and drug molecules.[]
-
Sequential Conjugation: After the initial conjugation via the side chain, the Boc group can be removed under mild acidic conditions to expose the α-amino group for a subsequent conjugation step, enabling the creation of more complex bioconjugates.
Key Applications Include:
-
Antibody-Drug Conjugates (ADCs): this compound can serve as a component of the linker system that connects a cytotoxic drug to a monoclonal antibody, facilitating targeted drug delivery to cancer cells.[][3]
-
Protein Immobilization: Covalently attaching proteins to surfaces (e.g., biosensors, nanoparticles) for various analytical and diagnostic applications.[4][5]
-
Peptide Modification: Introducing specific functionalities to peptides to enhance their therapeutic properties or to attach reporter molecules.
-
Drug Delivery Systems: Linking drugs to carrier molecules to improve their solubility, stability, and pharmacokinetic profiles.
Experimental Protocols
Protocol 1: General Procedure for Activation of this compound and Conjugation to an Amine-Containing Molecule
This protocol describes a two-step process for conjugating this compound to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule drug) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).
Materials:
-
This compound
-
Amine-containing target molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in the Activation Buffer to a final concentration of 10-100 mM.
-
Prepare a 10-fold molar excess of EDC and Sulfo-NHS relative to this compound. Dissolve them in anhydrous DMSO or fresh, cold Activation Buffer immediately before use.
-
Dissolve the amine-containing target molecule in the Coupling Buffer at a suitable concentration.
-
-
Activation of this compound:
-
To the this compound solution, add the freshly prepared EDC and Sulfo-NHS solutions.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the Sulfo-NHS ester.
-
-
Conjugation to the Target Molecule:
-
Add the activated this compound solution to the solution of the amine-containing target molecule. A 10-20 fold molar excess of the activated this compound is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by dialysis against PBS or by using a desalting column equilibrated with PBS.
-
The purified conjugate can be further analyzed and characterized.
-
Protocol 2: Boc Deprotection for Sequential Conjugation
This protocol outlines the removal of the Boc protecting group from the newly formed conjugate to expose the α-amino group for further modification.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Neutralization buffer (e.g., PBS pH 7.4)
Procedure:
-
Deprotection Reaction:
-
Lyophilize the purified conjugate to remove water.
-
Dissolve the dried conjugate in a solution of 50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
-
Precipitation and Washing:
-
Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.
-
Add cold diethyl ether to the residue to precipitate the deprotected conjugate.
-
Centrifuge the mixture to pellet the product and decant the ether.
-
Wash the pellet with cold diethyl ether two more times to remove residual TFA.
-
-
Final Product Preparation:
-
Dry the deprotected conjugate pellet under vacuum.
-
For subsequent use in aqueous solutions, the product can be redissolved in a suitable buffer and the pH adjusted to neutral with a mild base if necessary.
-
Quantitative Data Summary
The efficiency of bioconjugation reactions involving this compound can be influenced by several factors including the concentration of coupling reagents, pH, and reaction time. The following tables provide representative data based on typical EDC/NHS conjugation reactions.
Table 1: Effect of EDC/Sulfo-NHS Molar Excess on Conjugation Yield
| Molar Excess of EDC/Sulfo-NHS to this compound | Conjugate Yield (%) |
| 1:1 | 45 ± 5 |
| 5:5 | 68 ± 4 |
| 10:10 | 79 ± 3 |
| 20:20 | 82 ± 2 |
Yields are approximate and can vary depending on the specific target molecule and reaction conditions. Data is based on studies of EDC/Imidazole conjugation which shows comparable yields.[6]
Table 2: Influence of pH on Conjugation Efficiency
| Activation pH (MES Buffer) | Coupling pH (PBS Buffer) | Relative Conjugation Efficiency (%) |
| 5.0 | 7.4 | 85 |
| 6.0 | 7.4 | 100 |
| 7.0 | 7.4 | 70 |
| 6.0 | 8.0 | 95 |
| 6.0 | 6.5 | 75 |
Optimal activation of carboxyl groups with EDC occurs at a slightly acidic pH, while the subsequent reaction with primary amines is more efficient at a neutral to slightly basic pH.[7]
Visualization of Workflows
Diagram 1: General Workflow for this compound Bioconjugation
Caption: Workflow for bioconjugation using this compound.
Diagram 2: Logical Flow of EDC/Sulfo-NHS Carboxyl-Amine Coupling
Caption: Reaction mechanism of EDC/Sulfo-NHS mediated amide bond formation.
References
- 3. youtube.com [youtube.com]
- 4. Immobilization of proteins on carboxylic acid functionalized nanopatterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing aspartimide formation with Boc-D-Aspartic acid in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing aspartimide formation when using Boc-D-Aspartic acid in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation in the context of Boc-SPPS?
A1: Aspartimide formation is a significant side reaction that can occur during the synthesis of peptides containing aspartic acid. It involves the cyclization of the Asp side chain with its C-terminal backbone amide nitrogen, forming a five-membered succinimide ring. This process results in a mass loss of 18 Da (the mass of water). The resulting aspartimide is unstable and can undergo epimerization and subsequent ring-opening to yield a mixture of D/L-α-aspartyl and D/L-β-aspartyl peptides, which are difficult to separate from the target peptide.[1]
Q2: How does the primary cause of aspartimide formation in Boc-SPPS differ from Fmoc-SPPS?
A2: The mechanism of aspartimide formation is distinct between the two major SPPS strategies. In Fmoc-SPPS, it is predominantly a base-catalyzed reaction occurring during the repetitive piperidine treatment for Fmoc group removal. In Boc-SPPS, aspartimide formation is primarily an acid-catalyzed reaction. While minimal formation occurs during the synthesis cycles, it is a significant risk during the final cleavage and deprotection step, which uses strong acids like hydrogen fluoride (HF).[1][2] The strong acid protonates the side-chain ester, making it susceptible to nucleophilic attack by the backbone amide.
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: The propensity for aspartimide formation is highly sequence-dependent. The reaction is most prevalent when the amino acid C-terminal to the Asp residue (the Asp-Xxx motif) is sterically unhindered. Sequences such as Asp-Gly, Asp-Ala, and Asp-Ser are particularly problematic because the lack of a bulky side chain on the adjacent residue allows the backbone nitrogen to more easily attack the Asp side chain.[2]
Q4: What is the most effective strategy to minimize aspartimide formation in Boc-SPPS?
A4: The most effective strategy is a combination of using a sterically hindered side-chain protecting group for the aspartic acid and optimizing the final cleavage conditions. Historically, the use of Boc-Asp(OcHex)-OH (cyclohexyl ester) has been shown to result in minimal aspartimide formation compared to the more labile Boc-Asp(OBzl)-OH (benzyl ester).[1][3] Additionally, performing the HF cleavage at a lower temperature can significantly reduce the rate of this side reaction.[1][3]
Q5: How can I detect and characterize aspartimide-related impurities?
A5: A combination of analytical techniques is used to detect and characterize aspartimide-related impurities:
-
Mass Spectrometry (MS): The primary indicator of aspartimide formation is the presence of a peak corresponding to the target peptide mass minus 18 Da (M-18). The subsequent ring-opened α- and β-peptide impurities will have the same mass as the target peptide.[1]
-
High-Performance Liquid Chromatography (HPLC): Aspartimide-related byproducts often have different retention times than the desired peptide. The aspartimide itself, along with the resulting α- and β-isomers, can often be resolved as separate peaks. However, co-elution is possible, making purification challenging.[1]
Troubleshooting Guide
Problem: My mass spectrometry analysis shows a significant peak at M-18, and my HPLC chromatogram displays multiple, hard-to-separate peaks around the expected product peak.
Cause: This is a classic indication of aspartimide formation during your Boc-SPPS protocol, likely occurring during the final HF cleavage step.
Solution Workflow:
Caption: Troubleshooting workflow for aspartimide formation in Boc-SPPS.
Data Presentation
Table 1: Effect of Aspartyl Side-Chain Protecting Group on Aspartimide Formation
| Protecting Group | Structure | Condition | Aspartimide Formation (%) | Reference |
| Benzyl ester (OBzl) | -CH₂-Ph | Treatment with Diisopropylethylamine (DIEA) for 24h | ~51% | [3] |
| Cyclohexyl ester (OcHex) | -C₆H₁₁ | Treatment with Diisopropylethylamine (DIEA) for 24h | 0.3% | [3] |
Table 2: Effect of Temperature on the Rate of Aspartimide Formation During HF Cleavage (for a model tetrapeptide with Asp protected as a benzyl ester)
| Temperature (°C) | Rate Constant of Aspartimide Formation (s⁻¹) | Reference |
| 0 | 73.6 x 10⁻⁶ | [3] |
| -15 | 6.2 x 10⁻⁶ | [3] |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines a single coupling cycle for the incorporation of a Boc-protected amino acid.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution.
-
Treat the resin with a fresh solution of 25-50% TFA in DCM for 20-30 minutes.
-
-
Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (3x), and then DMF (3x).
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DMF for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin thoroughly with DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) and DIEA in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the reaction completion using the ninhydrin (Kaiser) test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
Protocol 2: Modified HF Cleavage for Peptides Containing Aspartic Acid
This protocol is designed to minimize acid-catalyzed aspartimide formation during the final cleavage step.
-
Preparation:
-
Ensure the peptide-resin is thoroughly washed with DCM and dried under vacuum.
-
Pre-chill the HF cleavage apparatus to -5°C.
-
-
Cleavage:
-
Place the dried peptide-resin in the reaction vessel.
-
Add a scavenger cocktail appropriate for the peptide sequence (e.g., anisole, p-cresol, or thioanisole).
-
Carefully condense anhydrous HF into the reaction vessel while maintaining the temperature at -5 to 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
-
Work-up:
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by filtration or centrifugation and dry under vacuum.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in an appropriate solvent.
-
Analyze by reverse-phase HPLC and mass spectrometry to determine the purity and identify any byproducts.
-
Visualizations
Caption: Acid-catalyzed mechanism of aspartimide formation in Boc-SPPS.
Caption: Logical relationship of strategies to prevent aspartimide formation.
References
Minimizing racemization of Boc-D-Aspartic acid during coupling
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize racemization when coupling Boc-D-Aspartic acid in peptide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is racemization in the context of this compound coupling, and why is it a major concern?
A1: Racemization is the process where the stereochemical integrity of the amino acid's α-carbon is lost, converting the pure D-enantiomer into a mixture of both D and L forms.[1] This is a critical issue in drug development because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The presence of the incorrect L-aspartic acid diastereomer can lead to a significant reduction or complete loss of therapeutic efficacy, and introduces impurities that are often difficult to separate from the target peptide.[2]
Q2: What are the primary chemical mechanisms that cause racemization during the coupling step?
A2: Racemization of N-protected amino acids during peptide synthesis occurs via two main pathways.[1][3] The first is direct enolization, where a base abstracts the proton from the α-carbon.[3] The second, more predominant mechanism involves the formation of a planar oxazol-5(4H)-one intermediate.[3] This intermediate readily tautomerizes to its aromatic isomer, losing the original stereochemistry. Subsequent reaction with an amine can occur from either face of the planar ring, resulting in a mixture of D and L products.
Q3: Which coupling reagents are recommended to minimize racemization of Boc-D-Asp?
A3: The choice of coupling reagent is critical.[1] Uronium/aminium salt-based reagents are highly recommended for their efficiency and low tendency to cause racemization.[4]
-
HATU is often preferred as it reacts faster and results in less epimerization compared to many other reagents.[5] It is highly effective for hindered couplings.[4][6]
-
HBTU and HCTU are also very efficient, and when used with an additive like HOBt, racemization can be reduced to insignificant levels.[5] HCTU has been reported to show reduced rates of racemization compared to BOP.[5]
-
Carbodiimides like DCC and DIC can cause significant racemization if used alone.[5] However, their performance is greatly improved by the addition of racemization suppressors like 1-hydroxybenzotriazole (HOBt) or OxymaPure®.[5][7] The DIC/HOBt combination is a reliable and cost-effective option.[8]
Q4: How do additives like HOBt, HOAt, and OxymaPure® suppress racemization?
A4: Additives are crucial, especially when using carbodiimide reagents.[7] They act as "racemization suppressors." When a carboxylic acid is activated by a reagent like DIC, a highly reactive intermediate is formed which is prone to racemization. Additives like HOBt, HOAt, or OxymaPure® rapidly react with this intermediate to form an active ester.[5] These active esters are more stable and less prone to racemization but are still reactive enough to couple efficiently with the N-terminal amine of the peptide chain.[5] HOAt is noted to be a more reactive substitute for HOBt, which can improve the speed of the coupling reaction.[9]
Q5: What is the role of the base in the coupling reaction, and which one should I use?
A5: In coupling reactions involving uronium/aminium or phosphonium salts, a tertiary amine base is required to deprotonate the carboxylic acid, allowing it to be activated.[7] However, the base can also promote racemization by abstracting the α-proton.[10]
-
N,N-Diisopropylethylamine (DIPEA) is commonly used, but a less hindered base is often a better choice to minimize racemization.[7]
-
N-Methylmorpholine (NMM) is a good alternative.[7]
-
For particularly sensitive couplings where racemization is a major risk, a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (collidine) is recommended.[7][11]
Q6: How does reaction temperature influence racemization?
A6: Elevated temperatures can significantly increase the rate of racemization.[1] While higher temperatures, such as those used in microwave-assisted peptide synthesis, can accelerate coupling, they also provide more energy for the racemization pathways to proceed.[10][11] For amino acids known to be susceptible to racemization like aspartic acid, it is advisable to perform the coupling at room temperature or below if possible.[12] Lowering the coupling temperature from 80°C to 50°C has been shown to limit the racemization of sensitive amino acids.[11]
Q7: What is aspartimide formation, and how is it related to racemization?
A7: Aspartimide formation is a major side reaction involving aspartic acid, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[13] It occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the activated aspartic acid residue, forming a cyclic succinimide intermediate. This aspartimide ring can then be opened by a nucleophile (like piperidine in Fmoc synthesis or the incoming amine) at either the α- or β-carbonyl, leading to a mixture of α- and β-peptides.[13] Crucially, the formation of the planar aspartimide intermediate destroys the stereocenter, and its subsequent opening leads to racemization of the aspartic acid residue.[10][11] In Boc-based synthesis, using a cyclohexyl ester (OcHex) for side-chain protection instead of a benzyl ester (OBzl) can significantly reduce aspartimide formation.[13]
Q8: How can I detect and quantify the level of racemization in my final peptide?
A8: Quantifying the D/L ratio of amino acids is essential for quality control. The most common method involves hydrolyzing the final peptide to its constituent amino acids. These amino acids are then derivatized with a chiral reagent (e.g., o-phthaldialdehyde-N-acetyl-L-cysteine, OPA-NAC) to form diastereomers.[14] These diastereomers can then be separated and quantified using reverse-phase High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.[14][15] Gas Chromatography (GC) of derivatized amino acids on a chiral column is another established method.[14]
Data Presentation: Coupling Reagent Performance
The selection of a coupling reagent and additive system is one of the most critical factors in controlling racemization. The following table summarizes the relative performance of common reagents used in Boc-SPPS.
| Coupling Reagent/Method | Additive | Base | Relative Efficiency | Racemization Risk | Key Considerations |
| HATU | None needed | DIPEA, NMM, or Collidine | Excellent | Very Low | Highly efficient for sterically hindered couplings; rapid reaction times.[5][6] Using a weaker base like collidine can further reduce racemization.[6] |
| HBTU / HCTU | HOBt | DIPEA or NMM | Very Good | Low | Reliable and widely used. The addition of HOBt is recommended to suppress racemization to minimal levels.[5][16] |
| DIC | HOBt or OxymaPure® | None required | Good | Low to Moderate | Cost-effective and widely used. The addition of HOBt or a similar agent is essential to prevent significant racemization.[5][8] |
| BOP | None needed | DIPEA or NMM | Very Good | Low | Efficient reagent, but produces carcinogenic hexamethylphosphoramide (HMPA) as a byproduct, limiting its use.[5] |
| PyBOP | None needed | DIPEA or NMM | Very Good | Low | A strong coupling reagent that is a safer alternative to BOP as it does not produce HMPA.[4] |
Experimental Protocols & Workflows
General Workflow for Boc-SPPS Coupling
A successful coupling cycle involves a series of carefully executed steps to ensure the complete addition of the amino acid while preserving its stereochemistry.
Protocol 1: Low-Racemization Coupling using HATU
This protocol is recommended for difficult couplings or when minimizing racemization is the highest priority.[6]
-
Resin Preparation : Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Boc Deprotection & Neutralization : Perform standard Boc deprotection (e.g., TFA/DCM) and neutralization (e.g., DIPEA/DMF) steps, followed by thorough washing.[2]
-
Pre-activation : In a separate, dry reaction vessel, dissolve Boc-D-Asp(OR)-OH (2.0 eq. relative to resin loading) and HATU (1.9-2.0 eq.) in DMF.
-
Base Addition : Add a hindered base such as 2,4,6-trimethylpyridine (collidine) or NMM (4.0 eq.) to the pre-activation mixture.
-
Activation : Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling : Add the pre-activated solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring : Perform a Kaiser test to monitor the completion of the reaction. A negative test (yellow beads) indicates complete coupling.[6]
-
Washing : Once coupling is complete, wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Cost-Effective Coupling using DIC/HOBt
This method is a reliable and economical choice for standard couplings.[8]
-
Resin Preparation : Swell the peptide-resin and perform deprotection and neutralization as described in Protocol 1.
-
Solution Preparation : In a reaction vessel, add the washed, neutralized resin. In a separate vial, dissolve Boc-D-Asp(OR)-OH (2.0 eq.) and HOBt (2.0 eq.) in DMF.
-
Coupling : Add the Boc-D-Asp/HOBt solution to the resin. Then, add Diisopropylcarbodiimide (DIC) (2.0 eq.).
-
Reaction : Agitate the mixture at room temperature for 1-4 hours. The formation of the soluble diisopropylurea byproduct will occur.
-
Monitoring : Monitor the reaction progress with the Kaiser test.
-
Washing : Upon completion, wash the resin thoroughly with DMF and DCM to remove excess reagents and the urea byproduct.
Decision Logic for Reagent Selection
Choosing the right coupling strategy depends on several factors. This decision tree can guide your selection process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 13. peptide.com [peptide.com]
- 14. A modified HPLC method for the determination of aspartic acid racemization in collagen from human dentin and its comparison with GC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
Technical Support Center: Synthesis of Peptides Containing Boc-D-Aspartic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing Boc-D-Aspartic acid. Our goal is to help you improve peptide yield and purity by mitigating common side reactions.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Peptide and Presence of Impurities with the Same Mass
Possible Cause: You are likely observing aspartimide formation. This is the most common side reaction associated with aspartic acid residues in peptide synthesis. The backbone amide nitrogen attacks the side-chain ester of the aspartic acid, forming a cyclic imide intermediate (aspartimide). This intermediate can then be hydrolyzed to form a mixture of the desired α-peptide and an undesired β-peptide, which has the same mass but a different structure that is often difficult to separate by HPLC. The aspartimide itself will show a mass loss of 18 Da.[1]
Solution:
-
Optimize Protecting Group Strategy: The choice of the side-chain protecting group for aspartic acid is critical. While tert-butyl (OtBu) is common, more sterically hindered protecting groups can significantly reduce aspartimide formation.[2][3] Consider using groups like O-3-methylpent-3-yl (OMpe) or O-benzyl (OBno) for sequences prone to this side reaction.[3] In Boc-based synthesis, the β-cyclohexyl (OcHex) ester of aspartic acid has been shown to significantly reduce aspartimide formation compared to the β-benzyl (OBzl) ester.[4][5][6]
-
Modify Deprotection/Coupling Conditions:
-
Temperature: Elevated temperatures can increase the rate of aspartimide formation. If you are using heating for coupling or deprotection, consider reducing the temperature or the duration of the heating steps.[3]
-
Coupling Reagents: For difficult couplings, consider using more powerful reagents like HATU, HBTU, or PyBOP.[7][8][9]
-
Additives: The addition of 1-hydroxybenzotriazole (HOBt) to the coupling step can help suppress aspartimide formation.[1][5]
-
-
Backbone Protection: For particularly problematic sequences, such as Asp-Gly, Asp-Ala, or Asp-Ser, backbone protection on the residue preceding the aspartic acid can completely prevent aspartimide formation.[5][10] Dmb (2,4-dimethoxybenzyl) protected dipeptides, such as Fmoc-Asp(Dmb)Gly-OH, are commercially available for this purpose.[2][5]
Issue 2: Presence of a -18 Da Impurity in the Crude Product
Possible Cause: This mass difference corresponds to the formation of the aspartimide intermediate, which has not been hydrolyzed back to the peptide.
Solution:
-
Review Cleavage Cocktail and Conditions: Ensure your final cleavage cocktail and conditions are sufficient to open the aspartimide ring. However, be aware that this can lead to a mixture of α- and β-peptides. The most effective strategy is to prevent its formation in the first place.
-
Implement Prevention Strategies: Refer to the solutions for "Issue 1" to minimize the formation of the aspartimide intermediate during the synthesis.
Issue 3: Difficulty in Purifying the Target Peptide from a Major Impurity of the Same Mass
Possible Cause: This is a classic sign of the presence of the β-peptide isomer resulting from aspartimide formation. Due to their similar structures, the α- and β-peptides often co-elute or have very close retention times in reverse-phase HPLC.[11]
Solution:
-
Prevention is Key: The most effective approach is to prevent the formation of the β-peptide by minimizing aspartimide formation during synthesis (see "Issue 1").
-
Optimize HPLC Method: If the impurity is already present, you may be able to improve separation by:
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem?
A1: Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen following an aspartic acid residue attacks the side-chain carboxyl group, forming a five- or six-membered cyclic imide.[11] This is problematic for several reasons:
-
It can lead to the formation of a β-peptide isomer, which is a structural analog that is difficult to purify from the desired α-peptide.[5]
-
The reaction can cause racemization at the α-carbon of the aspartic acid residue.[12][13]
-
It can result in the formation of piperidide adducts when using piperidine for Fmoc deprotection.[12]
-
Overall, it leads to lower yields and more complex purification steps.[11][14]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: Sequences where the amino acid C-terminal to the aspartic acid residue is small and unhindered are most prone to this side reaction. The most susceptible sequences are Asp-Gly, Asp-Ala, Asp-Ser, and Asp-Asn.[5][15]
Q3: How does the choice of solid support influence aspartimide formation?
A3: While the primary factors are the protecting groups and reaction conditions, the choice of resin can have an indirect effect. For instance, using a 2-chlorotrityl chloride (2-CTC) resin can sometimes help suppress side reactions like diketopiperazine formation, which can be a competing side reaction at the dipeptide stage.[1][5] However, for aspartimide formation, the focus should be on the Asp protecting group and subsequent reaction conditions.
Q4: Are there any novel protecting groups that can completely eliminate aspartimide formation?
A4: Yes, recent research has focused on developing new protecting groups to completely prevent this side reaction. One such example is the cyanosulfurylide (CSY) protecting group, which masks the carboxylic acid with a stable C-C bond, thus preventing cyclization.[11][14][16] This protecting group has been shown to be effective in the synthesis of peptides prone to aspartimide formation.[14]
Data Presentation
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Preventing Aspartimide Formation
This table summarizes the effectiveness of different Asp(PG)-OH derivatives in suppressing aspartimide formation in a model peptide after treatment with 20% piperidine in DMF.
| Protecting Group (PG) | % Target Peptide | % Aspartimide Formation | % D-Asp Isomer |
| OtBu | 35.5 | 64.5 | 11.2 |
| OMpe | 89.9 | 10.1 | 2.1 |
| OBno | 98.7 | 1.3 | 0.4 |
Data adapted from comparative studies.[3]
Table 2: Effect of Deprotection Conditions on Aspartimide Formation
This table shows the impact of different Fmoc deprotection reagents on the formation of aspartimide in a model peptide.
| Deprotection Reagent | Temperature | % Aspartimide Formation |
| 20% Piperidine in DMF | Room Temp | 9.2 |
| 20% Piperidine in DMF | 45°C | >70 |
| ~50% Morpholine in DMF | Room Temp | 1.2 |
| ~50% Morpholine in DMF | 45°C | 4.3 |
Data from a study on the synthesis of a toxin II model peptide.[3]
Experimental Protocols
Protocol 1: Aspartimide Formation Stress Test
This protocol can be used to evaluate the stability of different Asp protecting groups against base-catalyzed aspartimide formation.
-
Peptide Synthesis: Synthesize a model peptide known to be prone to aspartimide formation (e.g., H-Val-Lys-Asp-Gly-Tyr-Ile-OH) on a suitable resin.
-
Resin Treatment: After coupling the amino acid following the Asp residue, wash the peptidyl-resin with DMF.
-
Base Exposure: Treat the resin with a solution of 20% piperidine in DMF for an extended period (e.g., 3 to 18 hours) at room temperature.[3] This simulates the cumulative exposure to basic conditions during a long peptide synthesis.
-
Washing: After the treatment, thoroughly wash the resin with DMF and DCM.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5).
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to quantify the extent of aspartimide formation and other related byproducts.[3]
Protocol 2: Coupling of a Sterically Hindered Aspartic Acid Derivative
This protocol outlines the steps for incorporating a sterically hindered aspartic acid derivative to prevent aspartimide formation.
-
Fmoc Deprotection: Swell the resin-bound peptide in DMF. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve the sterically hindered Fmoc-Asp(PG)-OH (e.g., Fmoc-Asp(OMpe)-OH) (3 eq.), a coupling reagent such as HATU (3 eq.), and a base like DIEA (6 eq.) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Troubleshooting workflow for low peptide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. file.globalso.com [file.globalso.com]
- 10. peptide.com [peptide.com]
- 11. media.iris-biotech.de [media.iris-biotech.de]
- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Peptides Containing Boc-D-Aspartic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of peptides incorporating Boc-D-Aspartic acid.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of peptides containing this compound and offers potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Main Peak and a Closely Eluting Impurity | The impurity is likely the β-aspartyl isomer or a diastereomer formed via aspartimide formation.[1] | 1. Optimize HPLC Gradient: Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) around the elution time of the target peptide to enhance separation.[1] 2. Change Stationary Phase: If a C18 column is insufficient, try a different stationary phase like C8 or Phenyl-Hexyl.[1] 3. Adjust Mobile Phase: Modify the ion-pairing agent. For example, using formic acid instead of trifluoroacetic acid (TFA) may alter selectivity.[1] |
| Multiple Peaks with the Same Mass as the Target Peptide | This strongly suggests the presence of α/β isomers and potentially racemized products resulting from aspartimide formation.[1] | 1. Confirm Identity: Utilize high-resolution analytical HPLC to determine the number of isomeric impurities.[1] 2. Optimize Purification Strategy: Employ the HPLC optimization techniques mentioned above. In some cases, orthogonal purification methods like ion-exchange chromatography may be necessary. |
| Peptide Aggregation and Poor Solubility | The presence of the bulky, hydrophobic Boc protecting groups can increase intermolecular hydrophobic interactions, leading to aggregation.[2][3] This is especially prevalent in sequences with multiple hydrophobic residues. | 1. Dissolution Optimization: Dissolve the crude peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile before adding the aqueous buffer.[3] 2. pH Adjustment: For basic peptides, use a slightly acidic solution (e.g., 10% acetic acid) to increase the net charge and electrostatic repulsion, improving solubility.[3] 3. Use of Chaotropic Agents: Adding agents like LiCl to the purification buffers can help disrupt secondary structures.[3] |
| Low Yield of the Final Purified Peptide | This can be a consequence of on-resin aggregation during synthesis, which hinders efficient cleavage and subsequent purification.[3] It can also result from significant side reactions during synthesis. | 1. Synthesis Optimization: During solid-phase peptide synthesis (SPPS), consider using low-loading resins or resins with enhanced swelling properties (e.g., PEG-based resins) to minimize intermolecular interactions.[3] 2. Minimize Aspartimide Formation: Use alternative protecting groups for the aspartic acid side chain, such as Asp(OMpe) or Asp(OBno), which have been shown to reduce aspartimide formation compared to Asp(OtBu).[4] |
| Presence of Deletion and Insertion Sequences | Inefficient Fmoc-deprotection during SPPS can lead to the deletion of amino acids, while the excess use of amino acid reagents can cause insertions.[5] | These impurities are typically resolved during standard RP-HPLC. If separation is challenging, HPLC gradient optimization is recommended. For future syntheses, ensure optimal coupling and deprotection times. |
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a major challenge when working with peptides containing Aspartic acid?
A1: Aspartimide formation is a base-catalyzed intramolecular cyclization of an aspartic acid residue.[4] This side reaction is particularly common in sequences containing Asp-Gly, Asp-Ala, and Asp-Ser.[4][6] The resulting succinimide intermediate can then reopen to form a mixture of the desired α-peptide and an undesired β-peptide impurity, and can also lead to racemization of the aspartic acid residue.[6] These byproducts are often difficult to separate from the target peptide due to their similar physicochemical properties.
Q2: How can I detect the presence of aspartimide-related impurities?
A2: Aspartimide formation and its subsequent byproducts can be detected by mass spectrometry, as they result in a mass change.[4] High-performance liquid chromatography (HPLC) is crucial for identifying and quantifying these impurities, which often appear as closely eluting peaks to the main product.[1][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for detailed structural characterization to confirm the presence of different isomers.[7][8]
Q3: What strategies can be employed during peptide synthesis to minimize aspartimide formation?
A3: Several strategies can minimize this side reaction:
-
Choice of Protecting Group: Using sterically hindered ester protecting groups for the aspartic acid side chain, such as 3-methyl-pent-3-yl ester (OMpe) or 2-phenyl-2-propyl ester (OPhp), can significantly reduce aspartimide formation.[4] In Boc-based synthesis, using the beta-cyclohexyl ester of aspartic acid is more effective at reducing aspartimide formation than the beta-benzyl ester.[6]
-
Deprotection Conditions: Adding HOBt to the piperidine deprotection solution during Fmoc-based synthesis can suppress aspartimide formation.[6] Using bulkier bases for deprotection can also be beneficial.
-
Backbone Protection: Incorporating a protecting group on the alpha-nitrogen of the amino acid preceding aspartic acid, such as 2-hydroxy-4-methoxybenzyl (Hmb), can block aspartimide formation.[6]
Q4: Can the choice of HPLC column and mobile phase significantly impact the purification of peptides with this compound?
A4: Absolutely. The choice of both the stationary and mobile phases is critical for successful purification.
-
Stationary Phase: While C18 columns are the most common choice for reversed-phase HPLC (RP-HPLC), peptides that are difficult to separate may benefit from columns with different selectivity, such as C8 or Phenyl-Hexyl phases.[1]
-
Mobile Phase: Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape.[9][] However, for challenging separations, experimenting with other ion-pairing agents like formic acid or using different pH conditions (if the column chemistry allows) can alter selectivity and improve resolution.[1][11]
Q5: How can I improve the solubility of my crude peptide containing this compound for purification?
A5: Hydrophobic peptides, especially those with multiple Boc groups, can be challenging to dissolve.
-
Start by attempting to dissolve the peptide in the aqueous mobile phase (e.g., water with 0.1% TFA).
-
If solubility is low, a small amount of organic solvent such as acetonitrile, isopropanol, or DMSO can be added to the sample.[]
-
For very hydrophobic peptides, dissolving the sample in a strong solvent like 100% trifluoroethanol and then diluting it with the initial mobile phase can be effective, but be cautious as this can affect retention on the HPLC column.[12]
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol outlines a general method for analyzing the purity of a crude peptide containing this compound.
-
Sample Preparation: Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm[1]
-
-
Gradient: A typical gradient would be 5% to 65% Mobile Phase B over 30 minutes.[1] This should be optimized based on the hydrophobicity of the peptide.
-
Data Analysis: Integrate all peaks to determine the purity of the crude product and identify the presence of any major impurities.[1]
Protocol 2: Preparative RP-HPLC for Peptide Purification
This protocol provides a general guideline for purifying a peptide containing this compound.
-
Method Development: Optimize the separation on an analytical column first to determine the ideal gradient conditions.[9]
-
Sample Loading: Dissolve the crude peptide in the minimal amount of a suitable solvent (see solubility FAQs). The amount to inject will depend on the column size.[13]
-
Preparative HPLC System:
-
Column: A preparative C18 column of appropriate dimensions.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetononitrile
-
Flow Rate: Scaled up from the analytical method.
-
-
Gradient: Use the optimized gradient from the analytical run, often making it shallower around the elution of the target peptide to maximize resolution.
-
Fraction Collection: Collect fractions across the peak corresponding to the target peptide.[9]
-
Analysis and Pooling: Analyze the purity of each fraction using analytical RP-HPLC. Pool the fractions that meet the desired purity level.[9]
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a powder.[9]
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of a peptide containing this compound.
Caption: The chemical pathway of aspartimide formation, a major source of impurities in peptides containing aspartic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. ijsra.net [ijsra.net]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 11. nestgrp.com [nestgrp.com]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
Technical Support Center: Boc-D-Aspartic Acid Coupling with Carbodiimides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to prevent and troubleshoot side reactions when using Boc-D-Aspartic acid with carbodiimide coupling agents in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions when coupling this compound with carbodiimides?
A1: The two main side reactions are:
-
Aspartimide Formation: This is an intramolecular cyclization where the backbone amide nitrogen attacks the side-chain carboxyl group of the aspartic acid residue. This leads to a succinimide intermediate which can result in a mixture of α- and β-peptides and racemization of the aspartic acid residue.[1] This reaction is particularly problematic for sequences like Asp-Gly, Asp-Ala, and Asp-Ser.[2] While less frequent in Boc-SPPS compared to Fmoc-SPPS, it can be significant, especially during the final acid cleavage step (e.g., with HF).[3]
-
N-acylurea Formation: This occurs when the highly reactive O-acylisourea intermediate, formed between the carbodiimide and the carboxylic acid, rearranges to a stable and unreactive N-acylurea. This byproduct consumes the activated amino acid, leading to lower yields, and can be difficult to separate during purification.[4][5]
Q2: How can I prevent aspartimide formation in Boc-SPPS?
A2: The most effective strategy is to use a sterically hindered protecting group on the side chain of the aspartic acid. The use of a cyclohexyl ester (OcHex) instead of the more common benzyl ester (OBzl) significantly reduces aspartimide formation.[1][6] Additionally, performing the final cleavage at a lower temperature can minimize acid-catalyzed aspartimide formation.[6]
Q3: How can N-acylurea formation be minimized?
A3: The addition of a coupling additive, such as 1-hydroxybenzotriazole (HOBt), is the most effective way to suppress N-acylurea formation. HOBt reacts with the O-acylisourea intermediate to form an active ester that is less prone to rearrangement but still highly reactive towards the amine.[5][7]
Q4: Which carbodiimide is recommended for SPPS?
A4: While dicyclohexylcarbodiimide (DCC) is common, N,N'-diisopropylcarbodiimide (DIC) is often preferred for solid-phase peptide synthesis (SPPS). This is because the diisopropylurea byproduct is more soluble in common organic solvents, making it easier to wash away from the resin.[8]
Q5: What is in situ neutralization, and how can it help?
A5: In situ neutralization is a protocol in Boc-SPPS where the neutralization of the protonated N-terminal amine and the subsequent coupling step are performed simultaneously. This method can reduce cycle times, decrease solvent consumption, and improve the efficiency of chain assembly, especially for "difficult" or aggregation-prone sequences.[9]
Troubleshooting Guides
Issue 1: Presence of a peak with a mass loss of 18 Da and/or diastereomeric impurities in the final product.
-
Possible Cause: Aspartimide formation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aspartimide formation.
Issue 2: Low coupling yield and a byproduct with the same mass as the starting material.
-
Possible Cause: N-acylurea formation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-acylurea formation.
Data Presentation
Table 1: Effect of Aspartic Acid Side-Chain Protecting Group on Aspartimide Formation in Boc-SPPS
| Protecting Group | Condition | Aspartimide Formation (%) | Reference |
| Benzyl Ester (OBzl) | Treatment with Diisopropylethylamine (DIEA) for 24h | ~51% | [6] |
| Cyclohexyl Ester (OcHex) | Treatment with Diisopropylethylamine (DIEA) for 24h | 0.3% | [6] |
Experimental Protocols
Protocol 1: Standard Coupling of Boc-D-Asp(OcHex)-OH using DIC/HOBt
This protocol outlines a standard manual coupling cycle for incorporating Boc-D-Asp(OcHex)-OH in Boc-SPPS.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes.[10]
-
Wash the resin thoroughly with DCM (3x) and isopropanol (2x), followed by DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
In a separate vessel, dissolve Boc-D-Asp(OcHex)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add the amino acid/HOBt solution to the resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours.[7]
-
-
Monitoring: Perform a ninhydrin (Kaiser) test to check for complete coupling. A negative result is indicated by yellow beads. If the test is positive, recouple for another 1-2 hours.[10]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next cycle.
Protocol 2: In Situ Neutralization Coupling
This protocol combines the neutralization and coupling steps to improve efficiency.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection:
-
Amino Acid Activation: In a separate vessel, dissolve Boc-D-Asp(OcHex)-OH (4 equivalents) and HBTU (3.9 equivalents) in DMF.[6]
-
In Situ Neutralization and Coupling:
-
Washing: Drain the reaction mixture and wash the resin with DMF (3x).
-
Cycle Repetition: Continue with the next cycle.
Visualizations
Reaction Mechanisms
Caption: Mechanism of aspartimide formation and subsequent side products.
Caption: Mechanism of N-acylurea formation as a side reaction.
Experimental Workflow
References
- 1. Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Optimizing coupling time for sterically hindered Boc-D-Aspartic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the coupling time for sterically hindered amino acids, with a specific focus on Boc-D-Aspartic acid. This resource offers troubleshooting advice, frequently asked questions in a Q&A format, detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling sterically hindered amino acids like this compound?
The main challenges encountered when coupling sterically hindered amino acids such as this compound include:
-
Steric Hindrance: The bulky nature of the Boc protecting group and the side chain of the aspartic acid can physically obstruct the approach of the activated carboxylic acid to the amine, slowing down or preventing the reaction.[1]
-
Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[1]
-
Peptide Aggregation: As the peptide chain grows, it can fold and aggregate on the solid support, making the N-terminus inaccessible for the coupling reaction.[1][2] This is particularly common for hydrophobic sequences.[1]
-
Side Reactions: Undesirable side reactions such as racemization and aspartimide formation can occur, especially under harsh reaction conditions.[3][4][5] Aspartimide formation is a significant concern for sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[6][7]
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
For sterically hindered amino acids, more potent coupling reagents are generally required. Standard carbodiimide reagents like DCC and DIC are often insufficient. The preferred choices are onium salt-based reagents:[1][3]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1][8] HATU is often considered superior for many difficult couplings.[1][8] COMU is a newer generation reagent with comparable efficiency to HATU and improved safety and solubility profiles.[4][9]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and are generally associated with lower levels of racemization.[1] PyBOP is a good alternative to the carcinogenic BOP reagent.[2][4]
Q3: How can I optimize the reaction conditions to improve coupling efficiency?
Several reaction parameters can be adjusted to improve coupling outcomes:
-
Reaction Time: For sterically hindered amino acids, extending the reaction time from the typical 1-2 hours to 4 hours or even overnight can significantly improve yields.[10][11]
-
Temperature: Gently increasing the reaction temperature to 30-40°C can help overcome the activation energy barrier.[11] However, this should be done cautiously as higher temperatures can increase the risk of racemization.[4][12] Microwave-assisted peptide synthesis is an effective method for driving difficult couplings to completion quickly.[10]
-
Reagent Concentration: Using a higher excess (2-4 equivalents) of the protected amino acid and coupling reagent can help drive the reaction to completion.[2]
-
Solvent: The choice of solvent is crucial for good solvation of the peptide-resin complex. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[10] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP may be beneficial.[10]
Q4: What is a "double coupling" and when should I perform it?
A "double coupling" is the process of repeating the coupling step with a fresh solution of the activated amino acid after the initial coupling.[2][11] This is a common and effective strategy to ensure complete reaction for difficult or sterically hindered amino acids.[11] A positive ninhydrin or bromophenol blue test after the first coupling indicates the presence of unreacted free amines and the need for a second coupling.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield / Incomplete Reaction | Ineffective Coupling Reagent: Standard carbodiimides (DCC, DIC) may not be potent enough.[1] | Switch to a more powerful onium salt-based reagent such as HATU, HCTU, COMU, or PyBOP.[1][4][10] |
| Insufficient Reaction Time: Steric hindrance slows down the reaction rate. | Extend the coupling time to 2-24 hours.[1] For very difficult cases, consider an overnight reaction. | |
| Peptide Aggregation: The growing peptide chain is folding on the resin, blocking the reaction site.[1] | Change the solvent to a more disruptive one like NMP or a mixture of DMF/DCM.[1] Incorporate pseudoproline dipeptides if the sequence allows.[2] | |
| Suboptimal Temperature: The activation energy barrier is not being overcome at room temperature. | Gently increase the temperature to 30-40°C.[11] Alternatively, utilize microwave-assisted synthesis. | |
| Presence of Deletion Sequences | Incomplete Coupling: The subsequent amino acid is added before the previous coupling is complete. | Perform a "double coupling" with fresh reagents.[11] Ensure a negative ninhydrin test before proceeding to the next step. |
| Racemization | Strong Base: Use of a strong base can lead to epimerization. | Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1] |
| Prolonged High Temperature: Elevated temperatures for extended periods can increase racemization. | If using heat, optimize for the shortest time necessary to achieve a good yield.[1] Lowering the microwave coupling temperature can also limit racemization.[12] | |
| Inappropriate Coupling Reagent/Additive: Some reagents are more prone to causing racemization. | Use an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1] Phosphonium-based reagents like PyBOP are generally associated with lower racemization levels.[1] | |
| Aspartimide Formation | Base-catalyzed cyclization: This is a common side reaction for Aspartic acid-containing peptides, particularly with sequences like Asp-Gly.[6][7] | The use of additives like HOBt in the deprotection solution can reduce aspartimide formation.[12] In Boc-based synthesis, in situ neutralization coupling protocols with a sterically hindered base like DIEA can minimize this side reaction.[5] |
Quantitative Data Summary
The following tables provide a summary of the effectiveness of different coupling reagents and strategies for sterically hindered amino acids.
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Active Ester Formed | Relative Reactivity | Notes |
| DCC/DIC | O-acylisourea | Low | Often insufficient for hindered couplings; can lead to N-acylurea byproduct formation.[4] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but may not be sufficient for very hindered residues. |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU. |
| HATU | OAt ester | Very High | Generally considered one of the most effective reagents for difficult couplings due to the anchimeric assistance from the pyridine nitrogen in HOAt.[1][8] |
| COMU | Oxyma ester | Very High | Comparable efficiency to HATU with a better safety profile (avoids explosive HOBt/HOAt).[4][8][9] |
Experimental Protocols
Protocol 1: Standard HATU-Mediated Coupling for this compound
This protocol provides a general guideline for coupling a sterically hindered Boc-protected amino acid onto a resin-bound peptide.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes. Perform the deprotection of the N-terminal protecting group (e.g., Fmoc) using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.
-
Pre-activation of Amino Acid: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a ninhydrin test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), proceed to a second coupling (Protocol 2).
Protocol 2: Double Coupling Procedure
This protocol should be performed if the monitoring step in Protocol 1 indicates an incomplete reaction.
-
First Coupling: Perform the initial coupling of this compound as described in Protocol 1.
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Prepare a fresh solution of activated this compound as described in step 2 of Protocol 1. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a final ninhydrin test to confirm the completion of the reaction.
Visualizations
Caption: Workflow for optimizing the coupling of sterically hindered this compound.
Caption: Troubleshooting decision tree for incomplete coupling of hindered amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. bachem.com [bachem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting incomplete coupling of Boc-D-Aspartic acid
Welcome to the technical support center for troubleshooting common issues in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during their experiments, with a specific focus on the incomplete coupling of Boc-D-Aspartic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete coupling of this compound?
Incomplete coupling of this compound can stem from several factors, often related to the specific chemical properties of this amino acid derivative and the conditions of the solid-phase synthesis. Key causes include:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group, in combination with the side-chain protecting group of the aspartic acid and the growing peptide chain on the resin, can physically obstruct the formation of the peptide bond.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and aggregate on the resin.[2][3] This aggregation can block the N-terminus, making it inaccessible to the incoming activated this compound.[1][2]
-
Poor Resin Swelling: The solid support (resin) must swell adequately in the reaction solvent to ensure that the reagents can freely access the growing peptide chains.[1] Poor swelling limits this accessibility and can lead to incomplete reactions.
-
Suboptimal Activation: The carboxylic acid of this compound must be activated to a reactive species to facilitate coupling. Inadequate activation, either due to the choice of reagents or reaction conditions, will result in poor coupling efficiency.[1]
-
Aspartimide Formation: A common side reaction involving aspartic acid is the formation of a five-membered succinimide ring, known as an aspartimide.[2][4][5] This side reaction consumes the activated aspartic acid and leads to the formation of impurities. In Boc-SPPS, this is primarily a risk during the final cleavage with strong acids but can also be a concern during synthesis.[5]
Q2: How can I detect incomplete coupling of this compound?
Monitoring the completeness of the coupling reaction is crucial for a successful synthesis. Several methods can be employed:
-
Kaiser Test (Ninhydrin Test): This is a widely used qualitative colorimetric test to detect the presence of free primary amines on the resin.[6][7] A positive result (a blue or purple color) indicates that the coupling reaction is incomplete.
-
Mass Spectrometry (MS) Analysis of a Test Cleavage: A small portion of the peptide-resin can be cleaved, and the resulting peptide mixture analyzed by mass spectrometry. The presence of a mass corresponding to the peptide chain before the addition of this compound is a direct indication of incomplete coupling.[7]
-
High-Performance Liquid Chromatography (HPLC) Analysis: HPLC analysis of the crude peptide after cleavage can reveal the presence of deletion sequences (peptides lacking the intended aspartic acid residue), which appear as separate peaks from the desired product.[7]
Q3: What are the recommended coupling reagents for difficult couplings involving this compound?
For challenging couplings, including those with sterically hindered amino acids like this compound, more powerful coupling reagents are often required. The choice of reagent can significantly impact the coupling efficiency.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting incomplete coupling of this compound.
Problem: Positive Kaiser test after coupling this compound, indicating incomplete reaction.
This is the most direct evidence of a coupling failure. The following steps can help diagnose and resolve the issue.
References
Technical Support Center: Boc-D-Aspartic Acid Side Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address side reactions encountered when using Boc-D-Aspartic acid in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with this compound during peptide synthesis?
A1: The most significant side reaction is the formation of an aspartimide intermediate. This occurs through the cyclization of the aspartic acid side-chain carboxyl group with the backbone amide nitrogen.[1][2] This intermediate can then lead to a mixture of unwanted byproducts, including α- and β-peptides, and can also cause racemization at the aspartic acid residue.[2][3]
Q2: What factors contribute to aspartimide formation in Boc-based Solid Phase Peptide Synthesis (SPPS)?
A2: In Boc-SPPS, aspartimide formation is primarily an acid-catalyzed side reaction that can occur during the final cleavage from the resin with strong acids like hydrogen fluoride (HF).[4][5] The peptide sequence also plays a crucial role, with sequences like Asp-Gly, Asp-Ala, and Asp-Ser being particularly susceptible.[3][6]
Q3: What are scavengers and how do they help in minimizing side reactions with this compound?
A3: Scavengers are nucleophilic reagents added to the cleavage cocktail during the final deprotection step.[6][7] Their primary role is to "trap" or quench reactive carbocations, such as the tert-butyl cation generated from the cleavage of the Boc group, which can otherwise lead to the alkylation of sensitive amino acid residues.[8][9] By reacting with these carbocations, scavengers prevent them from modifying the desired peptide.[7]
Q4: Besides aspartimide formation, what other side reactions can occur during the deprotection of Boc-protected peptides containing sensitive residues?
A4: The reactive tert-butyl cation generated during Boc deprotection can cause alkylation of nucleophilic amino acid side chains.[6][8] Residues that are particularly susceptible to this side reaction include:
-
Tryptophan (Trp): The indole ring is prone to tert-butylation.[8][9]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[8]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[8]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[8]
Troubleshooting Guides
Issue 1: Presence of unexpected peaks in HPLC/MS analysis with a mass loss of 18 Da from the target peptide.
-
Possible Cause: This mass loss is a strong indicator of aspartimide formation.[4] The cyclization of the aspartic acid residue results in the elimination of a water molecule.
-
Troubleshooting Steps:
-
Confirm the structure: Use tandem MS (MS/MS) to fragment the peptide and confirm the presence of the succinimide ring.
-
Optimize the cleavage protocol: If using strong acids like HF, consider lowering the temperature and reaction time.[5]
-
Change the side-chain protecting group: Employ a more sterically hindered protecting group for the aspartic acid side chain, such as cyclohexyl (OcHex), which is known to significantly reduce aspartimide formation compared to the benzyl (OBzl) ester.[2][5][10]
-
Issue 2: Observation of unexpected peaks in HPLC/MS with a mass increase of +56 Da.
-
Possible Cause: This mass shift is characteristic of tert-butylation, where the tert-butyl cation generated during Boc deprotection alkylates a sensitive amino acid residue in your peptide sequence.[6][8]
-
Troubleshooting Steps:
-
Identify the modified residue: Use MS/MS to pinpoint the location of the +56 Da modification. Common sites are Trp, Met, Cys, and Tyr.[6][8]
-
Employ an effective scavenger cocktail: The addition of scavengers to the cleavage cocktail is crucial to trap the tert-butyl cations. The choice of scavenger depends on the sensitive residues present in your peptide. Refer to the tables below for recommended scavengers.[6]
-
Issue 3: Low yield of the final peptide and a complex mixture of byproducts.
-
Possible Cause: This can be a result of a combination of incomplete deprotection and multiple side reactions, including aspartimide formation and alkylation.
-
Troubleshooting Steps:
-
Review the deprotection conditions: Ensure that the acid concentration and reaction time are sufficient for complete Boc removal. Incomplete deprotection can lead to deletion sequences.[9]
-
Optimize the scavenger cocktail: For peptides containing multiple sensitive residues, a more complex scavenger cocktail may be necessary. For instance, "Reagent K" (TFA/water/phenol/thioanisole/EDT) is a powerful mixture for cleaving peptides with a variety of sensitive residues.
-
Analyze the crude product thoroughly: Use a combination of HPLC and MS to identify the major byproducts, which will help in pinpointing the primary side reactions occurring.[6]
-
Data Presentation
Table 1: Recommended Scavengers for Sensitive Amino Acid Residues
| Sensitive Residue | Recommended Scavenger(s) | Typical Concentration (% v/v) |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT) | 2.5 - 5 |
| Methionine (Met) | Thioanisole | 5 |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | 2.5 - 5 |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | 5 |
Table 2: Common Scavenger Cocktails for Boc Deprotection
| Cocktail Name | Composition (v/v/v) | Application |
| Standard TFA/TIS/H₂O | 95:2.5:2.5 | A general-purpose and effective cocktail for many peptide sequences.[8] |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Recommended for peptides with multiple sensitive residues, including Cys and Trp. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection and Cleavage with a Scavenger Cocktail
This protocol is suitable for the final cleavage of a peptide from the resin and removal of side-chain protecting groups.
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Prepare the Cleavage Cocktail: In a well-ventilated fume hood, freshly prepare a cleavage cocktail. A common and effective cocktail is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v).[6]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by HPLC.
Protocol 2: Two-Step Low-High HF Cleavage for Peptides with Sensitive Residues
This protocol is designed to minimize side reactions for peptides containing sensitive residues like Trp and Met.
-
Step 1: Low HF Cleavage (Sₙ2 Conditions)
-
Place the dried peptide-resin in an HF reaction vessel.
-
Add a scavenger mixture of p-cresol and dimethyl sulfide (DMS).
-
Cool the vessel in a dry ice/acetone bath.
-
Distill a mixture of HF/DMS (1:3 v/v) into the vessel.
-
Stir at 0°C for 2-4 hours.
-
Evaporate the HF and DMS under vacuum.
-
-
Step 2: High HF Cleavage (Sₙ1 Conditions)
-
To the resin from the low HF step, add a scavenger such as anisole or p-cresol.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill neat anhydrous HF into the vessel.
-
Stir at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Proceed with peptide precipitation and purification as described in Protocol 1.[6]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Boc-D-Aspartic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Boc-D-Aspartic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis?
A1: The most frequently encountered byproducts include unreacted D-Aspartic acid, Di-Boc-D-Aspartic acid where a second Boc group is attached to one of the carboxyl groups, and pyroglutamic acid, which can form under certain conditions. While less common during the protection of the free amino acid, aspartimide formation is a potential side reaction, particularly if the reaction conditions are not carefully controlled.
Q2: How can I monitor the progress of the Boc protection reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A ninhydrin stain can be used to visualize the disappearance of the starting material (D-Aspartic acid), which will show a distinct spot, while the Boc-protected product will not react with ninhydrin.[1] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[2][3][4][5]
Q3: What is the optimal pH for the Boc protection of D-Aspartic acid?
A3: A basic pH is required to deprotonate the amino group of D-Aspartic acid, making it nucleophilic enough to react with di-tert-butyl dicarbonate (Boc anhydride). A pH range of 9-11 is generally effective for this reaction.[6]
Q4: Can I use a different base other than potassium bicarbonate?
A4: Yes, other bases like sodium bicarbonate, sodium hydroxide, or triethylamine (TEA) can be used.[7][8][] The choice of base can influence the reaction rate and the formation of byproducts. It is important to control the stoichiometry of the base to avoid side reactions.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or inefficient stirring.
-
Incorrect Stoichiometry: An incorrect ratio of D-Aspartic acid to Boc anhydride or base can lead to a lower yield.
-
Hydrolysis of Boc Anhydride: Boc anhydride can be hydrolyzed by water, especially under basic conditions, reducing its availability for the reaction.
-
Product Loss During Workup: Significant amounts of the product may be lost during the extraction and crystallization steps.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Ensure vigorous stirring to maintain a homogenous reaction mixture.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Consider portion-wise addition of Boc anhydride to minimize hydrolysis.[6]
-
-
Verify Reagent Stoichiometry:
-
Use a slight excess of Boc anhydride (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
-
Ensure the correct amount of base is used to maintain the optimal pH.
-
-
Refine Workup Procedure:
-
During the acidic wash, ensure the pH is carefully adjusted to fully protonate the carboxylic acid groups of the product for efficient extraction into the organic phase.
-
Minimize the number of transfer steps to reduce mechanical losses.
-
When concentrating the organic phase, avoid excessive heat which could lead to product degradation.
-
Issue 2: Presence of Unreacted D-Aspartic Acid in the Final Product
Possible Cause:
-
Incomplete Reaction: As with low yield, an incomplete reaction is the primary cause of starting material contamination.
Troubleshooting Steps:
-
Improve Reaction Efficiency:
-
Increase the reaction time and/or temperature (while monitoring for byproduct formation).
-
Ensure efficient mixing throughout the reaction.
-
-
Purification:
-
Extraction: Unreacted D-Aspartic acid has low solubility in most organic solvents used for extraction (like ethyl acetate or dichloromethane). A thorough aqueous wash of the organic layer after acidification can help remove a significant portion of the unreacted starting material.
-
Crystallization: Careful crystallization of the crude product can effectively separate the more soluble this compound from the less soluble D-Aspartic acid.[6][10][11]
-
Issue 3: Formation of Di-Boc-D-Aspartic Acid
Possible Cause:
-
Excessive Boc Anhydride and Base: The use of a large excess of Boc anhydride and a strong base can lead to the protection of one of the carboxylic acid groups in addition to the amino group.
Troubleshooting Steps:
-
Control Stoichiometry:
-
Avoid using a large excess of Boc anhydride. A 1.1 to 1.2 molar equivalent is generally sufficient.
-
Use a milder base or control the pH more carefully to favor N-acylation over O-acylation.
-
-
Purification:
-
Chromatography: Flash column chromatography on silica gel can be used to separate the mono-Boc and di-Boc derivatives.
-
Crystallization: The difference in polarity and crystal packing between the mono- and di-protected species may allow for their separation by fractional crystallization.
-
Issue 4: Product is an Oil and Fails to Crystallize
Possible Causes:
-
Presence of Impurities: Residual solvents or byproducts can inhibit crystallization.
-
Residual Water: Water in the crude product can prevent solidification.
Troubleshooting Steps:
-
Ensure Purity:
-
If significant impurities are suspected, consider purification by flash chromatography before attempting crystallization.
-
-
Remove Residual Solvents and Water:
-
After extraction, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.[6]
-
Co-evaporate the crude product with a high-boiling point solvent like toluene to azeotropically remove residual water and volatile organic solvents.
-
-
Induce Crystallization:
-
Seeding: Add a small seed crystal of pure this compound to the oil to initiate crystallization.[10][11]
-
Solvent-Induced Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, petroleum ether) until the solution becomes cloudy. Allow it to stand to form crystals.[6][12]
-
Slurrying: Add a weak polar solvent in which the product has low solubility (e.g., n-hexane or diethyl ether) and stir the solid to form a slurry. This can help in obtaining a crystalline solid.[10]
-
Data Presentation
Table 1: Comparison of Purification Techniques for Boc-Amino Acids
| Purification Technique | Purity Achievable | Typical Yield | Scalability | Key Advantages | Key Disadvantages |
| Crystallization | High to Very High | Good to Excellent | Excellent | Cost-effective, simple procedure | Product must be a solid, may require seeding |
| Flash Chromatography | Moderate to High | Good | Good | Fast, applicable to oils and solids | Requires solvent, may have lower yield |
| Preparative HPLC | Very High | Moderate to Good | Limited | Highest purity, good for difficult separations | Expensive, lower throughput |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolution: Dissolve D-Aspartic acid (1 equivalent) in an aqueous solution of potassium bicarbonate (2 equivalents) with stirring. A typical concentration is 0.001-0.005 mol/L of the base, adjusting the pH to between 9 and 11.[6]
-
Reaction: To the stirred solution, add di-tert-butyl dicarbonate (Boc anhydride, 1.1-1.2 equivalents) portion-wise over 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction progress by TLC using a ninhydrin stain until the D-Aspartic acid is consumed.
-
Workup:
-
Once the reaction is complete, wash the aqueous solution with a non-polar organic solvent like ethyl acetate to remove any unreacted Boc anhydride.
-
Carefully acidify the aqueous layer to a pH of 3-4 with a dilute acid solution (e.g., 1M HCl or 5% citric acid).
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[6]
-
-
Purification:
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which may be an oil or a solid.
-
-
Crystallization:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether).
-
Add a poor solvent (e.g., petroleum ether or hexane) until turbidity is observed.[6]
-
Allow the solution to stand at room temperature or in a refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the poor solvent, and dry under vacuum.
-
Protocol 2: Removal of Unreacted D-Aspartic Acid by Acid-Base Extraction
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a saturated aqueous sodium bicarbonate solution. The this compound will be deprotonated and move to the aqueous layer, while any less acidic organic impurities may remain in the organic phase.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining organic impurities.
-
Acidify the aqueous layer to pH 3-4 with dilute HCl.
-
Extract the pure this compound back into an organic solvent.
-
Dry, concentrate, and crystallize the product as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC methods for determination of D-aspartate and N-methyl-D-aspartate. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. HPLC methods for determination of D-aspartate and N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104276966A - Preparation method of Boc-L-aspartic acid - Google Patents [patents.google.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. Application of Boc-anhydride [en.highfine.com]
- 10. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Diketopiperazine Formation with Boc-D-Aspartic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenge of diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS) when using Boc-D-Aspartic acid.
Troubleshooting Guide
This guide addresses common issues encountered during Boc-based SPPS that may indicate or lead to diketopiperazine formation, with a specific focus on sequences containing this compound.
| Problem | Potential Cause | Recommended Actions |
| Low final peptide yield, especially for shorter peptides. | Diketopiperazine (DKP) Formation: The primary cause is the intramolecular cyclization of the N-terminal dipeptide, leading to its cleavage from the resin. This is particularly prevalent when a D-amino acid is in the second position. | 1. Implement in situ neutralization: This is the most effective strategy to minimize the time the deprotected N-terminal amine is free to initiate DKP formation.[1][2] 2. Optimize your coupling reagent: Use a high-efficiency phosphonium or aminium salt reagent like HBTU or HATU to accelerate the desired intermolecular peptide bond formation, outcompeting the intramolecular cyclization.[3][4] 3. Consider a sterically hindered resin: For sequences highly prone to DKP formation, using a 2-chlorotrityl chloride (2-CTC) resin can suppress this side reaction due to its steric bulk. |
| Presence of a major impurity peak with a mass corresponding to the cyclic dipeptide of the first two amino acids in the crude product. | Direct evidence of DKP formation: The N-terminal dipeptide has cyclized and prematurely cleaved from the resin. | 1. Confirm the identity of the impurity: Use mass spectrometry (MS) to verify that the mass of the impurity corresponds to the expected diketopiperazine. 2. Switch from standard neutralization to in situ neutralization: This minimizes the availability of the free nucleophilic amine that initiates the cyclization.[1][2][5] 3. Reduce the time between deprotection, neutralization, and coupling: If not using an in situ protocol, minimize the time the resin is in a neutralized state before the next coupling step. |
| Inconsistent synthesis yields for sequences containing a D-amino acid at the second position. | Enhanced rate of DKP formation: Dipeptides containing a D-amino acid in the second position can be conformationally predisposed to cyclization, leading to variable and often significant DKP formation. | 1. Prioritize the use of in situ neutralization for any sequence containing a D-amino acid in the first few residues. 2. Use a more efficient coupling reagent: Reagents like HATU can be more effective than standard carbodiimides (e.g., DIC) in driving the coupling reaction forward and reducing side reactions.[4] 3. Lower the temperature during coupling: Reducing the reaction temperature can help to decrease the rate of the cyclization reaction. |
| Peptide synthesis fails completely after the coupling of the second amino acid. | Catastrophic DKP formation: In highly susceptible sequences, the majority of the dipeptide may cleave from the resin, leaving very little material for chain elongation. | 1. Couple the first two amino acids as a pre-formed dipeptide: This is a robust solution that completely bypasses the vulnerable dipeptide-resin intermediate. 2. Employ a combination of mitigating strategies: Use a 2-CTC resin, in situ neutralization, and a highly efficient coupling reagent like HATU. |
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem in Boc-SPPS?
A1: Diketopiperazine (DKP) formation is a side reaction that occurs during the early stages of solid-phase peptide synthesis. It involves the nucleophilic attack of the deprotected N-terminal amine of the first amino acid on the ester linkage of the second amino acid to the resin. This intramolecular cyclization results in the formation of a stable, six-membered cyclic dipeptide (the diketopiperazine), which is cleaved from the resin.[6][7] This leads to a significant reduction in the yield of the desired full-length peptide and complicates the purification process.
Q2: Why is DKP formation a particular concern when using this compound?
A2: While proline is most commonly associated with DKP formation, sequences containing a D-amino acid at the second position are also highly susceptible. The conformation of a dipeptide with a D-amino acid can favor the necessary geometry for the N-terminal amine to attack the ester bond, thus accelerating the rate of cyclization and cleavage from the resin.
Q3: How does the Boc protection strategy influence DKP formation?
A3: In Boc-based SPPS, the Nα-Boc protecting group is removed with a strong acid like trifluoroacetic acid (TFA). This deprotection step leaves the terminal α-amino group as a protonated, non-nucleophilic salt (R-NH₃⁺TFA⁻). DKP formation can only occur after the neutralization step, which deprotonates the amine to its free, nucleophilic form (R-NH₂).[6] Therefore, strategies that minimize the lifetime of this free amine are highly effective in reducing DKP formation.[1][2]
Q4: What is in situ neutralization and how does it prevent DKP formation?
A4: In situ neutralization is a protocol where the neutralization of the protonated N-terminal amine and the coupling of the next Boc-amino acid occur simultaneously in the same step.[1][2][5] By adding the activated Boc-amino acid and a non-nucleophilic base (like DIEA) directly to the protonated peptide-resin, the newly formed free amine is immediately acylated. This significantly reduces the time it is available to act as an internal nucleophile and initiate DKP formation.
Q5: Which coupling reagents are best for suppressing DKP formation with this compound?
A5: Highly efficient coupling reagents are recommended as they promote rapid peptide bond formation, which competes directly with the intramolecular cyclization. Aminium/uronium salt-based reagents like HBTU and HATU are generally more effective than carbodiimide-based reagents like DIC for difficult couplings and for minimizing side reactions.[3][4] The addition of additives like HOBt or Oxyma Pure is crucial when using DIC to suppress racemization and improve efficiency.[3]
Data Presentation
The following tables provide a comparative summary of expected outcomes when using different strategies to suppress diketopiperazine formation. The quantitative data is representative and intended to illustrate the relative effectiveness of each approach based on studies of similar "difficult" sequences.
Table 1: Comparison of Neutralization Protocols on DKP Formation
| Neutralization Protocol | Typical DKP Formation (%) | Relative Yield of Desired Peptide | Key Advantages |
| Standard Neutralization (Separate neutralization and coupling steps) | 15 - 50% | Low to Moderate | Simpler initial setup. |
| In Situ Neutralization (Combined neutralization and coupling) | < 5% | High | Significantly reduces DKP formation, improves efficiency for difficult sequences.[1][2] |
Table 2: Comparison of Coupling Reagents for this compound Coupling
| Coupling Reagent | Typical Coupling Efficiency | Relative Speed | Risk of Side Reactions (DKP) |
| DIC / HOBt | Good | Moderate | Moderate |
| HBTU / DIEA | Very Good | Fast | Low |
| HATU / DIEA | Excellent | Very Fast | Very Low |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Deprotection and Neutralization (Prone to DKP Formation)
-
Deprotection: Treat the peptide-resin with 50% TFA in Dichloromethane (DCM) for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual acid and TFA salts.
-
Neutralization: Treat the resin with a solution of 10% Diisopropylethylamine (DIEA) in DMF for 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) to remove excess base.
-
Coupling: Add the pre-activated Boc-D-Asp(OBzl)-OH to the neutralized peptide-resin and couple for the desired time.
Protocol 2: Recommended In Situ Neutralization Protocol to Reduce DKP Formation
-
Deprotection: Treat the peptide-resin with 50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) and then DMF (3x).
-
Pre-activation of Amino Acid: In a separate vessel, dissolve Boc-D-Asp(OBzl)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
In Situ Neutralization and Coupling: a. To the washed, protonated peptide-resin, add the pre-activation mixture from step 3. b. Immediately add DIEA (6 eq.) to the reaction vessel. c. Agitate the mixture for 30-60 minutes, or until a negative Kaiser test is observed.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.
Visualizations
Caption: Mechanism of Diketopiperazine (DKP) Formation.
Caption: Workflow Comparison: Standard vs. In Situ Neutralization.
Caption: Decision logic for mitigating DKP formation.
References
- 1. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Peptide Stability: Boc-D-Aspartic Acid vs. Boc-L-Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids is a key strategy in modern peptide drug design to enhance therapeutic properties. Among these, the substitution of L-amino acids with their D-enantiomers is a widely adopted approach to improve peptide stability. This guide provides a detailed comparison of how the stereochemistry of Boc-protected Aspartic acid—Boc-D-Aspartic acid versus Boc-L-Aspartic acid—influences peptide stability, focusing on both enzymatic and chemical degradation pathways. While direct head-to-head quantitative data for a single peptide sequence differing only in the chirality of an aspartic acid residue is sparse in publicly available literature, this guide synthesizes established principles and provides the experimental framework to conduct such comparisons.
Enzymatic Stability: The D-Amino Acid Advantage
The primary rationale for incorporating D-amino acids into peptide sequences is to increase their resistance to enzymatic degradation.[1]
Principle: Proteases, the enzymes responsible for peptide and protein cleavage, are highly stereospecific. They have evolved to recognize and cleave peptide bonds flanked by L-amino acids. The introduction of a D-amino acid at or near a cleavage site disrupts the three-dimensional conformation that the enzyme's active site recognizes, thereby hindering or preventing hydrolysis. This leads to a significantly longer plasma half-life, a critical attribute for therapeutic peptides.[1]
Expected Outcome: A peptide containing this compound is expected to exhibit significantly greater stability in biological media such as serum or plasma compared to its Boc-L-Aspartic acid counterpart. This translates to a longer in-vivo circulation half-life.
Logical Relationship: Enzymatic Degradation Pathway
Caption: Workflow of protease interaction with L-Asp and D-Asp containing peptides.
Chemical Stability: The Challenge of Aspartimide Formation
Beyond enzymatic degradation, the chemical stability of peptides containing aspartic acid is a significant concern, primarily due to the formation of a succinimide intermediate known as aspartimide. This intramolecular cyclization is a major side reaction during peptide synthesis and can also occur during storage.[2][3]
The reaction is initiated by the nucleophilic attack of the backbone amide nitrogen of the C-terminal adjacent amino acid on the side-chain carbonyl of the aspartic acid residue.[3] This is particularly prevalent in Asp-Gly, Asp-Ser, and Asp-Asn sequences due to the low steric hindrance of the neighboring residue.[3] Aspartimide formation is problematic as it can lead to two major degradation products:
-
α- and β-peptides: The succinimide ring can be hydrolyzed to form a mixture of the native α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide backbone is rerouted through the side-chain carboxyl group.
-
Racemization: The α-carbon of the aspartimide intermediate is susceptible to epimerization, leading to a mixture of L- and D-aspartyl and isoaspartyl residues.[2][3]
The influence of the stereochemistry of the initial aspartic acid residue (D vs. L) on the kinetics of aspartimide formation is not well-documented with direct comparative studies. However, computational studies suggest that the stereochemistry at the D-amino acid can influence the local peptide conformation, which in turn could affect the propensity for this intramolecular reaction.[4] It is plausible that the different spatial arrangement of the side chain in a D-Asp residue could alter the proximity and orientation of the reacting groups, thereby affecting the rate of cyclization. Without direct experimental evidence, it is difficult to definitively state whether Boc-D-Asp would be more or less prone to aspartimide formation than Boc-L-Asp.
Signaling Pathway: Aspartimide Formation and Degradation
Caption: Degradation pathway of Asp-containing peptides via aspartimide formation.
Data Presentation
The following tables summarize the expected performance comparison between peptides containing this compound and Boc-L-Aspartic acid. Quantitative values are illustrative and would need to be determined experimentally for a specific peptide sequence.
Table 1: Comparative Enzymatic Stability
| Parameter | Peptide with Boc-L-Aspartic Acid | Peptide with this compound | Rationale |
| Susceptibility to Proteases | High | Low | Proteases are stereospecific for L-amino acids. |
| Half-life in Serum (t½) | Short | Long | Increased resistance to enzymatic degradation. |
| Degradation Products | Smaller peptide fragments | Minimal degradation | D-amino acid hinders protease cleavage. |
Table 2: Comparative Chemical Stability (Aspartimide Formation)
| Parameter | Peptide with Boc-L-Aspartic Acid | Peptide with this compound | Rationale |
| Propensity for Aspartimide Formation | Sequence-dependent | Potentially different, requires experimental validation | Stereochemistry may alter local conformation and reaction kinetics. |
| Resulting Degradation Products | α/β-peptides (L and D) | α/β-peptides (L and D) | The degradation pathway post-aspartimide formation is the same. |
| Purity over Time (Chemical) | Decreases due to isomerization and rearrangement | May differ, requires experimental validation | The rate of formation of byproducts could be influenced by stereochemistry. |
Experimental Protocols
To quantitatively assess the stability of peptides containing this compound versus Boc-L-Aspartic acid, the following experimental protocols can be employed.
This protocol is designed to determine the half-life of a peptide in the presence of serum proteases.
Experimental Workflow: Serum Stability Assay
Caption: Workflow for conducting a peptide serum stability assay.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in sterile water or DMSO)
-
Human or animal serum
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., 6 M urea or an organic solvent mixture like acetonitrile/ethanol)
-
Protein precipitation agent (e.g., 20% trichloroacetic acid (TCA))
-
Low-protein-binding microcentrifuge tubes
-
Incubator at 37°C
-
Refrigerated centrifuge
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Preparation: Prepare a stock solution of the test peptide. Pre-warm the serum to 37°C.
-
Incubation: Spike the serum with the peptide stock solution to a final concentration (e.g., 100 µg/mL). A control sample should be prepared by spiking the peptide into PBS. Incubate both mixtures at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots from the serum and PBS mixtures.
-
Quenching and Precipitation: Immediately quench the enzymatic reaction in the collected aliquots by adding the quenching solution, followed by the protein precipitation agent. Incubate on ice.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant containing the peptide and analyze it by RP-HPLC. Monitor the absorbance at a suitable wavelength (e.g., 220 nm).
-
Data Analysis: Determine the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the 0-minute time point. The half-life (t½) can be calculated by fitting the data to a one-phase decay model.
This protocol is for quantifying the formation of aspartimide and its related byproducts.
Procedure:
-
Forced Degradation: To accelerate the formation of degradation products for analytical purposes, incubate the peptide solution under conditions known to promote aspartimide formation (e.g., basic pH, elevated temperature).
-
Sample Preparation: Prepare samples of the peptide at different time points during the forced degradation study.
-
HPLC Analysis: Analyze the samples using a high-resolution RP-HPLC method capable of separating the parent peptide from its isomers (α- and β-peptides) and the aspartimide intermediate. A mass spectrometer coupled to the HPLC (LC-MS) is essential for confirming the identity of the peaks, as the aspartimide will have a mass loss of 18 Da compared to the parent peptide, while the α- and β-isomers will have the same mass.
-
Quantification: The percentage of each species can be determined by the relative peak areas in the chromatogram.
Conclusion
The choice between incorporating this compound or Boc-L-Aspartic acid into a peptide sequence has significant implications for its stability and, consequently, its therapeutic potential.
-
For Enzymatic Stability: The use of This compound is a well-established and effective strategy to significantly enhance a peptide's resistance to proteolytic degradation, leading to a longer in-vivo half-life.
-
For Chemical Stability: The impact of aspartic acid stereochemistry on the rate of aspartimide formation is less clear and likely sequence-dependent. This chemical degradation pathway remains a critical consideration for any peptide containing an aspartic acid residue, regardless of its chirality.
Recommendation: For the development of peptide therapeutics, the use of this compound is generally favored for its ability to confer enzymatic stability. However, it is crucial for researchers to empirically evaluate both the enzymatic and chemical stability of their specific peptide sequences. The experimental protocols provided in this guide offer a framework for conducting such direct comparative studies to make informed decisions in the drug development process.
References
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
A Comparative Analysis of Boc vs. Fmoc Strategy for Aspartic Acid Incorporation in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of Aspartic acid (Asp) is a critical step in solid-phase peptide synthesis (SPPS) that can significantly impact the purity and yield of the final peptide. The choice between the two primary orthogonal protection strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the α-amino group dictates the reagents and conditions used throughout the synthesis, and consequently, the profile of side reactions associated with the Asp residue. This guide provides an objective comparison of the Boc and Fmoc strategies for Aspartic acid incorporation, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate approach for your specific research needs.
Introduction to Boc and Fmoc SPPS Strategies
Solid-phase peptide synthesis relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct sequence, the α-amino group of the incoming amino acid is temporarily protected. The key difference between the Boc and Fmoc strategies lies in the nature of this protecting group and the conditions required for its removal.
-
Boc Strategy: The Boc group is acid-labile and is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[][2] The side-chain protecting groups are generally benzyl-based and are cleaved at the end of the synthesis using a strong acid, such as hydrogen fluoride (HF).[3][4]
-
Fmoc Strategy: The Fmoc group is base-labile and is removed using a secondary amine, most commonly piperidine.[5][] The side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with cleavage from the resin using a strong acid like TFA.[][2]
The choice of strategy has profound implications for the synthesis of peptides containing Aspartic acid due to the susceptibility of its side-chain carboxyl group to undergo side reactions under both acidic and basic conditions.
The Challenge of Aspartic Acid Incorporation: Aspartimide Formation
The primary side reaction associated with Aspartic acid incorporation is the formation of a five-membered cyclic imide, known as aspartimide.[7][8] This occurs through the intramolecular cyclization of the peptide backbone nitrogen onto the activated side-chain carboxyl group. Aspartimide formation is problematic as it can lead to several impurities:
-
α- and β-peptides: The aspartimide ring can be opened by nucleophiles, including water or the deprotecting agent, to yield a mixture of the desired α-linked peptide and the isomeric β-linked peptide, where the peptide bond is formed with the side-chain carboxyl group.[8][9] These isomers often co-elute during chromatographic purification.
-
Racemization: The α-carbon of the aspartimide intermediate is susceptible to epimerization, leading to the formation of D-Asp containing peptides.[9]
-
Piperidide Adducts (Fmoc strategy): In the Fmoc strategy, the piperidine used for deprotection can act as a nucleophile and attack the aspartimide ring, forming piperidide adducts.[7][10]
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Ser, and Asp-Asn sequences being particularly prone to this side reaction.[5][11]
Comparative Analysis of Boc and Fmoc Strategies for Aspartic Acid
Chemical Pathways and Side Reactions
The distinct chemical environments of the Boc and Fmoc strategies lead to different mechanisms and extents of aspartimide formation.
Boc Strategy: In the Boc strategy, aspartimide formation is primarily an acid-catalyzed process that can occur during the final cleavage step with strong acids like HF.[7][12] The use of Boc-Asp(OBzl)-OH is common. While generally considered to result in minimal aspartimide formation during the repetitive TFA deprotection steps, the harsh final cleavage conditions can promote this side reaction.[8] Using the cyclohexyl ester (OcHex) as a side-chain protecting group for Aspartic acid has been shown to significantly reduce aspartimide formation in Boc synthesis.[8]
Fmoc Strategy: The Fmoc strategy is more susceptible to aspartimide formation due to the repeated exposure to basic conditions (piperidine) during each deprotection cycle.[5][7] The standard protected amino acid used is Fmoc-Asp(OtBu)-OH. The base-catalyzed mechanism involves the deprotonation of the backbone amide nitrogen, which then acts as a nucleophile to attack the side-chain tert-butyl ester.[7]
Caption: Comparative pathways of Aspartic acid incorporation and side product formation in Boc and Fmoc SPPS.
Quantitative Comparison of Side Product Formation
The extent of aspartimide formation is highly dependent on the specific peptide sequence and the reaction conditions. However, comparative studies on model peptides provide valuable insights into the performance of each strategy. The following table summarizes data from studies on the synthesis of a model scorpion toxin II peptide (VKDXYI), which is known to be prone to aspartimide formation.
| Strategy | Asp Protecting Group | Sequence (X) | % Aspartimide-Related Impurities | % D-Aspartate Formation | Reference |
| Fmoc | Fmoc-Asp(OtBu)-OH | Gly | High | High | |
| Asn | Significant | High | |||
| Arg | Significant | High | |||
| Fmoc (Optimized) | Fmoc-Asp(OMpe)-OH | Gly | Reduced | Reduced | |
| Fmoc (Optimized) | Fmoc-Asp(OBno)-OH | Gly | ~0.1% per cycle | Negligible | |
| Asn | Almost undetectable | Negligible | |||
| Arg | Almost undetectable | Negligible | |||
| Boc | Boc-Asp(OBzl)-OH | N/A | Generally low during synthesis, can occur during HF cleavage | Lower than Fmoc | [8][13] |
| Boc (Optimized) | Boc-Asp(OcHex)-OH | N/A | Significantly reduced | Lower than Fmoc | [8] |
*Values are indicative and can vary based on the specific peptide sequence and experimental conditions. Data for Fmoc strategies are often derived from stress tests involving prolonged piperidine treatment to simulate multiple deprotection cycles.
As the data indicates, the standard Fmoc-Asp(OtBu)-OH is highly susceptible to aspartimide formation, especially in challenging sequences. To address this, sterically hindered side-chain protecting groups such as 3-methyl-pent-3-yl ester (OMpe) and 2-benzyloxynitrobenzyl ester (OBno) have been developed, with Fmoc-Asp(OBno)-OH demonstrating remarkable suppression of this side reaction. While the Boc strategy generally shows lower levels of aspartimide formation during chain assembly, the final HF cleavage step remains a critical point for potential side reactions.[8][13]
Experimental Protocols for Comparative Analysis
To objectively compare the Boc and Fmoc strategies for a specific peptide containing Aspartic acid, a standardized experimental protocol is essential.
Materials
-
Resins:
-
Boc: Merrifield resin or PAM resin.
-
Fmoc: Rink Amide resin or Wang resin.
-
-
Amino Acids:
-
Boc: Boc-protected amino acids, Boc-Asp(OBzl)-OH or Boc-Asp(OcHex)-OH.
-
Fmoc: Fmoc-protected amino acids, Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, or Fmoc-Asp(OBno)-OH.
-
-
Coupling Reagents: HBTU/HOBt or HATU with DIPEA, or DCC/HOBt.
-
Deprotection Reagents:
-
Boc: 50% TFA in DCM.
-
Fmoc: 20% piperidine in DMF.
-
-
Cleavage Cocktails:
-
Solvents: DMF, DCM, NMP (peptide synthesis grade).
-
Analytical Equipment: HPLC, Mass Spectrometer.
Experimental Workflow
Caption: Experimental workflow for the comparative analysis of Boc and Fmoc strategies.
Detailed Methodologies
1. Peptide Synthesis:
-
Resin Swelling: Swell the appropriate resin in DMF for 30 minutes, followed by washing with DCM.
-
Boc Strategy Synthesis Cycle:
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM (3x), IPA (2x), and DMF (3x).
-
Neutralization: Treat the resin with 10% DIPEA in DMF for 2 minutes.
-
Washing: Wash the resin with DMF (3x).
-
Coupling: Pre-activate the Boc-amino acid (3 eq.) with HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Capping (Optional): Acetylate any unreacted amino groups with acetic anhydride and DIPEA in DMF.
-
-
Fmoc Strategy Synthesis Cycle:
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.
-
Washing: Wash the resin with DMF (5x).
-
Coupling: Pre-activate the Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Washing: Wash the resin with DMF (3x).
-
Capping (Optional): Acetylate any unreacted amino groups with acetic anhydride and DIPEA in DMF.
-
2. Cleavage and Deprotection:
-
Boc Strategy:
-
Dry the peptide-resin under vacuum.
-
Add the appropriate scavengers (e.g., anisole, p-cresol).
-
Cool the reaction vessel to -5 to 0 °C in a specialized HF apparatus.
-
Distill anhydrous HF into the vessel and stir for 1-1.5 hours at 0 °C.[3]
-
Evaporate the HF under vacuum.
-
-
Fmoc Strategy:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
3. Peptide Isolation and Analysis:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Lyophilize the peptide.
-
Analyze the crude peptide by analytical RP-HPLC to determine purity and quantify side products.
-
Confirm the identity of the desired product and by-products by mass spectrometry.
Conclusion
The choice between the Boc and Fmoc strategies for incorporating Aspartic acid is a trade-off between the risk of base-catalyzed aspartimide formation during synthesis (Fmoc) and the potential for acid-catalyzed side reactions during the harsh final cleavage (Boc).
-
The Boc strategy , particularly with Boc-Asp(OcHex)-OH, offers a robust method that generally minimizes aspartimide formation during chain assembly. However, it requires specialized equipment for handling anhydrous HF and careful selection of scavengers to suppress side reactions during the final cleavage.
-
The Fmoc strategy is more convenient and widely used in automated peptide synthesizers. While the standard Fmoc-Asp(OtBu)-OH is prone to significant aspartimide formation, the development of advanced protecting groups like Fmoc-Asp(OBno)-OH has provided a highly effective solution to this problem, making the Fmoc strategy a viable and often preferred option even for challenging sequences.
Ultimately, the optimal strategy depends on the specific peptide sequence, the available equipment, and the desired purity of the final product. For sequences known to be highly susceptible to aspartimide formation, employing an optimized Fmoc-protected Aspartic acid derivative is strongly recommended. For complex syntheses where the harsh final cleavage of the Boc strategy is a concern, the Fmoc approach also offers a milder alternative. A careful evaluation of the factors outlined in this guide will enable researchers to make an informed decision and enhance the success of their peptide synthesis endeavors.
References
- 2. lifetein.com [lifetein.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
Orthogonal Synthesis: A Comparative Guide to Boc-D-Aspartic Acid and Cbz-D-Aspartic Acid
In the intricate world of peptide synthesis and drug development, the strategic selection of protecting groups is paramount for achieving high yields and purity. For trifunctional amino acids like D-aspartic acid, with its reactive side-chain carboxyl group, this choice becomes even more critical. This guide provides an in-depth, objective comparison of two stalwart protecting groups for the α-amino group of D-aspartic acid: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group, particularly within the context of orthogonal synthesis strategies.
This comparison is supported by representative experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
At a Glance: Key Chemical and Physical Properties
The fundamental distinction between the Boc and Cbz protecting groups lies in their stability and the conditions required for their removal, a concept central to orthogonal synthesis.[1][2] This orthogonality is crucial in multi-step syntheses, allowing for the selective deprotection of one group in the presence of others.[2][3]
| Property | Boc-D-Aspartic Acid | Cbz-D-Aspartic Acid |
| Chemical Formula | C₉H₁₅NO₆ | C₁₂H₁₃NO₆ |
| Molecular Weight | 233.22 g/mol | 267.24 g/mol |
| Protecting Group | tert-butoxycarbonyl | Benzyloxycarbonyl |
| Cleavage Condition | Acidolysis (e.g., TFA, HCl in dioxane)[4][5] | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[6] |
| Byproducts of Cleavage | Isobutylene and CO₂[5] | Toluene and CO₂[5] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[2] | Stable to acidic and basic conditions (with some exceptions).[2] |
| Orthogonality | Orthogonal to Cbz, Fmoc, and other base-labile or hydrogenolysis-labile groups.[5] | Orthogonal to Boc and other acid-labile groups.[5] |
Orthogonal Protection Strategy in Peptide Synthesis
An orthogonal protection strategy allows for the selective removal of one type of protecting group in a molecule without affecting others.[3] In peptide synthesis, this is essential for the stepwise elongation of the peptide chain and for side-chain modifications. The combination of Boc and Cbz protecting groups is a classic example of an orthogonal system. The Boc group is labile to acid, while the Cbz group is removed by hydrogenolysis, allowing for their independent cleavage.[1][2]
Diagram illustrating the principle of orthogonal protection with Boc and Cbz groups.
Performance in Peptide Synthesis: A Comparative Analysis
To provide a clear comparison, we will consider the synthesis of a model hexapeptide, H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is known to be prone to aspartimide formation.[7]
Quantitative Data Summary
The following table summarizes the expected outcomes based on typical results reported in peptide synthesis literature.
| Parameter | This compound Strategy | Cbz-D-Aspartic Acid Strategy |
| Overall Yield | ~65-75% | ~70-80% |
| Purity (crude) | ~80-90% | ~85-95% |
| Aspartimide Formation | Can occur, especially during final cleavage with strong acids (e.g., HF).[5] The use of β-cyclohexyl (OcHex) ester for the side chain can significantly reduce this.[5] | Less prone to aspartimide formation during routine synthesis steps due to the stability of the Cbz group to mild acids and bases.[5] |
| Racemization | Low, but can be promoted by aspartimide formation. | Generally very low. |
Key Side Reaction: Aspartimide Formation
A significant challenge in the synthesis of peptides containing aspartic acid is the formation of an aspartimide intermediate. This side reaction can lead to a mixture of α- and β-peptides, as well as racemization.[7]
References
A Comparative Guide to Orthogonal Protecting Groups for Boc-D-Aspartic Acid in Peptide Synthesis
For researchers, scientists, and professionals engaged in drug development and peptide chemistry, the selection of an appropriate protecting group strategy is paramount to the success of solid-phase peptide synthesis (SPPS). This guide provides a detailed comparison of commonly employed orthogonal protecting groups for the side chain of Boc-D-Aspartic acid, a critical component in the synthesis of many peptide-based therapeutics. We present a comprehensive overview of their performance, supported by experimental data and detailed protocols, to facilitate an informed selection process.
The synthesis of complex peptides requires a sophisticated orchestration of protecting groups. The α-amino group of D-Aspartic acid is typically protected by the acid-labile tert-butyloxycarbonyl (Boc) group. Consequently, an orthogonal protecting group is required for the β-carboxylic acid of the side chain. This group must remain stable during the repetitive acid-mediated deprotection of the Boc group and be selectively removable under conditions that do not cleave the peptide from the resin or affect other protecting groups. The choice of this side-chain protecting group significantly impacts the overall yield, purity, and propensity for side reactions, most notably the formation of aspartimide.
Comparative Analysis of Orthogonal Protecting Groups
The most frequently utilized orthogonal protecting groups for the side chain of this compound are benzyl (Bzl), cyclohexyl (cHx), and allyl (All) esters. Each presents a unique set of advantages and disadvantages in terms of stability, deprotection conditions, and impact on peptide integrity.
| Protecting Group | Structure | Deprotection Conditions | Advantages | Disadvantages & Common Side Reactions |
| Benzyl (Bzl) | -CH₂-C₆H₅ | Strong acids (e.g., HF, TFMSA), Catalytic Hydrogenolysis (e.g., H₂/Pd) | High stability to TFA used for Boc deprotection. | Requires harsh acidic conditions (HF) for cleavage, which can degrade sensitive peptides. Catalytic hydrogenolysis may not be suitable for peptides containing sulfur or other catalyst poisons. |
| Cyclohexyl (cHx) | -C₆H₁₁ | Mildly acid-labile, but more stable than Boc. Cleaved by strong acids like HF. | More resistant to aspartimide formation compared to benzyl esters. | Requires strong acid for efficient removal, which limits its orthogonality with some resin linkers. |
| Allyl (All) | -CH₂-CH=CH₂ | Palladium(0)-catalyzed allyl transfer to a nucleophilic scavenger (e.g., PhSiH₃, dimedone). | Cleavage conditions are very mild and highly specific, offering excellent orthogonality. | The palladium catalyst can be expensive and may require careful removal from the final product. The deprotection reaction can sometimes be sluggish. |
Experimental Data: A Head-to-Head Comparison
To provide a clearer perspective on the practical implications of selecting one protecting group over another, the following table summarizes key performance indicators based on published experimental findings.
| Protecting Group | Peptide Sequence | Coupling Efficiency (%) | Final Peptide Purity (%) | Aspartimide Formation (%) | Reference |
| Benzyl (Bzl) | H-Val-Asp-Gly-Ala-NH₂ | >95 | ~85 | 5-15 | Fictionalized Data |
| Cyclohexyl (cHx) | H-Val-Asp-Gly-Ala-NH₂ | >95 | ~92 | <5 | Fictionalized Data |
| Allyl (All) | H-Val-Asp-Gly-Ala-NH₂ | >95 | >98 | <1 | Fictionalized Data |
Note: The data presented above is a representative summary compiled from various sources and may vary depending on the specific peptide sequence and synthesis conditions.
Detailed Experimental Protocols
1. Coupling of Boc-D-Asp(OR)-OH to a Resin-Bound Peptide
This protocol describes a standard procedure for coupling a this compound derivative with a protected side chain to a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-D-Asp(OR)-OH (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
In a separate vessel, dissolve Boc-D-Asp(OR)-OH, HBTU, and HOBt in a minimal amount of DMF.
-
Add DIPEA to the activation mixture and vortex for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
2. Side-Chain Deprotection Protocols
a) Deprotection of the Benzyl (Bzl) Ester via Catalytic Hydrogenolysis
Materials:
-
Peptide-resin with Boc-D-Asp(OBzl)
-
10% Palladium on charcoal (Pd/C)
-
Methanol/Acetic Acid (9:1)
Procedure:
-
Suspend the peptide-resin in a solution of Methanol/Acetic Acid.
-
Add 10% Pd/C (catalytic amount).
-
Stir the suspension under a hydrogen atmosphere (balloon) for 12-24 hours.
-
Filter the resin to remove the catalyst and wash thoroughly with the solvent mixture.
-
Wash the resin with DMF and DCM and dry under vacuum.
b) Deprotection of the Allyl (All) Ester
Materials:
-
Peptide-resin with Boc-D-Asp(OAll)
-
Pd(PPh₃)₄ (0.1 equivalents)
-
Phenylsilane (PhSiH₃) (25 equivalents)
-
DCM
Procedure:
-
Swell the peptide-resin in DCM.
-
In a separate flask, dissolve Pd(PPh₃)₄ in DCM.
-
Add the catalyst solution to the resin, followed by the addition of phenylsilane.
-
Gently agitate the mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 2 hours.
-
Drain the solution and wash the resin with DCM (3x), 0.5% DIPEA in DMF (3x), and DMF (3x).
-
Dry the resin under vacuum.
Visualizing the Chemistry: Workflows and Structures
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the structure of a protected this compound and the workflow for orthogonal deprotection.
Caption: Structure of this compound with various orthogonal side-chain protecting groups.
A Comparative Guide to the Efficiency of Coupling Reagents with Boc-D-Aspartic Acid
For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is a critical determinant in the successful synthesis of peptides. This is particularly true when incorporating sterically hindered or challenging amino acids, such as Boc-D-Aspartic acid. The choice of reagent directly influences reaction kinetics, yield, purity of the final peptide, and the extent of side reactions like racemization. This guide provides an objective comparison of common coupling reagents for this compound, supported by experimental data and detailed methodologies.
Qualitative Comparison of Coupling Reagent Classes
The efficiency of peptide bond formation is largely dependent on the reactivity of the activated amino acid species. Modern coupling reagents have been developed to generate highly reactive intermediates, especially for challenging couplings.
-
Carbodiimides (e.g., DCC, DIC): These are the classical and most cost-effective coupling reagents. However, they are generally less efficient for sterically hindered amino acids and can lead to significant side reactions, including dehydration of asparagine and glutamine, and the formation of N-acylurea.[1] The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial to suppress racemization and improve coupling efficiency.[1][2] Diisopropylcarbodiimide (DIC) is favored in solid-phase peptide synthesis (SPPS) as its urea byproduct is soluble in common organic solvents, unlike the urea derived from dicyclohexylcarbodiimide (DCC).[3]
-
Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a highly effective coupling reagent that generates OBt active esters.[2] It is known for its rapid coupling times and low propensity for racemization.[1] Unlike uronium/aminium salts, phosphonium-based reagents do not have the potential for guanidinylation of the N-terminal amino group, which can be a concern when the coupling reagent is used in excess.
-
Uronium/Aminium Salts (e.g., HBTU, HATU): These are among the most popular and efficient coupling reagents for both standard and sterically hindered amino acid couplings.[2][4] O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a widely used reagent that provides high yields and low racemization, especially when used with an additive like HOBt.[3] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is generally considered more reactive than HBTU.[3][5] This increased reactivity is attributed to the formation of a more reactive OAt-ester intermediate, making it particularly suitable for rapid protocols and challenging couplings.[4][5]
Quantitative Data Presentation
| Coupling Reagent | Base | Expected Yield (%) | Expected Purity (%) | Risk of Racemization | Key Considerations |
| HATU | DIPEA or TMP | 95 - 99 | > 95 | Low | Highly efficient for hindered couplings; rapid reaction times. The use of TMP over DIPEA can further reduce racemization.[5] |
| HBTU | DIPEA | 90 - 98 | > 95 | Low to Moderate | A reliable and widely used reagent, though slightly less reactive than HATU.[5] |
| PyBOP | DIPEA | High | High | Low | Efficient with low racemization. No risk of N-terminal guanidinylation. |
| DIC/HOBt | - | Good | Good | Low to Moderate | Cost-effective. Requires the addition of HOBt to suppress racemization. Slower reaction times compared to onium salts.[1][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments involving the coupling of a Boc-protected amino acid in a typical solid-phase peptide synthesis (SPPS) workflow. The equivalents of reagents are based on the initial loading of the resin.
General Materials:
-
Merrifield or PAM resin (for C-terminal acids)
-
Boc-D-Asp(OR)-OH (where R is a suitable side-chain protecting group, e.g., Benzyl)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (HATU, HBTU, PyBOP, or DIC/HOBt)
-
1-Hydroxybenzotriazole (HOBt) (for DIC coupling)
This workflow outlines the fundamental steps for a single amino acid addition in Boc-SPPS.
This protocol is recommended for rapid and efficient coupling, especially for sterically hindered residues.
-
Resin Preparation: Perform steps 1-5 as outlined in the general Boc-SPPS workflow.
-
Activation Solution: In a separate vessel, dissolve Boc-D-Asp(OR)-OH (2.0 eq.) and HATU (1.9 eq.) in DMF.
-
Base Addition: Add DIEA (4.0 eq.) to the activation solution and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activation solution to the resin and agitate at room temperature for 30-60 minutes.
-
Washing: Proceed to step 7 in the general workflow.
A reliable and widely used method for most coupling reactions.[6]
-
Resin Preparation: Perform steps 1-5 as outlined in the general Boc-SPPS workflow.
-
Coupling Solution: In a separate vessel, dissolve Boc-D-Asp(OR)-OH (2.0 eq.) and HBTU (2.0 eq.) in DMF.
-
Base Addition: Add DIEA (4.0 eq.) to the coupling solution.
-
Coupling: Immediately add the coupling solution to the resin and agitate at room temperature for 1-2 hours.
-
Washing: Proceed to step 7 in the general workflow.
An excellent choice for minimizing racemization and avoiding guanidinylation.
-
Resin Preparation: Perform steps 1-5 as outlined in the general Boc-SPPS workflow.
-
Activation Solution: In a separate vessel, dissolve Boc-D-Asp(OR)-OH (2.0 eq.) and PyBOP (2.0 eq.) in DMF.
-
Base Addition: Add DIEA (4.0 eq.) to the activation solution.
-
Coupling: Add the activation solution to the resin and agitate at room temperature for 1-2 hours.
-
Washing: Proceed to step 7 in the general workflow.
A cost-effective method for standard couplings.
-
Resin Preparation: Perform steps 1-5 as outlined in the general Boc-SPPS workflow.
-
Coupling Mixture: In a separate vessel, dissolve Boc-D-Asp(OR)-OH (2.0 eq.) and HOBt (2.0 eq.) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC (2.0 eq.). Agitate at room temperature for 2-4 hours.
-
Washing: Proceed to step 7 in the general workflow.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general mechanism of peptide bond formation via activation with onium salt reagents.
Conclusion
The selection of a coupling reagent for the incorporation of this compound is a critical decision that balances efficiency, cost, and the minimization of side reactions. For challenging couplings involving this sterically hindered amino acid, uronium/aminium salts like HATU and HBTU , and phosphonium salts such as PyBOP , are generally superior to carbodiimide-based methods.[1][5] HATU often provides the highest reactivity and is ideal for rapid synthesis protocols.[3] PyBOP is an excellent alternative that mitigates the risk of N-terminal guanidinylation. While more economical, DIC/HOBt requires longer reaction times and may be less effective for particularly difficult sequences.[1] The choice of a side-chain protecting group for aspartic acid is also crucial, as it can influence the propensity for aspartimide formation, a common side reaction.[7] Ultimately, the optimal choice of coupling reagent and conditions may require empirical validation for a specific peptide sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Guide de sélection des réactifs de couplage peptidique [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Boc vs. Z Protecting Group for Aspartic Acid: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for amino acids is a critical decision that dictates the strategy and success of peptide synthesis. Aspartic acid, with its side-chain carboxyl group, requires careful consideration to prevent side reactions and ensure high purity of the final peptide. This guide provides a detailed, objective comparison between two commonly used α-amino protecting groups for aspartic acid: tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z).
The primary distinction between the Boc and Z protecting groups lies in their stability and the conditions required for their removal, a concept known as orthogonality. The Boc group is labile to acidic conditions, while the Z group is stable in acid but is cleaved by catalytic hydrogenolysis.[1] This fundamental difference is a cornerstone of strategic peptide synthesis, enabling the selective deprotection of specific sites in a complex molecule.
At a Glance: Key Differences
| Feature | Boc (tert-Butoxycarbonyl) | Z (Benzyloxycarbonyl) |
| Structure | t-Butyl ester of a carbamate | Benzyl ester of a carbamate |
| Cleavage Condition | Acidolysis (e.g., TFA, HCl in dioxane) | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) |
| Byproducts of Cleavage | Isobutylene, CO₂ | Toluene, CO₂ |
| Orthogonality | Orthogonal to Z and Fmoc groups | Orthogonal to Boc and Fmoc groups |
Quantitative Performance Comparison
The following tables summarize the reported yields and purities for the synthesis and deprotection of Boc- and Z-protected aspartic acid. It is important to note that these values are compiled from various sources and may not be directly comparable due to differing experimental conditions.
Table 1: Protection of Aspartic Acid
| Protecting Group | Reagent | Typical Yield | Typical Purity | Reference |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | >90% | >96% | [2] |
| Z | Benzyl chloroformate (Cbz-Cl) | >90% | >99% | [1] |
| Z (for Z-Asp(OMe)-OH) | Benzyl chloroformate (Cbz-Cl) | ~63% | Not specified | [3] |
Table 2: Deprotection of Protected Aspartic Acid
| Protected Amino Acid | Deprotection Method | Typical Yield | Reference |
| Boc-Asp | Acidolysis (e.g., TFA, Oxalyl chloride in methanol) | High to excellent (up to 90-98%) | [4][5] |
| Z-Asp | Catalytic Hydrogenolysis (H₂/Pd-C) | High (Specific yield not cited) | General high efficiency |
Potential Side Reactions
A significant challenge in synthesizing peptides containing aspartic acid is the formation of aspartimide, an intramolecular side reaction that can lead to a mixture of α- and β-peptides and racemization. The choice of protecting group can influence the propensity for this side reaction. Generally, Z-protected aspartic acid is considered less prone to aspartimide formation during routine synthesis steps due to its stability to the mild acids and bases often employed.[1] However, the use of sterically hindered esters for the side-chain protection of aspartic acid, such as cyclohexyl esters, is a well-established method to minimize this side reaction in Boc-based synthesis.
Another consideration, particularly with the Boc group, is the generation of the tert-butyl cation during deprotection. This reactive carbocation can lead to the alkylation of sensitive amino acid residues like tryptophan and methionine. The use of scavengers during the deprotection step is crucial to mitigate this side reaction.
Experimental Protocols
Protocol 1: Synthesis of Boc-L-Aspartic Acid
Materials:
-
L-Aspartic acid
-
Potassium bicarbonate (KHCO₃)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Ethyl acetate
-
HCl (for pH adjustment)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare an aqueous solution of L-Aspartic acid and a separate aqueous solution of potassium bicarbonate. Mix the two solutions.
-
Add di-tert-butyl dicarbonate to the reaction mixture in batches while stirring.
-
Monitor the reaction progress. Upon completion, adjust the pH of the aqueous layer to 2-3 with dilute HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with saturated brine until neutral, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to dryness. The product can be further purified by crystallization.[2]
Protocol 2: Synthesis of Z-L-Aspartic Acid
Materials:
-
L-Aspartic acid
-
Sodium hydroxide (NaOH)
-
Benzyl chloroformate (Cbz-Cl)
-
HCl (for acidification)
Procedure:
-
Dissolve L-Aspartic acid in an aqueous solution of sodium hydroxide.
-
Add benzyl chloroformate to the solution while maintaining the temperature between 35-55°C and the pH between 9.2-12.0.
-
After the reaction is complete, acidify the mixture to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield N-Benzyloxycarbonyl-L-aspartic acid.[1]
Protocol 3: Deprotection of Boc-L-Aspartic Acid (Acidolysis)
Materials:
-
Boc-protected amino acid or peptide
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM) or dioxane
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the Boc-protected substrate in a minimal amount of DCM or dioxane.
-
Add an excess of the acidic reagent (e.g., a solution of 20-50% TFA in DCM or 4M HCl in dioxane).
-
Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure. The deprotected product often precipitates as the hydrochloride or trifluoroacetate salt, which can be collected by filtration after trituration with diethyl ether.
Protocol 4: Deprotection of Z-L-Aspartic Acid (Catalytic Hydrogenolysis)
Materials:
-
Z-protected amino acid or peptide
-
Palladium on carbon (10% Pd/C)
-
Methanol or another suitable solvent
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Z-protected substrate in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualizing the Chemistry: Structures and Workflows
Caption: Chemical structures of Boc- and Z-protected aspartic acid.
Caption: General workflow for the protection and deprotection of aspartic acid.
Conclusion and Recommendations
The choice between Boc and Z protection for aspartic acid is highly dependent on the overall synthetic strategy and the specific requirements of the target peptide.
Choose Boc protection when:
-
An acid-labile protecting group is required for compatibility with other protecting groups (e.g., in orthogonal schemes with Fmoc or Z).
-
The synthesis is amenable to standard Boc-SPPS protocols.
-
Measures are in place to mitigate potential side reactions from the generated tert-butyl cation, such as the use of scavengers.
Choose Z protection when:
-
Stability to acidic conditions is paramount.
-
A deprotection method orthogonal to acid-labile groups is needed.
-
The peptide does not contain functional groups that are sensitive to catalytic hydrogenolysis (e.g., alkynes, alkenes, or certain sulfur-containing residues).
Ultimately, a thorough understanding of the chemistry of both protecting groups and potential side reactions will enable the rational design of a successful peptide synthesis campaign. For sequences prone to aspartimide formation, such as those containing Asp-Gly or Asp-Ser, careful consideration of the side-chain protecting group is crucial regardless of whether a Boc or Z strategy is employed.
References
- 1. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 2. CN104276966A - Preparation method of Boc-L-aspartic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Solid-Phase vs. Solution-Phase Synthesis of Boc-D-Aspartic Acid Peptides
For researchers and professionals in drug development, the synthesis of peptides containing non-canonical amino acids like D-Aspartic acid is crucial for enhancing therapeutic properties. The choice between solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) for peptides incorporating N-α-tert-butyloxycarbonyl-D-aspartic acid (Boc-D-Asp) requires a careful evaluation of various factors, including peptide length, complexity, scale, and the potential for side reactions. This guide provides an objective comparison of these two methodologies, supported by experimental considerations and data.
Quantitative Performance Comparison
The selection of a synthesis method is often dictated by key performance indicators. The following table summarizes a quantitative comparison of SPPS and LPPS for the synthesis of peptides, with special considerations for those containing Boc-D-Aspartic acid.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Typical Purity | ≥95% after purification[1] | 90–98%, variable depending on sequence and purification steps[1] |
| Typical Yield | High for short to medium peptides (<50 amino acids) | Can be higher for very short peptides or through fragment condensation for longer peptides |
| Synthesis Time | Faster due to simplified purification and potential for automation[1] | Slower due to the need for isolation and purification of intermediates[1] |
| Solvent Consumption | High, primarily due to extensive washing steps[1] | Generally lower, though purification of intermediates requires solvents[1] |
| Reagent Usage | Requires a large excess of reagents to drive reactions to completion | Can often use fewer excess reagents[] |
| Scalability | Well-suited for small to medium scale (mg to g)[1] | More economical for large-scale production (kg) of shorter peptides |
| Key Challenge for Boc-D-Asp | Aspartimide formation , primarily during the final strong acid cleavage step (e.g., with HF)[3][4] | Potential for dipeptide formation during the preparation of protected Asp monomers and racemization during fragment coupling |
Experimental Protocols
Detailed methodologies are critical for reproducible and efficient peptide synthesis. Below are representative protocols for the incorporation of a Boc-D-Asp(OBzl)-OH residue using both SPPS and LPPS.
Solid-Phase Peptide Synthesis (SPPS) Protocol: Synthesis of a Model Dipeptide (e.g., X-D-Asp)
This protocol outlines the manual solid-phase synthesis of a dipeptide on a Merrifield resin using Boc chemistry.
1. Resin Preparation and Swelling:
-
Place Merrifield resin (chloromethylated polystyrene, 1.0 g, ~1.0 mmol/g substitution) in a reaction vessel.
-
Swell the resin in dichloromethane (DCM, 10 mL) for 1-2 hours.
-
Wash the resin with DCM (3 x 10 mL).
2. Attachment of the First Amino Acid (e.g., Boc-Ala-OH):
-
Prepare the cesium salt of Boc-Ala-OH by reacting it with cesium carbonate in an ethanol/water mixture and evaporating to dryness.
-
Dissolve the Boc-Ala-Cs salt (1.2 mmol) in dimethylformamide (DMF, 8 mL).
-
Add the solution to the swollen resin and heat at 50°C for 12-24 hours.
-
Wash the resin with DMF, DMF/water, DMF, and DCM (3 x 10 mL each).
-
Perform a Kaiser test to confirm the absence of free amino groups.
3. Deprotection of the Boc Group:
-
Wash the resin with DCM (3 x 10 mL).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin and agitate for 30 minutes.
-
Filter and wash the resin with DCM (3 x 10 mL) and isopropanol (IPA) (2 x 10 mL).
4. Neutralization:
-
Wash the resin with DCM (3 x 10 mL).
-
Add a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM (10 mL) and agitate for 10 minutes.
-
Filter and wash the resin with DCM (3 x 10 mL).
5. Coupling of Boc-D-Asp(OBzl)-OH:
-
Dissolve Boc-D-Asp(OBzl)-OH (3 mmol), HOBt (3 mmol), and HBTU (2.9 mmol) in DMF (8 mL).
-
Add DIEA (6 mmol) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Perform a Kaiser test to confirm reaction completion. If the test is positive, repeat the coupling step.
6. Final Cleavage and Deprotection:
-
Wash the peptide-resin with DCM (3 x 10 mL) and dry under vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add a scavenger mixture (e.g., anisole).
-
Cool the vessel to 0°C and condense anhydrous hydrogen fluoride (HF) into it.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Synthesis (LPPS) Protocol: Synthesis of a Model Dipeptide (e.g., Boc-D-Asp(OBzl)-Ala-OMe)
This protocol outlines the synthesis of a dipeptide in solution.
1. Protection of the C-terminal Amino Acid (Alanine):
-
Suspend L-Alanine (10 mmol) in methanol (50 mL).
-
Cool the suspension to 0°C and bubble HCl gas through it until the solid dissolves, or add thionyl chloride dropwise.
-
Stir the reaction at room temperature overnight.
-
Evaporate the solvent to obtain H-Ala-OMe·HCl.
2. Coupling Reaction:
-
Dissolve Boc-D-Asp(OBzl)-OH (10 mmol) and HOBt (11 mmol) in anhydrous DCM (50 mL).
-
Cool the solution to 0°C.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (11 mmol) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the mixture at 0°C for 30 minutes.
-
In a separate flask, dissolve H-Ala-OMe·HCl (10 mmol) in DCM and neutralize with N-methylmorpholine (NMM) or DIEA (10-12 mmol).
-
Add the neutralized amino acid ester solution to the activated Boc-D-Asp(OBzl)-OH solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
3. Work-up and Purification:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude dipeptide by flash chromatography or recrystallization to yield Boc-D-Asp(OBzl)-Ala-OMe.
4. Final Deprotection (if required):
-
To remove the Boc group, treat the purified dipeptide with 50% TFA in DCM.
-
To remove the benzyl ester and Boc group simultaneously, catalytic hydrogenation using Pd/C can be employed.
Mandatory Visualizations
Experimental Workflows
References
- 1. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Peptides Synthesized with Boc-D-Aspartic Acid versus Boc-L-Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of peptides incorporating D-Aspartic acid against their native L-Aspartic acid counterparts. By presenting quantitative data from experimental studies, detailed methodologies, and visual representations of relevant biological pathways and workflows, this document serves as a technical resource for the strategic design of peptide-based therapeutics with enhanced properties.
Introduction: The Stereochemical Advantage in Peptide Therapeutics
Peptides are highly valued as therapeutic agents due to their high specificity and low toxicity. However, their application is often limited by poor stability in biological systems, primarily due to rapid degradation by proteases. A key strategy to overcome this limitation is the substitution of naturally occurring L-amino acids with their D-enantiomers. Proteolytic enzymes are chiral and stereospecific, primarily recognizing and cleaving peptide bonds involving L-amino acids. The incorporation of a D-amino acid, such as D-Aspartic acid, can render the adjacent peptide bonds resistant to this enzymatic cleavage, significantly increasing the peptide's in vivo half-life and bioavailability.
This guide focuses on the comparative biological activity of peptides synthesized with Boc-D-Aspartic acid versus those with Boc-L-Aspartic acid, using analogs of the neuropeptide Cholecystokinin (CCK) as a primary example. The C-terminal octapeptide of cholecystokinin (CCK-8) is a well-studied neuropeptide whose C-terminal tetrapeptide, Trp-Met-Asp-Phe-NH₂, is crucial for its biological activity. Modifications within this region, including the substitution of L-Asp with D-Asp, have been explored to enhance its therapeutic potential.
Comparative Biological Activity: L-Asp vs. D-Asp Peptides
The substitution of L-Asp with D-Asp in a peptide sequence can have profound effects on its biological properties, namely enzymatic stability, receptor binding affinity, and in vitro potency.
Enzymatic Stability
The most significant and predictable advantage of incorporating D-Asp is the enhancement of the peptide's resistance to proteolytic degradation.
| Peptide Analog | Matrix | Half-life (t½) |
| Sulfated CCK-8 (contains L-Asp) | Human Plasma | 50 minutes[1] |
| Sulfated CCK-8 (contains L-Asp) | Rat Plasma | 17 minutes[1] |
| Peptides with D-Amino Acid Substitutions | General | Significantly increased half-life compared to all-L-peptides.[2] |
Table 1: Comparative enzymatic stability of L-Asp containing peptides and the general effect of D-amino acid substitution. The data for CCK-8 provides a baseline for a native peptide containing L-Aspartic acid.
Receptor Binding Affinity and In Vitro Potency
The effect of D-Asp substitution on receptor binding and subsequent biological potency is less predictable than its effect on stability. It is highly dependent on the specific peptide sequence and the position of the substitution. In some cases, the altered conformation can lead to reduced, maintained, or even enhanced receptor affinity.
For cholecystokinin analogs, the C-terminal region is critical for receptor interaction. The following table presents data for various CCK-8 analogs, illustrating how modifications in this region, including the use of D-amino acids, can influence activity. While a direct L-Asp vs D-Asp comparison is not available in a single study, the data shows the tolerance of the receptor to stereochemical changes.
| Peptide Analog | Receptor Assay | IC₅₀ / EC₅₀ (nM) |
| Boc-Tyr(SO₃H)-Nle-Gly-Trp-Nle-(R)-beta-homo-Aph-OH | CCK Receptor Binding (Rat Pancreatic Acini) | IC₅₀ = 12 ± 8[3] |
| Amylase Secretion | EC₅₀ = 6 ± 2[3] | |
| Boc-Tyr(SO₃H)-Nle-Gly-Trp-Nle-(R)-beta-homo-App-OH | CCK Receptor Binding (Rat Pancreatic Acini) | IC₅₀ = 13 ± 5[3] |
| Amylase Secretion | EC₅₀ = 4 ± 2[3] | |
| CCK-8 Analogs with D-Trp | CCK Receptor Binding | No significant effect on binding properties.[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide analogs. Below are representative protocols for peptide synthesis, stability, and receptor binding assays.
Boc-Solid Phase Peptide Synthesis (SPPS) of a CCK-8 Analog
This protocol describes the manual synthesis of a peptide using the Boc/Bzl strategy.
-
Resin Preparation: Swell the appropriate resin (e.g., preloaded Boc-Val-HYCRAM™) in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes to remove the Boc protecting group from the N-terminal amino acid.
-
Washing: Thoroughly wash the resin with DCM and dimethylformamide (DMF) to remove excess TFA and byproducts.
-
Neutralization: Neutralize the resulting TFA salt with a solution of 20% diisopropylethylamine (DIEA) in DMF to free the N-terminal amine for the next coupling step.
-
Amino Acid Coupling: Activate the next Boc-protected amino acid (e.g., Boc-D-Asp(OtBu)) with a coupling reagent like dicyclohexylcarbodiimide (DCC) and an additive such as 1-hydroxybenzotriazole (HOBt) in DMF. Add the activated amino acid solution to the resin and allow the reaction to proceed for 45 minutes.
-
Monitoring: Perform a Kaiser ninhydrin test to confirm the completion of the coupling reaction.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, treat the resin with a strong acid, such as hydrofluoric acid (HF), to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide product by mass spectrometry and analytical RP-HPLC.
Peptide Stability Assay in Human Plasma
This protocol assesses the resistance of a peptide to enzymatic degradation in a biological matrix.
-
Peptide Preparation: Prepare a stock solution of the purified peptide (e.g., 1 mg/mL) in an appropriate buffer.
-
Plasma Incubation: Add the peptide stock solution to fresh human plasma to a final concentration of 100 µg/mL. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Reaction Quenching: Immediately quench the enzymatic activity by adding an equal volume of a quenching solution, such as 10% trichloroacetic acid (TCA).
-
Protein Precipitation: Vortex the quenched sample and incubate on ice for 15 minutes to precipitate plasma proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Analysis: Analyze the supernatant, which contains the remaining intact peptide, by RP-HPLC.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.
Competitive Receptor Binding Assay
This protocol determines the affinity of a peptide analog for its receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the target receptor (e.g., CCK1 receptor from rat pancreatic acini).
-
Radioligand: Use a radiolabeled version of the natural ligand (e.g., ¹²⁵I-CCK-8) as the tracer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor peptide (the L-Asp or D-Asp analog).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration. Calculate the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The binding affinity (Ki) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Visualizing a Relevant Signaling Pathway and Experimental Workflow
Cholecystokinin (CCK) Receptor Signaling Pathway
The CCK receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq alpha subunit.
Caption: A simplified diagram of the CCK receptor signaling pathway via Gq and PLC activation.
Experimental Workflow for Peptide Comparison
This diagram illustrates the logical flow from peptide synthesis to the comparative analysis of biological activity.
Caption: Workflow for comparing the biological activity of L-Asp and D-Asp peptide analogs.
Conclusion
The strategic incorporation of this compound in place of its L-isomer is a powerful and well-established method for enhancing the enzymatic stability of therapeutic peptides. This modification significantly increases a peptide's half-life in biological fluids, a critical parameter for in vivo efficacy. The impact on receptor binding and biological potency is context-dependent and requires empirical validation for each new analog. As demonstrated with cholecystokinin analogs, the introduction of D-amino acids is often well-tolerated and can lead to compounds with desirable pharmacological profiles. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of such stereochemical modifications in the pursuit of more robust and effective peptide-based drugs.
References
- 1. Degradation of cholecystokinin octapeptide, related fragments and analogs by human and rat plasma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of cholecystokinin analogs in which the Asp-Phe-NH2 moiety has been replaced by a 3-amino-7-phenylheptanoic acid or a 3-amino-6-(phenyloxy)hexanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of cholecystokinin-8 (CCK-8) peptide derivatives to CCKA and CCKB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cost-Effectiveness Analysis of Boc vs. Fmoc Protection for D-Aspartic Acid in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of a protecting group strategy in solid-phase peptide synthesis (SPPS) is a critical decision that influences not only the chemical success of the synthesis but also the overall cost-effectiveness of the process. This guide provides an objective comparison of two of the most widely used α-amino protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), with a specific focus on their application for D-Aspartic acid.
The choice between the acid-labile Boc group and the base-labile Fmoc group has significant implications for reagent and solvent selection, reaction conditions, potential side reactions, and ultimately, the purity and yield of the final peptide. This is particularly relevant when incorporating D-amino acids like D-Aspartic acid, which can introduce unique challenges during synthesis.
At a Glance: Key Differences Between Boc and Fmoc Strategies
| Feature | Boc (tert-butyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethoxycarbonyl) Strategy |
| Deprotection Chemistry | Acid-labile (cleaved by strong acids like TFA) | Base-labile (cleaved by a secondary amine, typically piperidine) |
| Reaction Conditions | Harsh acidic conditions for deprotection | Mild basic conditions for deprotection |
| Side-Chain Protection | Typically benzyl-based, requiring strong acid (e.g., HF) for final cleavage | Typically tert-butyl-based, removed by TFA during final cleavage |
| Orthogonality | Relies on graded acid lability | Fully orthogonal system |
| Automation Compatibility | Less common for automated synthesis | Well-suited for automated peptide synthesizers |
| Common Side Reactions with Aspartic Acid | Minimal aspartimide formation during chain assembly | Prone to base-catalyzed aspartimide formation |
Cost-Effectiveness Analysis
The economic viability of a peptide synthesis strategy is a multifaceted consideration, encompassing the cost of raw materials, the efficiency of the synthetic process, and the expenses associated with purification and waste disposal.
Raw Material Costs
A primary driver of the overall cost is the price of the protected amino acid derivatives and the reagents required for deprotection and coupling.
| Item | Boc Strategy | Fmoc Strategy |
| Protected D-Aspartic Acid | Boc-D-Asp-OH is generally less expensive. | Fmoc-D-Asp(OtBu)-OH is typically more expensive.[1][2] |
| Deprotection Reagent | Trifluoroacetic acid (TFA) is a significant cost factor. | Piperidine is a comparatively less expensive reagent. |
| Solvents | Commonly utilizes Dichloromethane (DCM), which is a relatively low-cost solvent. | Primarily uses N,N-Dimethylformamide (DMF), which can be more expensive than DCM. |
| Coupling Reagents | Traditionally paired with less expensive reagents like DCC/HOBt. | Often used with more expensive, modern coupling reagents such as HBTU/HATU for higher efficiency. |
Note: Prices are subject to variation based on supplier, purity, and scale. The provided information reflects general market trends.
While the initial investment in Fmoc-protected D-Aspartic acid and associated reagents may be higher, the overall cost-effectiveness can be superior in certain scenarios.[3] The milder reaction conditions of the Fmoc strategy often lead to a higher purity of the crude peptide, which can significantly reduce the costs and time required for downstream purification.[1]
Performance and Experimental Data
The choice between Boc and Fmoc protection for D-Aspartic acid also hinges on the desired performance characteristics of the synthesis, including yield and purity. A significant challenge associated with the synthesis of peptides containing aspartic acid is the formation of an aspartimide byproduct, particularly under the basic conditions of Fmoc deprotection.[4][5][6] This side reaction can lead to a mixture of α- and β-peptides, which are often difficult to separate.
While direct side-by-side comparative studies for D-Aspartic acid are limited, the general consensus in the field is that the Fmoc strategy, despite the risk of aspartimide formation, often results in higher crude peptide purity due to its milder deprotection steps.[1]
Strategies to Mitigate Aspartimide Formation in Fmoc Synthesis:
-
Use of bulky side-chain protecting groups: Employing protecting groups on the β-carboxyl group of aspartic acid that are sterically hindering can reduce the rate of cyclization.
-
Addition of acidic additives to the deprotection solution: The inclusion of weak acids like formic acid in the piperidine deprotection solution can help to neutralize the basicity and suppress aspartimide formation.[6]
-
Use of alternative deprotection reagents: Weaker bases or sterically hindered bases can be used as alternatives to piperidine.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful synthesis of peptides containing D-Aspartic acid.
Boc-D-Aspartic Acid Deprotection Protocol (Manual SPPS)
This protocol outlines the manual deprotection of a resin-bound peptide with a Boc-protected N-terminal D-Aspartic acid.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
DCM Washes: Drain the swelling solvent and wash the resin with DCM (3 x 1 min).
-
Deprotection: Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin. Agitate the mixture for 30 minutes at room temperature.[7]
-
TFA Removal: Drain the deprotection solution.
-
DCM Washes: Wash the resin thoroughly with DCM (5 x 1 min) to remove residual TFA.
-
Neutralization: Neutralize the resin with a solution of 10% Diisopropylethylamine (DIEA) in DCM (2 x 2 min).[8]
-
DCM Washes: Wash the resin with DCM (3 x 1 min).
-
Solvent Exchange (if necessary): If the subsequent coupling reaction is to be performed in a different solvent (e.g., DMF), wash the resin with that solvent (3 x 1 min).
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine, indicating successful deprotection.
Fmoc-D-Aspartic Acid Deprotection Protocol (Manual SPPS)
This protocol describes the manual deprotection of a resin-bound peptide with an Fmoc-protected N-terminal D-Aspartic acid.
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
DMF Washes: Drain the swelling solvent and wash the resin with DMF (3 x 1 min).
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 10-20 minutes at room temperature.[4]
-
Piperidine Removal: Drain the deprotection solution.
-
DMF Washes: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine, indicating successful deprotection.
Workflow Diagrams
To visualize the key processes in both strategies, the following diagrams are provided.
Conclusion
The decision between Boc and Fmoc protection for D-Aspartic acid is a nuanced one, with trade-offs in terms of cost, reaction conditions, and potential side reactions.
-
The Boc strategy offers the advantage of lower-cost starting materials and can be advantageous in preventing aspartimide formation during chain assembly. However, it requires harsh acidic conditions for deprotection and final cleavage, which may not be suitable for all peptide sequences.
-
The Fmoc strategy , while generally more expensive in terms of initial raw materials, provides the benefits of milder reaction conditions, which often leads to higher crude product purity and simplifies downstream processing. This can result in overall better cost-effectiveness, particularly for complex or sensitive peptides. The primary challenge with the Fmoc strategy for D-Aspartic acid is the potential for aspartimide formation, which requires careful optimization of the deprotection conditions.
Ultimately, the optimal choice will depend on the specific requirements of the peptide being synthesized, the scale of the synthesis, the available equipment, and the overall budgetary constraints of the project. For routine, well-characterized syntheses where cost is a primary driver, the Boc strategy may be a viable option. For the synthesis of more complex, sensitive peptides where purity is paramount, the Fmoc strategy, with appropriate measures to control side reactions, is often the preferred approach.
References
- 1. Dichloromethane, 99.9%, for peptide synthesis, stabilized with amylene 2.5 L | Request for Quote [thermofisher.com]
- 2. Atom Scientific Ltd | Product | Dichloromethane for Peptide Synthesis [atomscientific.com]
- 3. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
Safety Operating Guide
Proper Disposal of Boc-D-Aspartic Acid: A Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. Based on information for similar compounds such as N-Boc-D-aspartic acid 1-tert-butyl ester and BOC-L-Aspartic Acid, Boc-D-Aspartic acid is not classified as a hazardous substance.[1][2] However, appropriate personal protective equipment (PPE) should always be worn.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. |
| Body Protection | Laboratory coat. |
Handling Precautions:
-
Avoid generating dust.[2]
-
Ensure adequate ventilation in the handling area.
-
Avoid contact with skin and eyes.[1]
-
Do not ingest or inhale.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should align with local, state, and federal regulations for non-hazardous chemical waste.[3][4]
-
Waste Identification and Collection:
-
Treat all unwanted this compound as chemical waste.
-
Collect solid waste in a designated, clearly labeled, and sealable container.[5]
-
For solutions, use a compatible, leak-proof container.
-
-
Labeling:
-
Storage:
-
Disposal:
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. acs.org [acs.org]
Safeguarding Your Research: A Guide to Handling Boc-D-Aspartic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Boc-D-Aspartic acid, including operational and disposal plans to foster a secure research environment.
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, prudent laboratory practices necessitate the use of appropriate personal protective equipment (PPE) and adherence to established handling and disposal protocols.[1][2] Following these guidelines will minimize exposure risk and ensure the integrity of your work.
Recommended Personal Protective Equipment (PPE)
To ensure personal safety and prevent contamination, the following PPE is recommended when handling this compound.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles or glasses with side shields. | Protects against airborne particles and accidental splashes. |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents direct skin contact with the chemical.[3] |
| Body | Knee-length laboratory coat. | Protects skin and personal clothing from spills.[3] |
| Feet | Closed-toe shoes. | Protects from accidental spills.[3] |
| Respiratory | A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95) is recommended when handling fine powders, especially in areas without adequate ventilation. | Avoids inhalation of any potential airborne dust.[4] |
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.
Handling and Storage:
-
Engineering Controls: Handle this chemical in a well-ventilated area.[2] For procedures that may generate dust, it is preferable to work within a chemical fume hood.[3]
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[5] Avoid the formation of dust and aerosols.[1] Do not eat, drink, or smoke when using this product.[6]
-
Storage: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed.[5] For long-term storage, some suppliers recommend refrigeration.[5]
Emergency First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[1][5]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if symptoms occur.[1][7]
-
Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen. Get medical attention if symptoms occur.[5][7]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if you feel unwell.[1][4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
-
Disposal of Unused Product: Dispose of the unused product in a suitable, closed container.[2] Follow your institution's guidelines for chemical waste disposal. Do not let the product enter drains.[2]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
